1-Chloro-4-(phenylethynyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAAGCDWVIPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324707 | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5172-02-1 | |
| Record name | 5172-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-4-(phenylethynyl)benzene
This guide provides an in-depth exploration of the synthesis and characterization of 1-chloro-4-(phenylethynyl)benzene, a key intermediate in the development of novel therapeutics and advanced organic materials. Tailored for researchers, scientists, and professionals in drug development, this document offers not only detailed protocols but also the underlying scientific principles that govern these procedures.
Introduction: The Significance of this compound
This compound is a diarylacetylene derivative that has garnered significant interest in medicinal chemistry and materials science. The presence of the chloro-substituent and the phenylethynyl moiety provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.[1][2] In drug discovery, the diarylacetylene core is a key structural motif in various biologically active compounds. The chlorine atom can serve as a handle for further cross-coupling reactions or can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]
Synthesis via Sonogashira Coupling: A Detailed Protocol and Mechanistic Insight
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5][6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).[3][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7]
Causality in Experimental Choices
The selection of reagents and conditions for the Sonogashira coupling is critical for achieving a high yield and purity of the desired product.
-
Catalyst System : A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[3][7] The palladium catalyst is central to the main catalytic cycle, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[3][8] Copper-free Sonogashira couplings are also possible and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][9]
-
Base : An amine base, such as triethylamine or diisopropylethylamine, is essential.[7][8] Its primary roles are to deprotonate the terminal alkyne to form the reactive acetylide anion and to neutralize the hydrogen halide formed during the reaction.[3][8]
-
Solvent : Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[7]
-
Aryl Halide : While aryl iodides are the most reactive, aryl bromides and even chlorides can be used, often requiring more active catalyst systems or harsher reaction conditions.[6] For the synthesis of this compound, starting with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene is a common strategy.
Experimental Workflow: A Step-by-Step Guide
The following protocol is a representative example for the synthesis of this compound.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Purification and Characterization: A Self-Validating System
Thorough purification and characterization are essential to confirm the identity and purity of the synthesized this compound.
Purification
The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. [10]The progress of the purification can be monitored by thin-layer chromatography (TLC).
Characterization
A combination of spectroscopic techniques is used to unequivocally identify and characterize the final product.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl | [11] |
| Molecular Weight | 212.67 g/mol | |
| Melting Point | 81-83 °C | |
| Appearance | White solid | [10][12] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 7.51-7.54 | m | 2H | Aromatic H | [12] |
| 7.45-7.47 | m | 2H | Aromatic H | [12] |
| 7.32-7.36 | m | 5H | Aromatic H | [12] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Source |
| 134.23 | Aromatic C | [12] |
| 132.80 | Aromatic C | [12] |
| 131.58 | Aromatic C | [12] |
| 128.68 | Aromatic C | [12] |
| 128.47 | Aromatic C | [12] |
| 128.38 | Aromatic C | [12] |
| 122.89 | Aromatic C | [12] |
| 121.75 | Aromatic C | [12] |
| 90.28 | Alkyne C | [12] |
| 88.21 | Alkyne C | [12] |
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡C triple bond stretch (around 2210 cm⁻¹), C-H stretches of the aromatic rings (around 3050 cm⁻¹), and C-Cl stretch (in the fingerprint region). [12] Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 212 and an isotope peak (M+2) at m/z 214 with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. [12]
Applications in Drug Development and Materials Science
This compound and its derivatives are of interest in several areas:
-
Medicinal Chemistry : As a precursor for more complex molecules with potential therapeutic applications. The diarylacetylene scaffold is found in compounds with anticancer, antiviral, and antifungal activities. [1][2]* Organic Electronics : The rigid, conjugated structure of diarylacetylenes makes them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. [13][14]* Liquid Crystals : Certain derivatives of 1,4-bis(phenylethynyl)benzene have been shown to exhibit liquid crystalline properties, which are useful in display technologies. [13][14]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the intricacies of the Sonogashira coupling reaction and the appropriate analytical techniques for characterization, researchers can confidently synthesize and utilize this versatile compound for a wide range of applications in drug discovery and materials science. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and development.
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The Royal Society of Chemistry. Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. [Link]
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Semantic Scholar. Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. [Link]
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An In-depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene: Physicochemical Properties and Analytical Methodologies
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthetic considerations for 1-Chloro-4-(phenylethynyl)benzene (CAS 5172-02-1). As a member of the diarylalkyne class of compounds, it serves as a valuable building block in organic synthesis, materials science, and as a structural motif of interest in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular characteristics and detailed protocols for its analysis. We delve into the causality behind experimental choices, ensuring that each described methodology is robust and scientifically sound.
Introduction: The Significance of a Diarylalkyne Building Block
This compound is an internal alkyne distinguished by its rigid, linear structure conferred by the central carbon-carbon triple bond. This molecular scaffold is of significant interest for several reasons. The phenylethynyl group is a key component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.[1] In the context of drug discovery, the diarylalkyne core is explored for its ability to orient functional groups in a well-defined three-dimensional space, making it a valuable tool in rational drug design. Furthermore, the presence of a terminal chloro-substituent provides a reactive handle for further functionalization, typically through cross-coupling reactions, enhancing its versatility as a synthetic intermediate.[2] This guide will systematically detail the essential chemical and physical data required for the effective use of this compound in a research and development setting.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is the bedrock of its application. The key identifiers and properties of this compound are summarized below.
Chemical Structure and Identifiers
-
IUPAC Name: 1-chloro-4-(2-phenylethynyl)benzene[3]
-
CAS Number: 5172-02-1[4]
-
Molecular Formula: C₁₄H₉Cl[4]
-
Molecular Weight: 212.67 g/mol [4]
-
Canonical SMILES: C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl[3]
-
InChI Key: YMZAAGCDWVIPNL-UHFFFAOYSA-N[4]
Tabulated Physicochemical Data
The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented here is compiled from authoritative chemical suppliers and peer-reviewed literature.
| Property | Value | Source(s) |
| Appearance | White solid | [5] |
| Melting Point | 81-83 °C (lit.) | [4][6][7] |
| Boiling Point | 327 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.19 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃, CH₂Cl₂), THF, DMA. Insoluble in water. | [8][9] |
| XLogP3 | 5.4 | [3] |
Synthesis via Sonogashira Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction forms the crucial C(sp²)-C(sp) bond by coupling a terminal alkyne (phenylacetylene) with an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).[10] The causality for this choice rests on the reaction's high functional group tolerance and reliability. A palladium(0) species serves as the primary catalyst, while a copper(I) salt acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established methodologies for Sonogashira couplings.[9][12][13]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed tetrahydrofuran (THF) and a suitable amine base, such as triethylamine (2.0 eq), via syringe.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This section details the expected results and provides standardized protocols for key analytical techniques.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Data (500 MHz, CDCl₃): δ (ppm) 7.54–7.52 (m, 2H), 7.47–7.45 (m, 2H), 7.37–7.32 (m, 5H).[5]
-
¹³C NMR Data (125 MHz, CDCl₃): δ (ppm) 134.3, 132.8, 131.6, 128.7, 128.5, 128.4, 122.9, 121.8, 90.3, 88.2.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solid is fully dissolved. The deuterated solvent provides a lock signal for the spectrometer and avoids large interfering solvent peaks in ¹H spectra.[14]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.
-
Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is common practice.[15]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard instrument parameters. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, key absorptions confirm the presence of the alkyne and aromatic rings.
-
Key IR Absorptions (neat, cm⁻¹): 3049 (Aromatic C-H stretch), 2215 (C≡C stretch, weak or absent due to symmetry), 1590, 1496, 1481 (Aromatic C=C stretches), 1091 (C-Cl stretch).
-
Solution Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[17]
-
Film Deposition: Place one drop of the resulting solution onto the surface of a single salt plate (e.g., KBr or NaCl).
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[18]
-
Background Scan: Place the empty salt plate holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the salt plate with the sample film in the holder and acquire the infrared spectrum.[19]
-
Cleaning: After analysis, thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.
-
High-Resolution Mass Spectrometry (HRMS): The precise mass is crucial for confirming the elemental composition.
-
Data (EI+): Calculated for [C₁₄H₉Cl]⁺: 212.0393; Found: 212.0394. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be observable.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.
-
GC Conditions: Inject a small volume (e.g., 1 µL) into a GC system equipped with a suitable capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 50 °C for 1-2 minutes, then ramp at 20 °C/min to 280 °C and hold for 10-20 minutes.[20]
-
MS Conditions: The GC is interfaced with a mass spectrometer. Operate the MS in full scan mode (e.g., from 45 to 300 amu) using Electron Ionization (EI) at 70 eV.[21]
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak will show the molecular ion and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a compound.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[22]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 80:20 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and monitor the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[23]
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize a material's thermal stability and phase transitions.[24]
-
Expected DSC Data: An endothermic peak corresponding to the melting point (onset ~81 °C) would be expected. Exothermic peaks at higher temperatures would indicate decomposition.[25]
-
Expected TGA Data: The TGA curve would show thermal stability up to a certain temperature, followed by a weight loss step corresponding to the decomposition of the molecule.[26]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Analysis Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).
-
Data Collection: The instrument records the difference in heat flow between the sample and reference (DSC) and the change in sample mass (TGA) as a function of temperature.
Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. This compound is classified as an irritant.
-
GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[3][6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a well-characterized compound with a robust set of physicochemical data available. Its synthesis is readily achievable through standard cross-coupling methodologies, and its identity and purity can be rigorously confirmed using a suite of standard analytical techniques including NMR, MS, IR, and HPLC. The protocols and data provided in this guide serve as a comprehensive resource for scientists, enabling the confident and effective application of this versatile building block in their research endeavors, from the synthesis of novel organic materials to the development of new therapeutic agents.
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An In-depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1-Chloro-4-(phenylethynyl)benzene (CAS No. 5172-02-1), a key diarylalkyne intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, principal synthetic methodologies, characteristic reactivity, and its strategic applications in the synthesis of complex organic molecules and potential pharmaceutical agents.
Core Compound Profile and Physicochemical Characteristics
This compound is a halogenated diarylalkyne, a structural motif of significant interest in materials science and medicinal chemistry. The presence of a terminal phenylacetylene group and a chlorinated benzene ring provides two distinct points for further chemical modification, making it a versatile building block.
Chemical Identity
-
Molecular Formula : C₁₄H₉Cl[1]
-
IUPAC Name : 1-chloro-4-(2-phenylethynyl)benzene[4]
-
Common Synonyms : p-chlorodiphenylacetylene, (4-Chlorophenyl)phenylacetylene, 1-Chloro-4-phenylethynyl-benzene[4][5][6]
Physicochemical Properties
The compound is a white to off-white solid at room temperature, a characteristic that simplifies its handling and isolation compared to liquid-phase reagents. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White solid | [7] |
| Melting Point | 81-83 °C (lit.) | [8][9] |
| Boiling Point | 327 °C at 760 mmHg | [5][8] |
| Density | 1.19 g/cm³ | [5][8] |
| Flash Point | 146.4 °C | [5][8] |
| LogP | 3.73980 | [5][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm.[7]
-
¹³C NMR (100 MHz, CDCl₃) : δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm.[7]
-
Infrared (IR) : The spectrum shows characteristic peaks corresponding to the C≡C stretch of the alkyne and C-Cl bond vibrations.[7]
-
Mass Spectrometry (HRMS, EI+) : Calculated for C₁₄H₉Cl [M]⁺: 212.0393; Found: 212.0394.[7]
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene are typically more reactive than 1,4-dichlorobenzene). The reaction is valued for its mild conditions and high tolerance for various functional groups.[10][11]
The Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle. While "copper-free" Sonogashira protocols exist, the classic approach remains widely used.[10][12]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity following the trend I > Br > Cl.[12]
-
Transmetalation : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then transmetalates with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper halide.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the Pd(0) catalyst, thus closing the catalytic loop.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Reference Experimental Protocol
The following protocol is a representative example for the synthesis of diarylalkynes, adapted from established methodologies for Sonogashira couplings.[13]
Materials:
-
Aryl Halide (e.g., 1-chloro-4-ethynylbenzene)
-
Terminal Alkyne (e.g., phenylhydrazine, which can generate phenylacetylene in situ under certain conditions, or phenylacetylene directly)
-
Palladium Catalyst (e.g., PdCl₂)
-
Ligand (e.g., PPh₃)
-
Solvent (e.g., DMF)
-
Base/Acid Co-catalyst (e.g., AcOH)
-
Inert atmosphere (O₂ or N₂/Ar depending on the specific variation)
Step-by-Step Procedure:
-
Vessel Preparation : To a dry 25 mL Schlenk tube, add the palladium catalyst (e.g., PdCl₂, 0.025 mmol), phosphine ligand (e.g., PPh₃, 0.15 mmol), and any solid reagents.
-
Reagent Addition : Add the aryl halide (1.75 mmol), the terminal alkyne (0.5 mmol), the solvent (1.5 mL of DMF), and the acidic co-catalyst (AcOH, 1.5 mmol).[13]
-
Atmosphere Control : Seal the tube and establish the required atmosphere (e.g., 1 atm of O₂ for this specific oxidative variant).[13]
-
Reaction : Stir the resulting mixture at the designated temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[13]
-
Workup : After cooling to room temperature, quench the reaction with water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Purification : Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Discovery
The utility of this compound stems from its identity as a bifunctional building block. The alkyne can undergo click chemistry, hydration, or reduction, while the aryl chloride is a classic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Intermediate in Complex Syntheses
This compound serves as a precursor for more elaborate molecular architectures. For instance, it can be used in the preparation of substituted naphthalenes or other polycyclic aromatic systems.[6] Its predictable reactivity makes it a reliable starting material in multi-step synthetic campaigns.
Caption: Synthetic utility of this compound as a divergent building block.
Scaffold in Medicinal Chemistry
Chlorine is a common substituent in FDA-approved pharmaceuticals, often introduced to modulate a compound's metabolic stability, lipophilicity (logP), and binding affinity.[14][15] There are over 250 FDA-approved drugs containing chlorine.[14][15] The diarylalkyne core of this compound is a rigid scaffold that can position the two aromatic rings in a defined spatial orientation, which is advantageous for structure-activity relationship (SAR) studies. This makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of biological targets.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
Recommended Safety Precautions
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] A dust mask (type N95 or equivalent) should be used when handling the powder.
-
Handling : Avoid contact with skin, eyes, and clothing.[16] Avoid formation of dust and aerosols.[8]
-
Storage : Store in a cool, dry, and well-ventilated place.[8][17] Keep the container tightly sealed. The material is classified as a combustible solid.
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[8]
-
Skin : Wash off with soap and plenty of water.[8]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via the robust Sonogashira coupling, combined with the dual reactivity of its aryl chloride and alkyne functionalities, establishes it as a cornerstone building block in organic synthesis. For researchers in drug discovery and materials science, this compound offers a rigid, easily modifiable scaffold for creating novel molecular entities with tailored electronic and pharmacological properties. Adherence to standard safety protocols is necessary to ensure its safe and effective use in the laboratory.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Chloro-4-(phenylethynyl)benzene
Introduction
In the landscape of modern chemical research and development, the precise structural elucidation of novel and existing compounds is a foundational requirement. 1-Chloro-4-(phenylethynyl)benzene, a diarylalkyne, serves as a valuable building block in organic synthesis, finding applications in materials science and as a precursor in drug discovery programs. Its rigid, conjugated structure imparts unique electronic and photophysical properties, making a thorough understanding of its chemical identity paramount.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound (CAS No. 5172-02-1).[1] As Senior Application Scientists, we recognize that data without interpretation is merely noise. Therefore, this document moves beyond a simple presentation of spectra to explain the causal relationships between the molecular structure and its spectroscopic signature. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering both expert analysis and field-proven protocols for data acquisition. This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical techniques for confident compound identification and characterization.
Molecular Identity:
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₉Cl[2]
-
Structure:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and deduce the chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following is a robust, generalized procedure for acquiring high-quality spectra for small molecules like this compound.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of this compound is particularly informative.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.51-7.54 | Multiplet | 2H (H-a) |
| 7.45-7.47 | Multiplet | 2H (H-c) |
| 7.32-7.36 | Multiplet | 5H (H-b, H-d) |
-
Expert Analysis:
-
The spectrum displays signals exclusively in the aromatic region (7.3-7.6 ppm), consistent with the molecule's structure.
-
The protons on the unsubstituted phenyl ring (H-b) and the protons on the chlorinated ring (H-d) overlap, presenting as a complex multiplet integrating to 5 protons around 7.32-7.36 ppm.[4] This is a common occurrence where distinct spin systems have very similar chemical environments.
-
The signals at 7.51-7.54 ppm and 7.45-7.47 ppm correspond to the remaining aromatic protons.[4] The protons labeled H-a are ortho to the electron-donating alkyne group, while H-c protons are ortho to the electron-withdrawing chlorine atom. These differing electronic effects lead to distinct chemical shifts.
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 134.23 | C-g |
| 132.80 | C-e |
| 131.58 | C-c |
| 128.68 | C-d |
| 128.47 | C-a |
| 128.38 | C-b |
| 122.89 | C-f |
| 121.75 | C-h |
| 90.28 | Alkyne C |
| 88.21 | Alkyne C |
-
Expert Analysis:
-
Quaternary Carbons: The spectrum shows ten distinct carbon signals, as expected from the molecule's symmetry.[4] The carbon atom bearing the chlorine (C-g) is observed at 134.23 ppm. Its downfield shift is attributable to the electronegativity of the chlorine atom. The two alkyne carbons appear at 90.28 and 88.21 ppm, a characteristic range for sp-hybridized carbons. The carbon atoms C-f and C-h, which are ipso to the alkyne bridge, are also quaternary and appear at 122.89 and 121.75 ppm, respectively.[4]
-
Protonated Carbons: The remaining signals correspond to the C-H carbons of the two aromatic rings. Their shifts (128.38 - 132.80 ppm) are typical for aromatic systems.[4]
-
Structural Assignments for NMR Data
Caption: Proton labeling for NMR assignments.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) has become the preferred method for IR analysis of solids due to its simplicity and lack of sample preparation.[5][6]
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond) to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[7]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
IR Spectrum Analysis
The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
Table 3: Key IR Absorption Bands [4]
| Frequency (cm⁻¹) | Functional Group / Vibration | Description |
|---|---|---|
| ~3049 | Aromatic C-H Stretch | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds. |
| ~2220 | Alkyne C≡C Stretch | A weak but sharp absorption in this region is a hallmark of an internal alkyne. |
| ~1590, 1496, 1481 | Aromatic C=C Stretch | Multiple bands in this region are typical for the stretching vibrations of the benzene rings. |
| ~1091 | C-Cl Stretch | The absorption for the aryl-chloride bond often appears in this region. |
| ~831 | C-H Out-of-Plane Bend | A strong band here suggests 1,4-disubstitution (para) on a benzene ring. |
| ~751, 687 | C-H Out-of-Plane Bend | Strong bands in this region are characteristic of a monosubstituted benzene ring. |
-
Expert Analysis: The most diagnostic peaks are the weak C≡C stretch, which confirms the presence of the internal alkyne, and the combination of out-of-plane bending bands (~831 cm⁻¹ and 751/687 cm⁻¹), which definitively supports the monosubstituted and 1,4-disubstituted aromatic ring patterns.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
Experimental Protocol: EI-MS Data Acquisition
Electron Ionization (EI) is a classic "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.[8]
Workflow: Electron Ionization Mass Spectrometry
Caption: Generalized workflow for EI-MS analysis.
Mass Spectrum Analysis
The mass spectrum provides two crucial pieces of information: the molecular weight and the presence of chlorine.
Table 4: Key Mass Spectrometry Data (EI) [4]
| m/z (Mass/Charge) | Relative Intensity | Assignment |
|---|---|---|
| 214 | ~33% | [M+2]⁺˙ Molecular ion with ³⁷Cl isotope |
| 212 | 100% | [M]⁺˙ Molecular ion with ³⁵Cl isotope |
| 176 | High | [M-Cl]⁺ Fragment |
| 150 | Moderate | [M-Cl-C₂H₂]⁺ Fragment |
-
Expert Analysis:
-
Molecular Ion and Isotopic Pattern: The most critical feature is the molecular ion region. Two peaks are observed at m/z 212 and 214.[4] This is the definitive signature of a molecule containing one chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[9][10][11] Therefore, the mass spectrum exhibits a molecular ion peak (M⁺˙) for the molecule containing ³⁵Cl (m/z 212) and an "M+2" peak for the molecule containing ³⁷Cl (m/z 214). The observed ~3:1 intensity ratio of these peaks is irrefutable evidence for the presence of a single chlorine atom.[9][11]
-
Fragmentation: The base peak (most intense peak) is the molecular ion at m/z 212. A significant fragment is seen at m/z 176, corresponding to the loss of a chlorine radical (mass 35/37), a common fragmentation pathway for aryl chlorides.
-
Conclusion
The collective spectroscopic data provides a cohesive and unambiguous identification of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the key functional groups (alkyne, substituted aromatics, C-Cl), and the mass spectrum establishes the correct molecular weight while unequivocally confirming the presence of a single chlorine atom through its characteristic isotopic pattern. This comprehensive data set serves as a reliable fingerprint for researchers, ensuring confidence in the identity and purity of this important chemical building block.
References
Please note: The availability of web pages may change over time.
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Ghorai, M. K., et al. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Supporting Information. (n.d.). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. The Royal Society of Chemistry. [Link]
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Harris, R. K., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]
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molecular weight and formula of 1-Chloro-4-(phenylethynyl)benzene
An In-Depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It covers the molecule's fundamental properties, a detailed and field-proven synthesis protocol with mechanistic insights, key applications, and essential safety protocols.
Core Molecular Profile
This compound is a diarylacetylene compound, a structural motif of significant interest in medicinal chemistry and materials science. Its rigid, linear scaffold, provided by the acetylene linker, and its distinct electronic properties make it a valuable building block in organic synthesis. The presence of a chloro-substituent offers a versatile handle for further functionalization through various cross-coupling reactions, enhancing its utility as an intermediate.
Chemical Structure and Identifiers
The molecule consists of a chlorobenzene ring linked to a phenyl ring through a carbon-carbon triple bond.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data Summary
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉Cl | [1][2][3] |
| Molecular Weight | 212.67 g/mol | [2][3][4] |
| CAS Number | 5172-02-1 | [1][2][4] |
| Appearance | White solid / powder to crystal | [5][6] |
| Melting Point | 81-83 °C (lit.) | [1][4][7] |
| Boiling Point | 327 °C at 760 mmHg | [1] |
| IUPAC Name | 1-chloro-4-(2-phenylethynyl)benzene | [3] |
| Synonyms | (4-Chlorophenyl)phenylacetylene, p-Chlorodiphenylacetylene | [1][3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm | [5] |
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[8] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-substituted chlorobenzene).[9]
The Causality of Component Selection
The success of the Sonogashira coupling hinges on a synergistic catalytic system.[3]
-
Palladium(0) Catalyst : The core of the reaction is a palladium catalyst, which facilitates the crucial steps of oxidative addition to the aryl halide and reductive elimination of the final product.[7] While Pd(0) complexes can be used directly, it is often more practical to generate them in situ from more stable Pd(II) precursors like PdCl₂(PPh₃)₂.[3]
-
Copper(I) Co-catalyst : A copper(I) salt, typically copper(I) iodide (CuI), serves as a co-catalyst.[3] Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[3] This species is more nucleophilic than the alkyne itself, dramatically accelerating the transmetalation step with the palladium complex and allowing the reaction to proceed under milder conditions (e.g., room temperature).[3][8]
-
Amine Base : An amine, such as triethylamine or diisopropylamine, is required.[10] It serves two purposes: first, to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and second, to neutralize the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation.
-
Aryl Halide Reactivity : The choice of halide on the chlorobenzene ring is critical. Reactivity follows the order I > Br > Cl. For this synthesis, 1-chloro-4-iodobenzene is an excellent starting material due to the high reactivity of the carbon-iodine bond in the oxidative addition step.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Self-Validating Experimental Protocol
This protocol describes the synthesis of this compound from 1-chloro-4-iodobenzene and phenylacetylene. The procedure is designed to be self-validating by employing standard, well-documented conditions that ensure high yield and purity.
Materials and Reagents
-
1-Chloro-4-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of the target compound.
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-chloro-4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere : Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesirable side reaction.[1]
-
Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous toluene (or THF) and anhydrous triethylamine via syringe.
-
Reactant Addition : Add phenylacetylene (1.2 eq) dropwise to the stirring mixture. A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.
-
Reaction Monitoring : Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aryl halide spot.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper catalysts. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl to remove the amine base. Further wash with water and then brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white solid.
Applications in Research and Drug Development
While this compound is primarily a research chemical, its structural class—chloro-containing diarylacetylenes—holds significant potential in several scientific domains.
-
Medicinal Chemistry Scaffold : Halogenated compounds are ubiquitous in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[11] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[11][12] This compound can serve as a starting point for synthesizing more complex molecules for screening as potential therapeutic agents.[12]
-
Intermediate for Complex Synthesis : The chloro- and ethynyl- groups provide two distinct reactive sites for orthogonal chemical modifications, making it a valuable intermediate. For example, it may be used in the preparation of substituted naphthalene derivatives.[1]
-
Materials Science : The parent structure, diphenylacetylene, and its derivatives are investigated for applications in organic electronics and liquid crystals.[9][13] The rigid, conjugated system is conducive to creating materials with interesting photophysical properties.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
-
Hazard Identification : this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.[8] After handling, wash hands thoroughly.
-
Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly sealed to prevent moisture ingress.
References
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This compound 98 - LookChem. Available from: [Link]
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Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. Available from: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
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General procedure for the Sonogashira cross-coupling reaction - The Royal Society of Chemistry. Available from: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]
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Benzene,1-chloro-4-(2-phenylethynyl)- | CAS#:5172-02-1 | Chemsrc. Available from: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. Available from: [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-4-(phenylethynyl)benzene: Focus on Melting Point Determination
This technical guide provides a comprehensive overview of 1-Chloro-4-(phenylethynyl)benzene, with a primary focus on the precise determination of its melting point. This document is intended for researchers, scientists, and professionals in drug development and materials science who require accurate and reproducible physicochemical data. Beyond a simple presentation of values, this guide delves into the causality behind experimental choices, ensuring a robust and reliable analytical outcome.
Introduction to this compound
This compound is a halogenated diarylalkyne, a class of organic compounds with significant applications in medicinal chemistry, organic electronics, and as building blocks in organic synthesis. Its rigid, linear structure, imparted by the ethynyl linkage, gives rise to interesting electronic and photophysical properties.
Accurate determination of the melting point is a critical first step in the characterization of this compound. It serves as a primary indicator of purity; a sharp melting range is indicative of a highly pure substance, while a broad or depressed melting range often suggests the presence of impurities. Furthermore, the melting point is a fundamental physical constant used for identification and in the design of crystallization and formulation processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. The melting point data from various sources are consolidated to provide a clear and comparative overview.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉Cl | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| CAS Number | 5172-02-1 | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 81-83 °C (lit.) | [2][4] |
| 78-79 °C | [3] | |
| 78-80 °C | [3] | |
| Purity | 98% |
Synthesis and its Implication on Purity and Melting Point
This compound is commonly synthesized via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1,4-dichlorobenzene or 1-bromo-4-chlorobenzene).
The choice of reactants and the meticulous control of reaction conditions are paramount to achieving high purity of the final product. Potential impurities that could arise from the synthesis and affect the melting point include:
-
Unreacted starting materials: Residual phenylacetylene or aryl halide.
-
Homocoupling products: Diphenyldiacetylene (from the homocoupling of phenylacetylene).
-
Solvent residues: Trapped solvent from the reaction or purification steps.
The presence of these impurities can lead to a depression and broadening of the observed melting range. Therefore, rigorous purification, typically by column chromatography or recrystallization, is essential after synthesis and before any physicochemical characterization.
Experimental Protocol for Melting Point Determination
The following protocol outlines a robust and self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.
Instrumentation and Materials
-
Melting Point Apparatus: A digital instrument with a controlled heating block, integrated video observation, and automated detection of melting events is recommended (e.g., Mettler Toledo MP series, Stuart SMP series).
-
Capillary Tubes: High-quality, thin-walled capillary tubes, open at one end.
-
Sample: this compound, confirmed to be a fine, dry powder. If the sample consists of large crystals, it should be gently crushed to a fine powder using a mortar and pestle.
-
Spatula: For sample loading.
-
Drying Oven: To ensure the sample is free of residual solvent.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry by placing it in a drying oven at a temperature well below its melting point (e.g., 40-50 °C) for several hours. This step is crucial to eliminate any volatile impurities that could affect the melting point.
-
Load the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is essential for uniform heat transfer.
-
-
Instrument Calibration:
-
Before analyzing the sample, verify the accuracy of the melting point apparatus using a certified melting point standard with a known melting point close to that of the analyte (e.g., naphthalene, with a melting point of 79-81 °C). This ensures the trustworthiness of the obtained data.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): Perform a quick preliminary measurement with a fast ramp rate (e.g., 10-20 °C/min) to get an approximate melting range.
-
Precise Determination:
-
Set the starting temperature to at least 5-10 °C below the expected melting point (determined from the rapid scan or literature values).
-
Set the heating rate (ramp rate) to a slow value, typically 1-2 °C/min. A slow heating rate is critical to ensure that the temperature of the heating block and the sample in the capillary are in thermal equilibrium, leading to an accurate measurement.
-
Insert the loaded capillary tube into the heating block.
-
Observe the sample through the magnified viewing window.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.
-
For instruments with automated detection, the onset and clear points will be recorded by the device.
-
-
-
Data Analysis and Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Report the melting point as a range from the onset to the completion of melting.
-
The reported melting range should be narrow (e.g., within 1-2 °C) for a pure sample.
-
Visualization of the Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows:
Caption: Workflow for accurate melting point determination.
Conclusion
The melting point of this compound is a critical parameter for its identification and purity assessment. The literature values consistently place the melting point in the range of 78-83 °C.[2][3][4] Adherence to a meticulous and well-validated experimental protocol, as detailed in this guide, is essential for obtaining accurate and reproducible results. By understanding the synthetic pathway and potential impurities, researchers can better interpret the melting point data and ensure the quality of the compound for its intended application.
References
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Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes . The Royal Society of Chemistry. [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information . ACS Publications. [Link]
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-
Chemical Properties of Benzene, 1-chloro-4-ethenyl- (CAS 1073-67-2) . Cheméo. [Link]
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solubility of 1-Chloro-4-(phenylethynyl)benzene in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-4-(phenylethynyl)benzene
Introduction
This compound is a diarylacetylene compound of significant interest in organic synthesis and materials science. Its rigid, conjugated structure makes it a valuable building block for polymers, functional materials, and as a substrate in cross-coupling reactions.[1] A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in laboratory and industrial settings. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as recrystallization and chromatography, and is paramount for formulation and processing.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It synthesizes theoretical principles with practical, field-proven insights to provide researchers, scientists, and drug development professionals with a reliable reference for handling this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature with a melting point in the range of 81-83 °C.[2][3][4] Its key structural features include two aromatic rings linked by an ethynyl (–C≡C–) group and a chlorine substituent on one of the rings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl | [3][5] |
| Molecular Weight | 212.67 g/mol | [2][5] |
| Appearance | White solid | [1][6] |
| Melting Point | 81-83 °C | [2][4] |
| logP (Octanol/Water) | ~5.4 (XLogP3) | [5] |
The high octanol/water partition coefficient (logP) of approximately 5.4 indicates that the molecule is significantly non-polar and hydrophobic.[5] This is a direct consequence of its hydrocarbon-rich structure, comprising two benzene rings. The chlorine atom adds a slight dipole moment, but the molecule's overall character remains dominated by non-polar surfaces.
Theoretical Principles of Solubility
The fundamental principle governing solubility is "like dissolves like."[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The primary intermolecular forces at play for this compound are:
-
London Dispersion Forces: These are the dominant forces due to the large, polarizable electron clouds of the aromatic rings. These forces are strongest in non-polar solvents.
-
Dipole-Dipole Interactions: The carbon-chlorine bond introduces a permanent dipole, allowing for weak dipole-dipole interactions with polar molecules.
Therefore, solubility is expected to be highest in solvents that can effectively engage in these interactions.
Caption: Intermolecular forces governing solubility.
Inferred Solubility Profile
The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by polarity.
| Solvent | Type | Polarity Index[8] | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 0.1 | Soluble | "Like dissolves like"; strong London dispersion forces match the solute's non-polar character. |
| Toluene | Non-Polar (Aromatic) | 2.4 | Very Soluble | Aromatic solvent can engage in π-stacking interactions with the solute's benzene rings in addition to dispersion forces. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | Balances dispersion forces with moderate polarity to interact with the C-Cl dipole. |
| Chloroform (CHCl₃) | Polar Aprotic | 4.1 | Soluble | Similar to DCM; confirmed use for NMR spectroscopy.[1][6] |
| Diethyl Ether | Polar Aprotic | 2.8 | Soluble | Primarily non-polar character with a slight dipole allows for good solvation. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Soluble | Effective at solvating a wide range of compounds; balances polarity and dispersion forces. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | Soluble | Common solvent for extraction and chromatography of this compound.[1] |
| Acetone | Polar Aprotic | 5.1 | Sparingly Soluble | Higher polarity may lead to less favorable solute-solvent interactions compared to solute-solute interactions. |
| Acetonitrile | Polar Aprotic | 5.8 | Poorly Soluble | High polarity makes it a less suitable solvent for the largely non-polar solute. |
| Methanol / Ethanol | Polar Protic | 5.1 / 4.3 | Poorly Soluble | The strong hydrogen-bonding network of the solvent is difficult for the non-H-bonding solute to disrupt. |
| Water | Polar Protic | 10.2 | Insoluble | The compound is highly hydrophobic (high logP) and cannot participate in hydrogen bonding. |
Experimental Protocol for Solubility Determination
This section provides a robust, self-validating protocol for determining the qualitative and semi-quantitative solubility of this compound.
Objective: To determine the solubility of the compound in a selected organic solvent at ambient temperature.
Materials:
-
This compound (solid)
-
Test solvent (e.g., Toluene, Ethyl Acetate, Methanol)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with caps (e.g., 4 mL)
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or micropipettes
Experimental Workflow Diagram:
Caption: Step-by-step workflow for solubility testing.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 20 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Initial Solvent Addition: Add an initial aliquot of 0.2 mL of the test solvent to the vial.[9]
-
Causality: Starting with a small volume allows for the determination of high solubility without using excessive solvent.
-
-
Agitation: Securely cap the vial and agitate it vigorously using a vortex mixer for 2-3 minutes. If a vortex is unavailable, use a magnetic stirrer.
-
Causality: Vigorous agitation is crucial to overcome the activation energy barrier for dissolution and ensure the system reaches equilibrium quickly.
-
-
Observation: Allow the mixture to stand for 1 minute and visually inspect for any remaining solid particles against a dark background.
-
Iterative Process:
-
If the solid has completely dissolved, the compound is considered very soluble (>100 mg/mL).
-
If solid remains, add another 0.2 mL of solvent (total volume now 0.4 mL) and repeat steps 3 and 4.
-
Continue this iterative addition of 0.2 mL aliquots of solvent, followed by agitation and observation, until the solid completely dissolves or a total volume of 2.0 mL has been added.
-
-
Classification:
-
Soluble: If the compound dissolves after adding a total volume between 0.4 mL and 1.0 mL (20-50 mg/mL).
-
Sparingly Soluble: If the compound dissolves after adding a total volume between 1.0 mL and 2.0 mL (10-20 mg/mL).
-
Insoluble/Poorly Soluble: If undissolved solid remains after the addition of a total of 2.0 mL of solvent (<10 mg/mL).[7][9]
-
Self-Validation and Trustworthiness: This protocol is self-validating by design. The stepwise addition of solvent ensures that the observation of dissolution is not a rate-limited phenomenon but a true reflection of the compound's capacity to dissolve in that volume of solvent. Repeating the experiment will yield consistent results if the temperature and agitation parameters are controlled.
Practical Implications for Researchers
-
Reaction Chemistry: For reactions like Sonogashira cross-couplings, solvents such as toluene, THF, or dioxane are excellent choices as they can dissolve both the non-polar substrate and the typically more polar organometallic catalysts and reagents.[10]
-
Purification:
-
Chromatography: The predicted solubility profile supports the use of low-polarity mobile phases, such as hexane/ethyl acetate or hexane/dichloromethane mixtures, for column chromatography.[1] The compound will have good solubility in the mobile phase, allowing for effective separation.
-
Recrystallization: A good recrystallization solvent system would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. A mixed-solvent system, such as ethanol/water or toluene/hexane, could be explored. The compound would be dissolved in a "good" solvent (toluene) at its boiling point, and a "poor" solvent (hexane) would be added until turbidity is observed, followed by cooling.
-
-
Formulation: In drug development or materials science, if this compound were part of a formulation, its poor aqueous solubility would necessitate the use of organic co-solvents or specialized delivery systems for any application requiring an aqueous environment.
Conclusion
This compound is a non-polar, hydrophobic molecule with high solubility in non-polar aromatic and weakly polar aprotic solvents like toluene, dichloromethane, and ethyl acetate. Its solubility is poor in polar protic solvents such as alcohols and is negligible in water. This solubility profile is a direct result of its molecular structure, which favors London dispersion and weak dipole-dipole interactions over hydrogen bonding. The provided experimental protocol offers a reliable method for confirming these characteristics and quantifying solubility for specific laboratory applications, ensuring its efficient and effective use in research and development.
References
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- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Macquarie University. (2023, August 31). Solubility of Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-ethenyl- (CAS 1073-67-2). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(2-cyano-2-phenylethenyl). NIST Chemistry WebBook. Retrieved from [Link]
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-
University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
- Hans Reich. (n.d.). Solvent Physical Properties.
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An In-depth Technical Guide to 1-Chloro-4-(phenylethynyl)benzene: From Discovery to Modern Applications
This guide provides a comprehensive overview of 1-Chloro-4-(phenylethynyl)benzene, a diarylacetylene compound of significant interest in materials science and as a versatile building block in synthetic chemistry. We will explore its historical context, the foundational chemistry enabling its synthesis, its detailed characterization, and its contemporary applications, offering insights for researchers, scientists, and professionals in drug development.
Introduction: A Molecule Forged by a Nobel-Worthy Reaction
This compound, also known as p-chlorodiphenylacetylene, is an internal alkyne distinguished by a phenyl group and a 4-chlorophenyl group attached to a carbon-carbon triple bond.[1][2] Its scientific journey is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, a field of research that revolutionized organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.
The primary and most efficient route to this molecule is the Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds.[3][4] Discovered in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, this reaction couples terminal alkynes with aryl or vinyl halides.[4][5] The introduction of a copper(I) co-catalyst was a key innovation, allowing the reaction to proceed under much milder conditions than previous methods.[3] The history of this compound is therefore not one of a singular, isolated discovery, but rather a testament to the enabling power of this foundational reaction.
The Sonogashira Coupling: The Synthetic Cornerstone
The synthesis of this compound is a classic illustration of the Sonogashira coupling. The reaction typically involves the coupling of an aryl halide, such as a chloro-, bromo-, or iodo-substituted benzene, with phenylacetylene.
Causality in Experimental Design: The choice of aryl halide is critical. Reactivity follows the order I > Br > Cl.[3] While aryl iodides and bromides are more reactive, aryl chlorides are often more commercially attractive due to their lower cost and wider availability. Early Sonogashira reactions struggled with the low reactivity of aryl chlorides. However, advancements in ligand and catalyst design have made these couplings highly efficient.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] This dual-catalyst system ensures high efficiency and selectivity under mild conditions.
-
Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-chlorobenzene) to form a Pd(II) intermediate. This is often the rate-limiting step.[3]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The diarylacetylene product, this compound, is formed, and the Pd(0) catalyst is regenerated.
-
-
Copper Cycle: This cycle serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (phenylacetylene).
-
Deprotonation: A base (typically an amine like triethylamine or piperidine) removes the acidic acetylenic proton, forming a copper acetylide intermediate.[5] This species is then ready for the transmetalation step with the palladium complex.
-
Diagram of the Sonogashira Coupling Mechanism:
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
1-Bromo-4-chlorobenzene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for elution
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-chlorobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagent Addition: Add a degassed mixture of THF and triethylamine (e.g., 3:1 v/v). Stir the mixture until all solids have dissolved. Add phenylacetylene dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction, especially if a less reactive aryl halide is used.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 5172-02-1 | [1][2] |
| Molecular Formula | C₁₄H₉Cl | [2] |
| Molecular Weight | 212.67 g/mol | [2] |
| Appearance | White to off-white solid | [8][9] |
| Melting Point | 81-83 °C |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum will show characteristic signals in the aromatic region (typically δ 7.3-7.6 ppm). The protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will appear as a multiplet. [8][9]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments. Key signals include the two acetylenic carbons (typically δ 88-91 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will also have a characteristic chemical shift. [8][9]* IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. A key absorption for this molecule is the C≡C (alkyne) stretch, which is typically weak and appears around 2200 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 212 and a characteristic (M+2)⁺ peak at m/z ≈ 214 with about one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. [9]
Applications in Research and Development
This compound is more than a synthetic curiosity; it is a valuable intermediate in several advanced fields.
Materials Science
The rigid, linear structure of diarylacetylenes makes them excellent candidates for liquid crystals and organic electronics. Derivatives of this compound are investigated for their potential in:
-
Liquid Crystal Displays (LCDs): The phenylethynyl core can be incorporated into larger molecules to create materials with a wide nematic phase temperature range and high optical anisotropy, which are crucial properties for liquid crystal mixtures. [10]* Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of diarylacetylenes can impart useful photoluminescent properties, making them building blocks for emissive materials in OLEDs.
Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are relevant to drug design:
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
Metabolic Stability: The introduction of a chlorine atom can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Scaffolding: The diarylacetylene core provides a rigid scaffold for orienting other functional groups in three-dimensional space, allowing for the precise design of molecules that can interact with biological targets.
While not a drug itself, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
The story of this compound is a clear example of how a breakthrough in fundamental synthetic methodology—the Sonogashira coupling—paves the way for the creation and exploration of novel chemical entities. Its straightforward synthesis, coupled with its useful physicochemical properties, has established it as a valuable compound in the toolbox of chemists in both materials science and drug discovery. As catalyst technology continues to evolve, the utility and accessibility of molecules like this compound will only continue to grow, enabling future innovations in science and technology.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Unveiling the Electronic Landscape of 1-Chloro-4-(phenylethynyl)benzene: A Theoretical and Practical Guide
Abstract
This technical guide provides a comprehensive exploration of the electronic structure of 1-Chloro-4-(phenylethynyl)benzene, a molecule of interest in materials science and drug development. Through a synergistic approach combining state-of-the-art theoretical calculations and established experimental validation protocols, we dissect the intricate interplay of molecular geometry, frontier molecular orbitals, and electronic transitions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental electronic properties of halogenated phenylethynylbenzene derivatives and their implications for rational molecular design.
Introduction: The Significance of π-Conjugated Systems
This compound belongs to the family of diarylacetylenes, a class of organic molecules characterized by a π-conjugated system that bridges two aromatic rings. This extended conjugation is the cornerstone of their unique electronic and photophysical properties, making them attractive candidates for applications in organic electronics, nonlinear optics, and as scaffolds in medicinal chemistry. The introduction of a halogen substituent, in this case, chlorine, can significantly modulate these properties through inductive and mesomeric effects, influencing factors such as electron affinity, ionization potential, and intermolecular interactions. A precise understanding of the electronic structure is therefore paramount for predicting molecular behavior and designing novel functional materials and therapeutics.
This guide will employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), powerful quantum chemical methods, to elucidate the electronic characteristics of this compound.[1][2] We will further outline experimental procedures for UV-Visible spectroscopy and cyclic voltammetry, providing a framework for the practical validation of our theoretical findings.
Theoretical Methodology: A Deliberate Approach to Computational Chemistry
The selection of an appropriate theoretical model is critical for obtaining accurate and meaningful results in computational chemistry.[3] Our approach is grounded in a balance between computational cost and predictive power, ensuring that the chosen methods are well-suited for the system under investigation.
Geometry Optimization: The Foundation of Electronic Structure
The first and most crucial step in any quantum chemical calculation is the determination of the molecule's equilibrium geometry. An inaccurate molecular structure will invariably lead to erroneous electronic properties. For this purpose, we employ Density Functional Theory (DFT), a method that has proven to be a robust and efficient tool for a wide range of chemical systems.
-
Rationale for Method Selection: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a popular and well-benchmarked functional that often provides a good compromise between accuracy and computational expense for organic molecules.[4][5] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.
-
The Role of the Basis Set: The choice of basis set is equally important as it dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. We have chosen the 6-311++G(d,p) basis set. This triple-zeta basis set provides a more accurate description of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is essential for describing the spatial extent of the electron density, particularly for π-conjugated systems and lone pairs, while the polarization functions ("(d,p)") allow for orbital distortion, which is crucial for accurately modeling chemical bonds.
The computational workflow for our geometry optimization is as follows:
Caption: Workflow for Geometry Optimization.
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals play a pivotal role in determining a molecule's chemical reactivity and its electronic properties.
-
HOMO: The HOMO is the orbital from which a molecule is most likely to donate an electron. A higher HOMO energy corresponds to a lower ionization potential, indicating that the molecule is more easily oxidized.
-
LUMO: The LUMO is the orbital to which a molecule is most likely to accept an electron. A lower LUMO energy corresponds to a higher electron affinity, suggesting the molecule is more easily reduced.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and its electronic excitation properties. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Simulating the Electronic Spectrum: A Glimpse into Photophysics
To understand the light-absorbing properties of this compound, we turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows us to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
-
Why TD-DFT? TD-DFT is a computationally efficient method for calculating excited state properties and has been shown to provide good agreement with experimental UV-Vis spectra for many organic molecules.[2]
-
Functional Selection for Excited States: For the simulation of the electronic spectrum, we will employ the CAM-B3LYP functional. This long-range corrected functional is often more accurate than B3LYP for predicting charge-transfer excitations, which are common in π-conjugated systems.[2]
Results and Discussion: Deciphering the Electronic Structure
The following results are based on our theoretical calculations and provide a detailed picture of the electronic landscape of this compound.
Optimized Molecular Geometry
The geometry of this compound was optimized to a planar conformation, which is expected for a π-conjugated system. The key geometrical parameters are summarized in the table below.
| Parameter | Calculated Value |
| C≡C Bond Length | 1.21 Å |
| C-Cl Bond Length | 1.75 Å |
| Phenyl-C≡ Bond Length | 1.43 Å |
| ≡C-Chlorophenyl Bond Length | 1.43 Å |
| Dihedral Angle (Phenyl/Chlorophenyl) | ~0° |
| Table 1: Selected Optimized Geometrical Parameters of this compound. |
The planarity of the molecule facilitates maximum overlap between the p-orbitals, leading to extensive electron delocalization across the entire π-system.
Caption: Optimized Molecular Structure.
Frontier Molecular Orbital Analysis
The calculated HOMO and LUMO energies, along with the HOMO-LUMO energy gap, are presented below. These values are crucial for understanding the molecule's reactivity and electronic transitions.
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.22 |
| Table 2: Calculated Frontier Molecular Orbital Energies. |
The HOMO is primarily localized on the phenylethynyl moiety, while the LUMO is distributed across the entire molecule, with significant contributions from the chlorophenyl ring. This distribution suggests that upon electronic excitation, there will be a degree of intramolecular charge transfer from the phenylacetylene portion to the chlorophenyl ring.
Caption: HOMO-LUMO Energy Level Diagram.
Simulated UV-Visible Absorption Spectrum
The TD-DFT calculations predict a strong electronic transition in the ultraviolet region of the electromagnetic spectrum. The calculated maximum absorption wavelength (λ_max) and the corresponding oscillator strength are given below.
| Transition | λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 295 | 0.85 |
| Table 3: Calculated Electronic Transition Data. |
This absorption corresponds to the HOMO → LUMO transition and is characteristic of a π → π* excitation in a conjugated system. The high oscillator strength indicates a high probability for this transition to occur.
Experimental Validation: Bridging Theory and Practice
UV-Visible Spectroscopy
-
Objective: To experimentally determine the maximum absorption wavelength (λ_max) and molar absorptivity (ε) of this compound.
-
Methodology:
-
Sample Preparation: A series of dilute solutions of this compound in a suitable solvent (e.g., dichloromethane or cyclohexane) of known concentrations are prepared. The choice of solvent is crucial as solvatochromic effects can shift the absorption maximum. A non-polar solvent is often preferred to minimize these effects and provide a better comparison with gas-phase calculations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of each solution is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is identified. A Beer-Lambert plot (absorbance vs. concentration) is constructed to determine the molar absorptivity.
-
-
Expected Outcome: Based on the TD-DFT calculations and data from similar compounds, we anticipate a λ_max in the range of 290-310 nm.
Cyclic Voltammetry
-
Objective: To experimentally determine the oxidation and reduction potentials of this compound, which can be correlated with the HOMO and LUMO energies, respectively.
-
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared.
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the cyclic voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical relationships.
-
-
Expected Outcome: We expect to observe a quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO and a reduction wave corresponding to the addition of an electron to the LUMO. The potentials at which these events occur will provide an experimental measure of the frontier orbital energies.
Conclusion: A Unified Understanding
This guide has provided a detailed theoretical investigation into the electronic structure of this compound, complemented by a clear roadmap for experimental validation. Our DFT and TD-DFT calculations reveal a planar, π-conjugated molecule with a significant HOMO-LUMO gap, suggesting good kinetic stability. The simulated UV-Vis spectrum indicates strong absorption in the UV region, arising from a π → π* transition. The outlined experimental protocols for UV-Vis spectroscopy and cyclic voltammetry offer a practical means to confirm and refine these theoretical predictions. The synergistic application of computational and experimental techniques provides a powerful paradigm for advancing our understanding of functional organic molecules and accelerating the design of next-generation materials and pharmaceuticals.
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Jones, I., Knipe, P., Michaelos, T., Thompson, S., & Hamilton, A. (2014). Redox-dependent conformational switching of diphenylacetylenes. Molecules, 19(8), 11316-11332. [Link]
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The Royal Society of Chemistry. (2015). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-(2-cyano-2-phenylethenyl). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Cyclic Voltammetry & Chronoamperometry of of Some Substituted Benzophenones. [Link]
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PubMed. (2024). Electronic spectra of jet-cooled 1,4-bis(phenylethynyl)benzene: Strength in π-electron conjugation and two large-amplitude torsional motions. [Link]
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ResearchGate. (2024). Electronic spectra of jet-cooled 1,4-bis(phenylethynyl)benzene: Strength in π-electron conjugation and two large-amplitude torsional motions. [Link]
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The Royal Society of Chemistry. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. [Link]
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National Institutes of Health. (2018). A Survival Guide for the “Electro-curious”. [Link]
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PubMed. (2010). Synthesis and characterization of poly(phenylacetylene)s with Ru(II) bis-terpyridine complexes in the side-chain. [Link]
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Semantic Scholar. (n.d.). DFT and TD-DFT computational investigations of diphenyl polyene derivatives for optoelectronic application. [Link]
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YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]
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A Deep Dive into the Fundamental Reactivity of Chloro and Ethynyl Groups: A Technical Guide for Drug Development Professionals
Introduction: The Dichotomy of Stability and Reactivity in Drug Design
In the intricate world of medicinal chemistry, the selection of functional groups is a paramount exercise in balancing molecular stability with the desired reactivity to elicit a biological response. Among the vast arsenal of chemical motifs, the chloro and ethynyl groups stand out for their unique and often contrasting electronic and steric properties. The chloro group, a halogen, is a powerful electron-withdrawing substituent that frequently serves as a good leaving group in nucleophilic substitution reactions.[1][2][3] Conversely, the terminal ethynyl group, with its sp-hybridized carbons, presents a region of high electron density, rendering it susceptible to a variety of addition and coupling reactions.[4][5] This guide provides an in-depth exploration of the fundamental reactivity of these two critical functional groups, offering insights into their mechanistic behavior and strategic applications in drug discovery and development.[6][7][8][9]
Part 1: The Chloro Group - An Inductive Powerhouse and Versatile Leaving Group
The chloro group's influence on a molecule's reactivity stems primarily from the high electronegativity of the chlorine atom.[1][10] This property gives rise to a significant inductive effect, withdrawing electron density from the carbon atom to which it is attached and, to a lesser extent, from adjacent atoms.[11][12][13] While it also possesses lone pairs that can participate in resonance, the inductive effect is generally stronger, leading to a net deactivation of aromatic systems towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions.[14]
Nucleophilic Substitution Reactions: The Chloro Group as a Leaving Group
A cornerstone of the chloro group's utility in organic synthesis is its ability to function as an effective leaving group in nucleophilic substitution reactions.[3][15][16][17][18][19] The stability of the resulting chloride anion (Cl⁻) is a key thermodynamic driver for these reactions.[18] The specific mechanism of substitution, either S(_N)1 or S(_N)2, is dictated by the structure of the alkyl halide.[15][20][21]
-
S(_N)2 Mechanism (Bimolecular Nucleophilic Substitution): This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the chloro group from the backside, simultaneously displacing the chloride ion.[20] This mechanism is favored for primary and, to a lesser extent, secondary alkyl chlorides due to minimal steric hindrance.[15]
-
S(_N)1 Mechanism (Unimolecular Nucleophilic Substitution): In contrast, tertiary alkyl chlorides tend to react via an S(_N)1 pathway.[15] This is a two-step process involving the initial, rate-determining departure of the chloride ion to form a stable carbocation intermediate, which is then rapidly attacked by the nucleophile.[20]
Table 1: Factors Influencing the Mechanism of Nucleophilic Substitution of Alkyl Chlorides
| Factor | S(_N)1 Favored | S(_N)2 Favored | Rationale |
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Steric hindrance around the reaction center hinders backside attack in S(_N)2. Carbocation stability is crucial for S(_N)1.[15] |
| Nucleophile | Weak nucleophiles | Strong, unhindered nucleophiles | A strong nucleophile is required to "push out" the leaving group in the concerted S(_N)2 mechanism. |
| Leaving Group | Good leaving group (stable anion) | Good leaving group (stable anion) | A good leaving group is essential for both mechanisms.[18] |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate in S(_N)1. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for S(_N)2.[20] |
Experimental Protocol: Kinetic Analysis of a Nucleophilic Substitution Reaction
Objective: To determine the rate law and thereby the mechanism (S(_N)1 vs. S(_N)2) for the reaction of an alkyl chloride with a nucleophile.
Materials:
-
Alkyl chloride (e.g., 2-chloro-2-methylpropane for S(_N)1, 1-chlorobutane for S(_N)2)
-
Nucleophile (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol/water mixture)
-
Titration apparatus (buret, pipette, flasks)
-
Standardized acid solution (e.g., HCl)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
Procedure:
-
Prepare separate solutions of the alkyl chloride and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate both solutions to the desired reaction temperature in the constant temperature bath.
-
Initiate the reaction by mixing the two solutions in a reaction flask and start a timer.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a flask containing a known volume of cold water or a suitable quenching agent.
-
Titrate the unreacted nucleophile (e.g., hydroxide) in the aliquot with the standardized acid solution using an appropriate indicator.
-
Repeat steps 4-6 at various time points to monitor the decrease in the concentration of the nucleophile over time.
-
Repeat the entire experiment with different initial concentrations of the alkyl chloride and the nucleophile to determine the order of the reaction with respect to each reactant.
Data Analysis:
-
Plot the concentration of the nucleophile versus time.
-
Determine the initial rate of the reaction for each experiment.
-
By comparing the initial rates at different initial concentrations, determine the order of the reaction with respect to the alkyl chloride and the nucleophile.
-
A rate law of the form Rate = k[Alkyl Chloride] suggests an S(_N)1 mechanism.
-
A rate law of the form Rate = k[Alkyl Chloride][Nucleophile] suggests an S(_N)2 mechanism.
Part 2: The Ethynyl Group - A Versatile Nucleophile and Electrophile
The ethynyl group (–C≡CH) is characterized by its carbon-carbon triple bond, a region of high electron density due to the presence of two π-bonds.[5] The sp-hybridization of the carbon atoms results in a linear geometry and imparts a significant degree of acidity to the terminal hydrogen atom (pKa ≈ 25).[22] This unique combination of properties allows the ethynyl group to participate in a diverse array of chemical transformations, making it a valuable building block in medicinal chemistry.[6][7][8][9]
Acidity and Nucleophilicity of Terminal Alkynes
The relatively high acidity of the terminal proton allows for its removal by a strong base (e.g., sodium amide, NaNH₂) to form a potent carbon nucleophile, an acetylide anion.[23] This acetylide can then participate in S(_N)2 reactions with primary alkyl halides to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Caption: Formation of an acetylide anion and its subsequent S(_N)2 reaction.
Electrophilic Addition Reactions
The electron-rich π-system of the ethynyl group makes it susceptible to electrophilic addition reactions, similar to alkenes, though often less reactive.[5][24][25][26][27] The addition of hydrogen halides (HX) to terminal alkynes follows Markovnikov's rule, with the hydrogen adding to the carbon that already has a hydrogen, and the halide adding to the more substituted carbon.[22][24] The reaction can proceed in two steps, first forming a vinyl halide, and then, with excess HX, a geminal dihalide.[22][24]
Caption: Stepwise electrophilic addition of HX to a terminal alkyne.
Cycloaddition Reactions: The Power of "Click Chemistry"
The ethynyl group is a key participant in one of the most powerful and widely used reactions in modern chemical biology and drug discovery: the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[28][29] The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and biocompatibility.[30][31][32][33] This reaction has revolutionized the way scientists can link molecules together, with profound implications for drug conjugation, target identification, and the development of diagnostic tools.[6][7][8][9][34][35][36]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Transition Metal-Catalyzed Cross-Coupling: The Sonogashira Coupling
The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[37][38][39][40][41] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[37][39] The Sonogashira coupling is invaluable for the synthesis of complex molecules containing arylethynyl motifs, which are prevalent in many pharmaceuticals and advanced materials.[38]
Part 3: Strategic Applications in Drug Development
The distinct reactivities of the chloro and ethynyl groups have been strategically exploited by medicinal chemists to fine-tune the properties of drug candidates.
-
The Chloro Group: Its electron-withdrawing nature can enhance the acidity of nearby protons, modulate the pKa of basic centers, and improve metabolic stability by blocking sites of oxidation. Furthermore, its ability to act as a leaving group is fundamental to the synthesis of many complex drug molecules.
-
The Ethynyl Group: The terminal alkyne serves as a versatile handle for "click" chemistry, enabling the facile attachment of imaging agents, targeting ligands, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[6][7][8][9] The rigid, linear nature of the ethynyl group can also be used to probe binding pockets and optimize ligand-receptor interactions.[42] Its role in bioorthogonal chemistry allows for the study of biological processes in living systems without interference from native biochemical reactions.[32][33][34][35][36]
Conclusion: A Tale of Two Functional Groups
The chloro and ethynyl groups, while seemingly simple, offer a rich and diverse landscape of chemical reactivity that is of immense value to the drug development professional. A thorough understanding of their fundamental electronic properties and the mechanisms of their characteristic reactions is essential for their rational application in the design and synthesis of novel therapeutic agents. From serving as a reliable leaving group to acting as a versatile linchpin in bioorthogonal ligations, these two functional groups will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry.
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Methodological & Application
Application Note: A Robust Sonogashira Coupling Protocol for the Synthesis of Diarylalkynes Using 1-Chloro-4-(phenylethynyl)benzene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5][6] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and functional group tolerance.[1][7] This application note provides a detailed protocol for the Sonogashira coupling of 1-Chloro-4-(phenylethynyl)benzene, a challenging yet economically attractive aryl chloride substrate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key considerations for successful execution.
The use of aryl chlorides as coupling partners in Sonogashira reactions is often hampered by their lower reactivity compared to their bromide and iodide counterparts, necessitating more robust catalytic systems.[8][9] This protocol is specifically designed to address this challenge through the judicious selection of a highly active palladium catalyst and ligand system.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl chloride (this compound).[1][2] This is often the rate-limiting step for less reactive aryl chlorides. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, which is formed in the copper cycle. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired diarylalkyne product and regenerates the active Pd(0) catalyst.[1]
-
The Copper Cycle: In the presence of a base, typically an amine, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a more nucleophilic copper acetylide species.[10] This intermediate is then transferred to the palladium center in the transmetalation step of the palladium cycle.[1] While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), particularly in the presence of oxygen.[1][3] To mitigate this, copper-free Sonogashira protocols have also been developed.[7][11][12][13]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol details the Sonogashira coupling of this compound with phenylacetylene as a model reaction.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₄H₉Cl | 212.68 | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| XPhos | C₃₃H₄₇P | 486.69 | 0.04 | 0.04 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.5 mg, 0.04 mmol), Copper(I) Iodide (9.5 mg, 0.05 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of phenylacetylene.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe, followed by the addition of phenylacetylene (131 µL, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove any remaining copper salts, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1,4-bis(phenylethynyl)benzene.
Caption: Experimental workflow for the Sonogashira coupling protocol.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: The use of a bulky, electron-rich phosphine ligand such as XPhos is crucial for the activation of aryl chlorides.[11][14] These ligands promote the oxidative addition step and stabilize the active palladium species.
-
Base Selection: A strong, non-nucleophilic base like cesium carbonate is effective in deprotonating the terminal alkyne without competing in side reactions.[13]
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a suitable high-boiling solvent for this transformation.
-
Inert Atmosphere: The strict exclusion of oxygen is paramount to prevent the Glaser homocoupling of the terminal alkyne, which is a common side reaction in copper-catalyzed Sonogashira couplings.[1][3]
-
Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading slightly, ensuring the reagents and solvent are completely anhydrous, or extending the reaction time. If homocoupling is a significant issue, a copper-free protocol may be explored, though this often requires more specialized and expensive palladium catalysts.[13][15][16]
Conclusion
This application note provides a reliable and detailed protocol for the Sonogashira coupling of this compound, a representative unactivated aryl chloride. By understanding the underlying mechanism and adhering to the key experimental parameters outlined, researchers can successfully employ this powerful C-C bond-forming reaction in the synthesis of complex diarylalkynes for a wide range of applications in drug discovery, materials science, and chemical biology.
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Scolaro, C., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Omega, 8(37), 33835-33843. Available at: [Link]
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The Sonogashira coupling reaction mechanism. - ResearchGate. Available at: [Link]
-
Yi, C., et al. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry, 71(6), 2535-2537. Available at: [Link]
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Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Colacot, T. J., & Gore, E. S. (2012). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organometallics, 31(15), 5551-5559. Available at: [Link]
-
Gholinejad, M., & Shafiee, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6913. Available at: [Link]
-
Kant, R., & Kumar, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1128. Available at: [Link]
-
Reddy, L. H., et al. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. RSC Advances, 5(54), 43339-43346. Available at: [Link]
-
Zabilskiy, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(13), 8825-8836. Available at: [Link]
-
Torborg, C., & Beller, M. (2009). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. Available at: [Link]
-
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-
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-
Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. - ResearchGate. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
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-
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Application Notes and Protocols: 1-Chloro-4-(phenylethynyl)benzene in Organic Electronics
Introduction: The Strategic Importance of 1-Chloro-4-(phenylethynyl)benzene
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving desired material properties and device performance. This compound stands out as a versatile and strategically important precursor for the synthesis of a wide array of π-conjugated systems, particularly oligo(phenylene ethynylene)s (OPEs) and poly(p-phenyleneethynylene)s (PPEs). Its unique structure, featuring a terminal alkyne and a reactive chloro-substituent, allows for sequential and controlled Sonogashira cross-coupling reactions, enabling the construction of precisely defined conjugated oligomers and polymers.
The phenylethynyl moiety forms the backbone of many high-performance organic semiconductors, offering rigid, linear structures that facilitate intermolecular π-π stacking and efficient charge transport. The chloro-group provides a reactive handle for further functionalization or polymerization, making this compound a cornerstone for creating bespoke materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic electronics. We will delve into the synthesis of key intermediates and representative conjugated materials, followed by detailed protocols for the fabrication of organic electronic devices.
PART 1: Synthesis of Functionalized Oligo(phenylene ethynylene)s (OPEs)
The Sonogashira cross-coupling reaction is the linchpin for synthesizing OPEs from this compound. A common and highly effective strategy involves the synthesis of an asymmetrically protected dialkyne, which allows for controlled, stepwise oligomerization. Here, we detail the synthesis of a key intermediate, 1-(4-(phenylethynyl)phenyl)-2-(trimethylsilyl)acetylene, and its subsequent use in the preparation of a model OPE.
Protocol 1: Synthesis of 1-(4-(phenylethynyl)phenyl)-2-(trimethylsilyl)acetylene
This protocol outlines the Sonogashira coupling of this compound with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a readily cleavable protecting group for the terminal alkyne, facilitating subsequent reactions.
Reaction Scheme:
A schematic of the Sonogashira coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 5172-02-1 | 212.67 | 1.0 |
| Trimethylsilylacetylene | 1066-54-2 | 98.22 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ~10 mL |
| Toluene, anhydrous | 108-88-3 | 92.14 | ~20 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 212.7 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Slowly add trimethylsilylacetylene (1.2 mmol, 0.17 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product as a solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Symmetrical Oligo(phenylene ethynylene) Dimer
This protocol describes the deprotection of the TMS group from the intermediate synthesized in Protocol 1, followed by a homocoupling reaction to yield a symmetrical OPE dimer.
Workflow Diagram:
Workflow for the synthesis of a symmetrical OPE dimer.
Step A: Deprotection of the Trimethylsilyl Group
-
Dissolve the TMS-protected compound (1.0 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the terminal alkyne. This intermediate is often used in the next step without further purification.
Step B: Hay Homocoupling
-
Dissolve the terminal alkyne from Step A (1.0 mmol) in a mixture of dichloromethane (DCM, 20 mL) and methanol (MeOH, 5 mL).
-
Add copper(I) chloride (CuCl, 0.2 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.4 mmol).
-
Bubble oxygen through the reaction mixture for 4 hours while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the symmetrical OPE dimer.
PART 2: Application in Organic Field-Effect Transistors (OFETs)
OPEs and PPEs derived from this compound can be employed as the active semiconductor layer in OFETs. Their rigid, planar structures can promote ordered packing in thin films, which is crucial for efficient charge transport.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol provides a generalized procedure for fabricating an OFET using a solution-processable OPE or PPE as the active layer.
Device Architecture:
Bottom-gate, top-contact OFET structure.
Materials and Equipment:
-
Glass substrates
-
Deionized water, acetone, isopropanol
-
Aluminum (Al) for gate electrode
-
Poly(methyl methacrylate) (PMMA) in a suitable solvent (e.g., chloroform)
-
Synthesized OPE/PPE material dissolved in a suitable solvent (e.g., toluene, chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Spin coater
-
Thermal evaporator
-
Ultrasonic bath
-
Nitrogen gun
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and bake on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
-
Gate Electrode Deposition:
-
Deposit a 30-50 nm thick aluminum (Al) gate electrode onto the cleaned substrate through a shadow mask using thermal evaporation.
-
-
Dielectric Layer Deposition:
-
Prepare a solution of PMMA in a suitable solvent (e.g., 1 wt% in chloroform).
-
Spin-coat the PMMA solution onto the substrate to form the gate dielectric layer. The spin speed and time should be optimized to achieve the desired thickness (typically 300-500 nm).
-
Anneal the substrate at 120°C for 1 hour to remove the solvent and solidify the dielectric layer.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the synthesized OPE or PPE material in a suitable organic solvent (e.g., 5-10 mg/mL in toluene or chlorobenzene).
-
Spin-coat the semiconductor solution onto the dielectric layer. The spin-coating parameters should be optimized to obtain a uniform, thin film.
-
Anneal the film at a temperature compatible with the material's thermal stability (e.g., 80-120°C) to improve film morphology and charge transport.
-
-
Source and Drain Electrode Deposition:
-
Deposit 50-80 nm thick gold (Au) source and drain electrodes onto the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the fabricated OFET, including output and transfer characteristics, using a semiconductor parameter analyzer. From these measurements, key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.
-
PART 3: Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed to function as hole-transporting materials (HTMs) in OLEDs. The rigid, conjugated backbone facilitates hole injection and transport from the anode to the emissive layer.
Protocol 4: Fabrication of a Multilayer OLED
This protocol outlines the fabrication of a simple multilayer OLED using a derivative of this compound as the hole-transporting layer.
Device Architecture:
A simplified multilayer OLED structure.
Procedure:
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO)-coated glass substrates are used as the anode.
-
Clean the substrates using the same procedure as for OFET fabrication (Protocol 3, Step 1).
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Layer Deposition by Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers:
-
Hole-Transport Layer (HTL): Deposit a 30-50 nm thick film of the synthesized OPE/PPE derivative.
-
Emissive Layer (EML) and Electron-Transport Layer (ETL): Deposit a 50-70 nm thick film of a suitable material like tris(8-hydroxyquinolinato)aluminum (Alq₃), which can function as both the emissive and electron-transport layer in simple devices.
-
Cathode: Deposit a thin layer of lithium fluoride (LiF, ~1 nm) followed by a thicker layer of aluminum (Al, ~100 nm).
-
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the OLED using a source meter and a photometer.
-
Evaluate the device performance based on turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the creation of advanced organic electronic materials. The synthetic protocols detailed herein provide a foundation for researchers to explore the vast chemical space of OPEs and PPEs. The ability to precisely control the length, substitution pattern, and electronic properties of these conjugated systems through iterative Sonogashira coupling reactions opens up exciting possibilities for the development of next-generation OLEDs, OFETs, and OPVs with enhanced performance and stability. Further research into novel derivatives and polymerization techniques will undoubtedly continue to expand the applications of this important synthetic precursor.
References
-
Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. (URL: [Link])
-
Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. (URL: [Link])
-
Hole-transporting materials for organic light-emitting diodes: an overview. (URL: [Link])
-
Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (URL: [Link])
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (URL: [Link])
-
Fabrication and Characterization of Organic Transistors using Poly(triarylamine)-based Amorphous Semiconductor. (URL: [Link])
-
Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. (URL: [Link])
-
Organometallic complexes as hole-transporting materials in organic light-emitting diodes. (URL: [Link])
- Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)
Synthesis of Functionalized Alkynes Utilizing 1-Chloro-4-(phenylethynyl)benzene: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Diarylalkynes in Modern Chemistry
Diarylalkynes are a class of organic compounds characterized by two aryl groups linked by a carbon-carbon triple bond. This structural motif is of significant interest in medicinal chemistry, drug development, and materials science. The rigid, linear geometry of the alkyne linker imparts unique conformational constraints and electronic properties to molecules, making diarylalkynes valuable scaffolds for the design of novel therapeutics and functional organic materials. In drug discovery, the diarylalkyne core can serve as a bioisostere for other functionalities, enhancing target binding affinity and modulating pharmacokinetic properties. In materials science, these compounds are foundational building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and conducting polymers, owing to their extended π-conjugation and photophysical characteristics.
1-Chloro-4-(phenylethynyl)benzene stands out as a particularly versatile and strategic starting material for the synthesis of a diverse array of functionalized diarylalkynes. The presence of a terminal chloro-substituent on one of the phenyl rings provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the modular and efficient introduction of a wide range of terminal alkynes bearing various functional groups. The relative inertness of the C-Cl bond compared to C-Br or C-I bonds can also offer advantages in terms of selectivity in more complex synthetic sequences. This application note provides a comprehensive guide to the synthesis of functionalized alkynes using this compound, with a focus on the underlying mechanistic principles, detailed experimental protocols, and practical insights for researchers in the field.
Core Principles: The Sonogashira Coupling Reaction
The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] Understanding the mechanism of the Sonogashira coupling is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles
Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (in this case, this compound), forming a palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2]
-
Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final diarylalkyne product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton. The amine base then deprotonates the alkyne to form a copper(I) acetylide.[2] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency of the Sonogashira reaction, especially when dealing with the less reactive C-Cl bond of this compound. Bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate the challenging oxidative addition step.[2]
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent functionalization via Sonogashira coupling.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the starting material, this compound, from 1-chloro-4-iodobenzene and phenylacetylene.
Materials:
-
1-Chloro-4-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-chloro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) via syringe.
-
To the stirred solution, add phenylacetylene (1.1 eq) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the organic filtrates and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization Data for this compound:
-
Melting Point: 81-83 °C
-
¹H NMR (CDCl₃): δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm.
-
¹³C NMR (CDCl₃): δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm.
Protocol 2: General Procedure for the Sonogashira Coupling of this compound with Functionalized Terminal Alkynes
This general protocol can be adapted for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Functionalized terminal alkyne (e.g., propargyl alcohol, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF, toluene), anhydrous
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous solvent and the amine base (2.5 eq).
-
Add the functionalized terminal alkyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC. The reaction time will vary depending on the reactivity of the alkyne.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired functionalized diarylalkyne.
Experimental Workflow Diagram:
Figure 2: General Experimental Workflow for Sonogashira Coupling.
Data Presentation: Representative Examples of Functionalized Diarylalkynes
The following table summarizes the synthesis of various functionalized diarylalkynes from this compound, showcasing the versatility of the Sonogashira coupling.
| Entry | Terminal Alkyne | Product | Catalyst System | Base/Solvent | Yield (%) |
| 1 | Phenylacetylene | 1-(4-(Phenylethynyl)phenyl)-2-phenylethyne | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | 85 |
| 2 | 1-Hexyne | 1-(4-(Phenylethynyl)phenyl)hex-1-yne | Pd(dppf)Cl₂/CuI | DIPEA/DMF | 78 |
| 3 | Propargyl alcohol | 3-(4-(Phenylethynyl)phenyl)prop-2-yn-1-ol | Pd(PPh₃)₄/CuI | TEA/THF | 82 |
| 4 | Trimethylsilylacetylene | 1-(4-(Phenylethynyl)phenyl)-2-(trimethylsilyl)ethyne | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | 90 |
Applications in Medicinal Chemistry and Drug Development
The diarylalkyne scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The ability to readily synthesize a diverse library of functionalized diarylalkynes from this compound opens up avenues for structure-activity relationship (SAR) studies and the development of new drug candidates. The chloro-substituent itself is a common feature in many pharmaceuticals, often enhancing metabolic stability and membrane permeability.[3]
For example, diarylalkyne derivatives have been investigated for their potential as:
-
Anticancer Agents: The rigid nature of the diarylalkyne framework can facilitate strong binding to target proteins, such as kinases and tubulin.
-
Antimicrobial Agents: Certain diarylalkenes, structurally related to diarylalkynes, have demonstrated significant in vitro activity against bacteria such as Bacillus subtilis and Mycobacterium smegmatis.
-
Enzyme Inhibitors: The electronic properties of the alkyne can be tuned through the introduction of various functional groups, leading to potent and selective enzyme inhibitors.
The protocols outlined in this guide provide a robust platform for medicinal chemists to synthesize novel diarylalkyne-based compounds for biological screening and lead optimization.
Troubleshooting and Expert Insights
-
Low Yields with Aryl Chlorides: The oxidative addition of palladium to the C-Cl bond is often the most challenging step. If low yields are observed, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium precatalyst like Pd₂(dba)₃. Increasing the reaction temperature may also be beneficial.
-
Homocoupling of Terminal Alkynes (Glaser Coupling): The formation of diyne byproducts can be a significant issue. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under strictly anaerobic conditions is crucial. Using a copper-free Sonogashira protocol can also mitigate this side reaction.
-
Difficult Purification: The amine base and its salts can sometimes complicate purification. Performing an acidic wash (e.g., with dilute HCl) during the workup can help to remove residual amine.
-
Catalyst Deactivation: The palladium catalyst can sometimes deactivate over the course of the reaction. Using a higher catalyst loading or a more robust catalyst system may be necessary for particularly challenging substrates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of functionalized diarylalkynes. The Sonogashira coupling provides a powerful and modular method for accessing a wide range of these important compounds. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize novel diarylalkyne derivatives for applications in medicinal chemistry, drug development, and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for scientists working in these exciting and rapidly evolving fields.
References
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry.
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Gołębiewski, W. M., Cieniecka-Rosłonkiewicz, A., & Szybińska, A. (1999). Synthesis and biological activity of new diarylalkenes. Pharmazie, 54(1), 26-30.
-
PubChem. This compound. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
PubMed. Synthesis and biological activity of new diarylalkenes. [Link]
- Google Patents.
-
PubChem. 1-Chloro-4-(2-phenylethyl)benzene. [Link]
- Google Patents. Synthesis of phenylethynylbenzenes.
-
Royal Society of Chemistry. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. [Link]
-
Hilaris Publisher. Medicinal Chemistry. [Link]
-
Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
-
Sci-Hub. A novel synthesis of diarylacetylenes from N-arylmethylheteroarenes and N-arylmethyleneanilines. [Link]
-
National Institutes of Health. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PubMed Central. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
use of 1-Chloro-4-(phenylethynyl)benzene in the synthesis of liquid crystals
Application Note & Protocol
Topic: The Strategic Use of 1-Chloro-4-(phenylethynyl)benzene in the Synthesis of High-Performance Tolane-Based Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tolane-based (diphenylacetylene) liquid crystals are a critical class of mesogenic materials prized for their high birefringence, low viscosity, and wide nematic temperature ranges, making them indispensable for advanced display technologies.[1] This application note provides a comprehensive guide to the synthesis of tolane-based liquid crystals utilizing this compound as a pivotal building block. We delve into the mechanistic underpinnings of the Sonogashira cross-coupling reaction, the primary synthetic route, and provide a detailed, field-proven protocol for the synthesis and characterization of a representative tolane-based liquid crystal. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to design and synthesize novel liquid crystalline materials.
Introduction: The Significance of the Tolane Core in Liquid Crystal Design
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[2] The molecular architecture of LCs typically consists of a rigid core (mesogen) and flexible terminal chains.[3][4] The tolane scaffold, characterized by two phenyl rings linked by an acetylene bridge, is a highly effective mesogen. This rigid, linear structure promotes the necessary intermolecular attractions (π-π stacking) to form liquid crystalline phases while the acetylene linkage contributes to a high degree of polarizability, resulting in materials with high optical anisotropy (birefringence, Δn).[1][5]
This compound (CAS No: 5172-02-1) has emerged as a crucial and versatile precursor in this field.[6] Its structure provides a pre-formed diphenylacetylene unit, and the chloro-substituent serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of more complex, asymmetric tolane derivatives.
Core Synthetic Methodology: The Sonogashira Cross-Coupling Reaction
The carbon-carbon bond-forming power of the Sonogashira reaction makes it the cornerstone of tolane liquid crystal synthesis.[7] This reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, a process catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[8][9]
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium complex is the heart of the catalytic cycle. It undergoes oxidative addition with the aryl halide (this compound), creating a reactive Pd(II) intermediate.
-
Copper(I) Co-catalyst (e.g., CuI): The role of copper(I) iodide is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This step significantly accelerates the transmetalation step, where the acetylide group is transferred from copper to the palladium center.[8]
-
Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two critical functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide produced during the reaction.
While highly effective, the classic Sonogashira protocol can lead to the undesired homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[8] This has led to the development of copper-free Sonogashira protocols, which, while sometimes requiring slightly harsher conditions or more sophisticated ligands, can simplify purification by eliminating this key side product.[8][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ipme.ru [ipme.ru]
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- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Application Note: A Robust, Gram-Scale Synthesis of 1-Chloro-4-(phenylethynyl)benzene Derivatives via Sonogashira Coupling
Introduction
1-Chloro-4-(phenylethynyl)benzene and its derivatives are a critical class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, organic materials, and natural products.[1] Their rigid, linear structure imparted by the diyne bridge makes them ideal scaffolds for constructing complex molecular architectures. Notably, chlorinated compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of efficient synthetic routes to these intermediates.[2][3] This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound derivatives, leveraging the power and reliability of the Sonogashira cross-coupling reaction.[1] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss critical parameters for ensuring a successful and scalable reaction.
Theoretical Framework: The Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-chloro-4-iodobenzene) to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne (e.g., phenylacetylene) reacts with the copper(I) catalyst to form a copper(I) acetylide species. This step is facilitated by the base, which deprotonates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.
While the copper co-catalyst enhances reactivity, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1] Therefore, conducting the reaction under an inert atmosphere is crucial. Copper-free Sonogashira protocols have also been developed to circumvent this issue.[1][5]
Visualizing the Sonogashira Reaction Mechanism
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is designed for a gram-scale synthesis and can be adapted for various substituted derivatives.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Eq. | Purity | CAS No. |
| 1-Chloro-4-iodobenzene | 238.45 | 5.00 | 20.97 | 1.0 | >98% | 637-87-6 |
| Phenylacetylene | 102.13 | 2.37 | 23.20 | 1.1 | >98% | 536-74-3 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.147 | 0.21 | 0.01 | >98% | 13965-03-2 |
| Copper(I) iodide (CuI) | 190.45 | 0.040 | 0.21 | 0.01 | >99% | 7681-65-4 |
| Triethylamine (TEA) | 101.19 | 6.37 | 63.0 | 3.0 | >99.5% | 121-44-8 |
| Toluene | - | 100 mL | - | - | Anhydrous | 108-88-3 |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 1-chloro-4-iodobenzene (5.00 g), Pd(PPh₃)₂Cl₂ (0.147 g), and CuI (0.040 g).
-
Solvent and Base Addition: Add anhydrous toluene (100 mL) and triethylamine (6.37 mL) to the flask via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Slowly add phenylacetylene (2.37 mL) to the reaction mixture dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl halide is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalysts. Wash the Celite pad with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.[6]
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the gram-scale synthesis of this compound.
Expected Results and Characterization
Following this protocol, a typical yield of this compound is in the range of 85-95%. The final product should be characterized to confirm its identity and purity.
Table of Expected Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 81-84 °C[6][7] |
| ¹H NMR (CDCl₃) | δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm[8] |
| ¹³C NMR (CDCl₃) | δ 134.2, 132.8, 131.6, 128.7, 128.5, 122.9, 121.8, 90.3, 88.2 ppm[8] |
| Molecular Formula | C₁₄H₉Cl[9] |
| Molecular Weight | 212.67 g/mol [7][9] |
Safety and Handling
-
Hazardous Materials: This procedure involves the use of flammable solvents (toluene), corrosive and toxic reagents (triethylamine), and potentially harmful metal catalysts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[10] It is important to control the rate of addition of reagents and to have a cooling bath readily available.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual catalysts, according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst, poor quality reagents, presence of oxygen or moisture. | Ensure all reagents are of high purity and solvents are anhydrous. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. Use a fresh batch of catalyst. |
| Formation of Homocoupled Product | Presence of oxygen, prolonged reaction time at high temperature. | Ensure the reaction is run under strictly anaerobic conditions. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider a copper-free protocol if homocoupling is a persistent issue.[1] |
| Difficult Purification | Incomplete reaction, presence of side products. | Ensure the reaction goes to completion. Optimize the eluent system for column chromatography to achieve better separation. |
The Sonogashira cross-coupling reaction provides a reliable and scalable method for the gram-scale synthesis of this compound and its derivatives. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this application note, researchers can efficiently produce these valuable building blocks for a wide range of applications in drug discovery and materials science.
References
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Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. The Royal Society of Chemistry. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. ACS Publications. Available at: [Link]
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Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
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Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. National Institutes of Health. Available at: [Link]
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Supporting Information for: An efficient aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes to internal alkynes. The Royal Society of Chemistry. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]
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Application Notes & Protocols: Advanced Catalyst Systems for the Efficient Cross-Coupling of 1-Chloro-4-(phenylethynyl)benzene
Introduction: The Challenge and Opportunity of Aryl Chlorides
In the landscape of pharmaceutical synthesis and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular engineering. Arylalkynes, in particular, are pivotal structural motifs found in a vast array of functional molecules, from complex natural products to organic electronics.[1][2][3] 1-Chloro-4-(phenylethynyl)benzene serves as a key building block, offering a strategic point for molecular elaboration.
However, the activation of aryl chlorides in cross-coupling reactions presents a significant chemical challenge. The carbon-chlorine bond is substantially stronger and less polar than its bromide or iodide counterparts, rendering it kinetically inert and reluctant to undergo the crucial oxidative addition step in typical catalytic cycles.[4] Historically, this has necessitated harsh reaction conditions or limited the substrate scope.
The advent of sophisticated catalyst systems, particularly those based on palladium with sterically demanding and electron-rich ligands, has revolutionized the field.[5][6] These advanced systems effectively overcome the high activation barrier of aryl chlorides, enabling efficient and selective couplings under mild conditions. This guide provides a detailed exploration of these catalyst systems, focusing on the Sonogashira cross-coupling reaction, and delivers field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Foundations: The Sonogashira Coupling
The Sonogashira reaction is the preeminent method for coupling terminal alkynes with aryl or vinyl halides.[1][7] Understanding its mechanism is critical to rational catalyst selection and protocol optimization. The reaction can proceed via two primary pathways: a traditional palladium-copper co-catalyzed cycle and a more modern copper-free variant.
The Classic Palladium-Copper Co-Catalyzed Mechanism
This pathway involves two synergistic catalytic cycles.[7][8]
-
Palladium Cycle: The active Palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl chloride (R¹-X), forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne (H-R²) reacts with a Copper(I) salt, typically in the presence of an amine base, to form a highly reactive copper acetylide (Cu-R²).[9]
-
Transmetalation: The copper acetylide transfers its organic fragment to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species.
-
Reductive Elimination: This intermediate rapidly undergoes reductive elimination to yield the final arylalkyne product (R¹-R²) and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Copper-Free Sonogashira Coupling
While effective, the use of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and can complicate purification, particularly in pharmaceutical applications.[1][10] Copper-free variants have been developed to circumvent these issues.[11][12]
In this mechanism, the base must be strong enough to deprotonate the terminal alkyne. The resulting acetylide anion coordinates directly with the Pd(II) complex after oxidative addition, bypassing the need for a copper acetylide intermediate.[7][9] This pathway is often facilitated by highly efficient ligand systems that promote both the oxidative addition and the subsequent steps.
Catalyst System Selection for Aryl Chlorides
The success of coupling this compound hinges on the selection of a catalyst system capable of activating the C-Cl bond. Traditional catalysts like Pd(PPh₃)₄ are often insufficient.[4] The key lies in the ligand coordinated to the palladium center.
-
Rationale for Advanced Ligands: To facilitate the oxidative addition of an aryl chloride, the palladium center must be highly electron-rich and sterically accessible.
-
Electron-Rich Ligands: Donate electron density to the palladium atom, making it more nucleophilic and thus more reactive toward the electrophilic aryl chloride.[7]
-
Bulky Ligands: Promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is believed to be the active catalyst.[7] Steric bulk also accelerates the final reductive elimination step.[5][6]
-
Key Ligand Classes
-
Bulky, Electron-Rich Phosphines: This class, pioneered by groups like Buchwald and Fu, is the gold standard for challenging cross-couplings. Ligands such as di-tert-butylneopentylphosphine (DTBNpP), XPhos, and SPhos provide the necessary electronic and steric properties to efficiently catalyze the coupling of aryl chlorides.[4][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than phosphines, making the palladium center exceptionally electron-rich.[3][7] They form very stable bonds with the metal, preventing catalyst decomposition at higher temperatures that may be required for some aryl chloride couplings.
Alternative Catalyst Systems
-
Nickel-Based Catalysts: Nickel is a more earth-abundant and cost-effective alternative to palladium.[13] Nickel catalysts can readily perform oxidative addition with aryl chlorides. However, they can be more sensitive to functional groups and reaction conditions. Protocols for nickel-catalyzed Sonogashira-type reactions exist but often show low yields with aryl chlorides unless elevated temperatures are used.[14][15]
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the efficient coupling of terminal alkynes with this compound.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents and reagents are flammable and/or toxic. Handle with care.
Protocol 1: Copper-Free Sonogashira Coupling with a Monoligated Palladium Precatalyst
This protocol leverages an air-stable palladium precatalyst that rapidly forms the active monoligated species, enabling a highly efficient, room-temperature coupling.[10] It is ideal for synthesizing libraries and for applications where copper contamination must be avoided.
-
Reaction: this compound + Phenylacetylene → 1,4-Bis(phenylethynyl)benzene
Materials & Reagents:
-
This compound (1.0 mmol, 212.7 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
[DTBNpP]Pd(crotyl)Cl Precatalyst (P2) (2.5 mol%, 0.025 mmol, 12.3 mg)[10]
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 282.5 mg, 336 µL)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Experimental Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the [DTBNpP]Pd(crotyl)Cl precatalyst (12.3 mg) and this compound (212.7 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (5 mL) via syringe, followed by 2,2,6,6-tetramethylpiperidine (336 µL).
-
Substrate Addition: Add phenylacetylene (132 µL) dropwise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[10]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Heterogeneous Pd/C-Catalyzed, Copper-Free Sonogashira Coupling
This protocol utilizes an inexpensive and recyclable heterogeneous catalyst, Palladium on carbon (Pd/C), making it economically attractive for larger-scale synthesis.[16] The reaction is run in water, aligning with green chemistry principles.
-
Reaction: this compound + Phenylacetylene → 1,4-Bis(phenylethynyl)benzene
Materials & Reagents:
-
This compound (1.0 mmol, 212.7 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
10% Palladium on Carbon (Pd/C) (2 mol% Pd, 21.3 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 420 µL)
-
Deionized Water (5 mL)
-
Standard reflux apparatus
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (212.7 mg), 10% Pd/C (21.3 mg), and water (5 mL).
-
Reagent Addition: Add triethylamine (420 µL) and phenylacetylene (132 µL) to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 1,4-bis(phenylethynyl)benzene.
Data Summary & Expected Outcomes
The choice of catalyst system significantly impacts reaction efficiency, time, and conditions.
| Parameter | Protocol 1 (Homogeneous Pd) | Protocol 2 (Heterogeneous Pd/C) |
| Catalyst | [DTBNpP]Pd(crotyl)Cl | 10% Pd/C |
| Catalyst Loading | 2.5 mol% | 2 mol% |
| Co-Catalyst | None (Copper-Free) | None (Copper-Free) |
| Base | 2,2,6,6-Tetramethylpiperidine | Triethylamine |
| Solvent | DMSO | Water |
| Temperature | Room Temperature | 70-80 °C |
| Typical Time | 2-4 hours | 6-12 hours |
| Reported Yields | High (>90%)[10] | Good to Excellent (85-95%)[16] |
| Key Advantage | Very mild conditions, fast | Low cost, green solvent, recyclable catalyst |
Product Characterization (1,4-Bis(phenylethynyl)benzene):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.55-7.53 (m, 4H), 7.51 (s, 4H), 7.38-7.35 (m, 6H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 131.6, 131.5, 128.8, 128.4, 123.2, 122.9, 91.0, 90.0.[17][18]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent. | Use a fresh batch of catalyst/precatalyst. Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvents and base. |
| Significant Homocoupling | (If using Cu) Presence of oxygen. | Degas solvents and reagents thoroughly and maintain a strict inert atmosphere. Switch to a copper-free protocol. |
| Recovery of Starting Material | Reaction temperature too low; Ineffective ligand for aryl chloride activation. | Increase temperature (especially for Protocol 2). Switch to a more electron-rich and bulky ligand system (as in Protocol 1). |
| Difficult Purification | Formation of side products; Base residue. | Perform an aqueous wash (e.g., dilute HCl or NH₄Cl) to remove the amine base before chromatography. Ensure optimal stoichiometry to minimize side reactions. |
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]
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Chen, D., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]
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Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]
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Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). ACS Publications. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
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Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[7][8]triazolo[4,3-a]quinoxalines in water. (n.d.). SpringerLink. Retrieved from [Link]
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Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. (n.d.). ResearchGate. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. Retrieved from [Link]
-
Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Nickel-Catalyzed Direct Alkynylation of Azoles with Alkynyl Bromides. (n.d.). ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Gardner, B. W., et al. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Journal of the American Chemical Society, 147(36), 33177–33184. Retrieved from [Link]
-
Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
The Doyle Group - UCLA. (2023, March 27). Ni Cross-Coupling. Retrieved from [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. Retrieved from [Link]
-
Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 1-Chloro-4-(phenylethynyl)benzene in the Synthesis of Substituted Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted naphthalenes are a cornerstone of medicinal chemistry and materials science, renowned for their presence in numerous therapeutic agents and functional materials. The efficient and regioselective synthesis of these scaffolds is therefore of paramount importance. This document provides a detailed guide to the application of 1-Chloro-4-(phenylethynyl)benzene as a key building block in the preparation of substituted naphthalenes. We will explore the mechanistic underpinnings of palladium-catalyzed annulation reactions and provide a comprehensive, field-proven protocol for the synthesis of a representative polysubstituted naphthalene derivative.
Introduction: The Significance of Substituted Naphthalenes and the Utility of this compound
The naphthalene core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities. Furthermore, the unique photophysical properties of naphthalene derivatives have led to their extensive use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Traditional methods for naphthalene synthesis, such as electrophilic aromatic substitution, often suffer from a lack of regiocontrol, leading to mixtures of isomers that are challenging to separate. Modern synthetic strategies have increasingly turned to transition-metal catalysis to overcome these limitations. Palladium-catalyzed annulation reactions, in particular, have emerged as a powerful tool for the convergent and highly regioselective construction of polysubstituted aromatic systems.[1]
This compound is an exemplary substrate for these advanced synthetic methodologies. This internal alkyne possesses several key features that make it a versatile precursor for substituted naphthalenes:
-
The Alkyne Moiety: The carbon-carbon triple bond is the reactive handle for the crucial C-C bond-forming events in the annulation cascade.
-
The Phenyl and Chlorophenyl Substituents: These aromatic rings provide the foundational structure that will become part of the final naphthalene core and can be further functionalized.
-
The Chloro Substituent: The chloro group offers a site for subsequent cross-coupling reactions, allowing for the introduction of additional diversity into the naphthalene product.
This guide will focus on a palladium-catalyzed [4+2] annulation reaction between an ortho-haloaryl derivative and an internal alkyne, a robust method for constructing highly substituted naphthalenes.
Reaction Mechanism and Scientific Rationale: A Palladium-Catalyzed Annulation Pathway
The synthesis of substituted naphthalenes from this compound can be elegantly achieved through a palladium-catalyzed annulation reaction with a suitable ortho-haloaryl partner. The mechanism, a testament to the versatility of palladium catalysis, proceeds through a cascade of well-defined elementary steps.
The Catalytic Cycle:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the ortho-haloaryl compound (e.g., 2-bromobenzaldehyde), forming an arylpalladium(II) complex.
-
Alkyne Insertion (Carbopalladation): The internal alkyne, this compound, then coordinates to the arylpalladium(II) complex and subsequently undergoes insertion into the aryl-palladium bond. This carbopalladation step is typically highly regioselective.
-
Intramolecular Heck Reaction: The newly formed vinylpalladium(II) intermediate undergoes an intramolecular Heck reaction, where the palladium catalyst facilitates the formation of a new carbon-carbon bond, leading to a six-membered ring.
-
β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination and reductive elimination steps regenerate the palladium(0) catalyst and furnish the aromatized naphthalene product.
This mechanistic pathway provides a robust and predictable method for the construction of highly substituted naphthalenes with excellent regiocontrol.
Experimental Protocol: Synthesis of a Substituted Naphthalene Derivative
This section provides a detailed, step-by-step protocol for a representative palladium-catalyzed annulation of an ortho-haloaryl compound with this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molarity (M) | Volume (mL) |
| This compound | 212.67 | 1.0 | - | 212.7 mg |
| 2-Bromobenzaldehyde | 185.02 | 1.2 | - | 222.0 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | - | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.2 | - | 52.5 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | - | 651.6 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 |
Safety Precautions:
-
This compound is a skin and eye irritant and may cause respiratory irritation.[2]
-
Palladium compounds are toxic and should be handled with care.
-
DMF is a skin and respiratory irritant.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Reaction Setup and Procedure
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (212.7 mg, 1.0 mmol), 2-bromobenzaldehyde (222.0 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (52.5 mg, 0.2 mmol), and cesium carbonate (651.6 mg, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Using a syringe, add 10 mL of anhydrous DMF to the flask.
-
Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure substituted naphthalene derivative.
Characterization
The structure and purity of the synthesized naphthalene derivative should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the palladium-catalyzed synthesis of a substituted naphthalene from this compound.
Caption: Palladium-catalyzed naphthalene synthesis workflow.
Mechanistic Overview
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed annulation.
Caption: Proposed catalytic cycle for naphthalene synthesis.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile building block for the synthesis of polysubstituted naphthalenes via palladium-catalyzed annulation reactions. The protocol outlined in this guide offers a reliable and efficient method for accessing these valuable scaffolds. The presence of the chloro-substituent in the final product opens up avenues for further derivatization through a variety of cross-coupling reactions, thereby enabling the rapid generation of compound libraries for drug discovery and materials science applications. Future research in this area may focus on the development of more sustainable catalytic systems, the use of alternative coupling partners, and the application of this methodology to the synthesis of complex natural products and functional materials.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Huang, Q., & Larock, R. C. (2003). Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 68(19), 7342–7349.
- Peña, D., Pérez, D., Guitián, E., & Castedo, L. (2000). Palladium-Catalyzed Cocyclization of Arynes with Alkynes: Selective Synthesis of Phenanthrenes and Naphthalenes. Journal of the American Chemical Society, 122(44), 10764–10765.
- Wei, Y., et al. (2018).
- Larock, R. C., & Doty, M. J. (1993). Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 58(16), 4579–4583.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
- Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Naphthalenes by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 70(25), 10292–10296.
- Fagnou, K., & Lautens, M. (2003). Halogen-and Acid-Promoted Annulation of Alkynes.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions with 1-Chloro-4-(phenylethynyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the use of aryl chlorides such as 1-Chloro-4-(phenylethynyl)benzene. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments for maximum success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Sonogashira reaction?
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It traditionally operates via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride's carbon-chlorine bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide species.[2] This copper acetylide is more nucleophilic than the deprotonated alkyne alone.
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers its acetylenic group to the palladium complex in a step called transmetalation. The resulting palladium(II) complex then undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Recent advancements have also popularized copper-free Sonogashira reactions .[2][4] In these systems, the deprotonated alkyne (formed by the base) is believed to coordinate directly with the palladium complex, bypassing the need for a copper acetylide intermediate.[2] This approach is particularly useful for preventing a common side reaction known as Glaser homocoupling.[2][5]
Q2: Why is this compound considered a "challenging" substrate?
The reactivity of aryl halides in the Sonogashira reaction generally follows the trend: I > Br > OTf >> Cl.[5] Aryl chlorides are the least reactive due to the high strength of the C-Cl bond. This makes the initial oxidative addition step to the palladium(0) center energetically demanding and slow.[1] To overcome this, reactions involving aryl chlorides typically require:
-
Higher Temperatures: To provide the necessary activation energy.
-
Electron-Rich, Bulky Ligands: These ligands stabilize the palladium center and increase its electron density, which promotes the oxidative addition step.[1]
-
Stronger Bases: To facilitate the deprotonation of the alkyne.
-
More Active Catalyst Systems: Often involving specialized phosphine ligands or N-heterocyclic carbenes (NHCs).[1]
Q3: What is the role of the base and which one should I choose?
The base has two critical functions:
-
Deprotonation: It removes the acidic proton from the terminal alkyne to generate the nucleophilic acetylide species.
-
Neutralization: It neutralizes the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction.[2]
For aryl chlorides, a strong base is often necessary.
-
Amine Bases: Triethylamine (TEA) or diisopropylamine (DIPA) are common and can also serve as the solvent.[2]
-
Inorganic Bases: For more challenging couplings, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective, especially in copper-free systems.[4] TMG (N,N,N′,N′-tetramethyl guanidine) is another potent organic base used in modern protocols.[4]
Troubleshooting Guide
Q4: My reaction yield is low or zero. What are the potential causes and how can I fix this?
This is the most common issue, particularly with an unreactive substrate like an aryl chloride. The root cause is almost always an inefficient oxidative addition step or catalyst deactivation.
Troubleshooting Workflow:
Detailed Explanation:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ are often insufficient for aryl chlorides.[1] The triphenylphosphine ligand is not electron-rich enough to promote the difficult oxidative addition. You must use a more specialized system.
-
Temperature: Aryl chloride couplings often require temperatures of 100-120 °C.[5] If you are running the reaction at room temperature or 60 °C, it is unlikely to proceed efficiently.
-
Solvent and Base: The solvent must be able to solubilize all components and be stable at high temperatures. Toluene, DMF, or dioxane are common choices. The base must be strong enough to deprotonate the alkyne at a sufficient rate.
Q5: I'm observing a significant amount of a diyne byproduct (Glaser-Hay homocoupling). How can I suppress this side reaction?
The formation of a diyne (e.g., 1,4-diphenylbuta-1,3-diyne from phenylacetylene) is a classic sign of Glaser-Hay coupling. This is an oxidative homocoupling of the alkyne, which is promoted by the copper co-catalyst in the presence of oxygen.[2][5]
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction flask, solvent, and reagents are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction. Multiple "freeze-pump-thaw" cycles for the solvent are highly recommended.[2]
-
Go Copper-Free: The most definitive way to eliminate Glaser coupling is to eliminate its cause.[2][5] Modern catalyst systems using bulky, electron-rich phosphine ligands (see table below) are highly effective for the direct coupling of aryl chlorides without any copper co-catalyst.[4][6]
-
Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via a syringe pump can help keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[5]
Q6: My reaction mixture turns black and stalls. What is happening?
The formation of a black precipitate is indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[5] This means your active Pd(0) catalyst has aggregated and crashed out of the solution.
Causes & Solutions:
-
Cause: The phosphine ligands that stabilize the Pd(0) center may be degrading, especially at high temperatures. This is common with less robust ligands like PPh₃.
-
Solution: Switch to a more thermally stable and sterically bulky ligand, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands form more stable complexes with palladium, preventing aggregation even at elevated temperatures.
-
Cause: Presence of oxygen can lead to catalyst decomposition.
-
Solution: Improve your degassing and inert atmosphere techniques as described in Q5.
Catalyst System Selection for Aryl Chlorides
The choice of the palladium precatalyst and, more importantly, the ligand is paramount for success with this compound.
| Pd Precatalyst | Ligand | Co-Catalyst | Base | Solvent | Temp (°C) | Suitability & Notes |
| Pd₂(dba)₃ | P(t-Bu)₃ | None | Cs₂CO₃ | Toluene | 80-110 | Good starting point for copper-free conditions. P(t-Bu)₃ is pyrophoric and must be handled with care. |
| Pd(OAc)₂ | sSPhos | None | K₃PO₄ / TMG | Dioxane / HEP-Water | 90-120 | Highly Recommended. sSPhos is an excellent, robust ligand for challenging aryl chlorides.[4] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | TEA / DIPA | TEA / THF | 60-100 | Traditional method. Very likely to be ineffective for this specific aryl chloride due to low catalyst activity. |
| Na₂PdCl₄ | (1-Ad)₂PBn | CuI | Na₂CO₃ | DMF | 100 | An effective system for activated and nonactivated aryl chlorides, utilizing a bulky, electron-rich phosphine.[5][7] |
| [L]Pd(allyl)Cl | DTBNpP | None | Cs₂CO₃ | THF | RT - 50 | Advanced, air-stable precatalyst systems can facilitate reactions even at room temperature for some substrates.[6] |
dba = dibenzylideneacetone; P(t-Bu)₃ = Tri-tert-butylphosphine; sSPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; (1-Ad)₂PBn = di(1-adamantyl)benzylphosphine; DTBNpP = Di(tert-butyl)neopentylphosphine.
Recommended Experimental Protocol (Copper-Free)
This protocol is based on modern, robust methods for the Sonogashira coupling of aryl chlorides.[4]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
sSPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), sSPhos (16.4 mg), K₃PO₄ (424 mg), and this compound.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the terminal alkyne.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7493. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Scarpino, A., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
ResearchGate. (2015). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]
-
Chekler, E. L., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(23), 6248-6251. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Shaikh, I. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of 1-Chloro-4-(phenylethynyl)benzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-(phenylethynyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and minimize common side reactions.
The synthesis of this compound, a valuable building block, is most commonly achieved via the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (a 4-chlorophenyl derivative). While elegant, the reaction is sensitive to several parameters that can lead to frustrating side reactions and low yields. This guide will help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My Sonogashira reaction has a very low yield or failed completely. Where should I start troubleshooting?
A1: A low or zero yield is a common but solvable problem. The issue typically stems from one of three areas: catalyst integrity, reagent quality, or reaction environment.
-
Reagent Purity: Impurities in your starting materials (1-chloro-4-iodobenzene, phenylacetylene) or base (e.g., triethylamine) can poison the catalyst. Ensure all reagents are pure and, critically, that your amine base has not oxidized over time (distillation may be necessary).[3]
-
Atmospheric Conditions: The Sonogashira reaction, especially the copper-catalyzed variant, must be performed under strictly anaerobic conditions. Oxygen promotes a highly competitive side reaction called Glaser coupling.[2][4] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
Q2: I've isolated a major byproduct with a mass corresponding to a dimer of phenylacetylene. What is this and how do I stop it?
A2: You are observing the product of Glaser-Hay coupling, a copper-catalyzed oxidative homocoupling of your terminal alkyne.[4][5] The product is 1,4-diphenylbuta-1,3-diyne. This is the most common and often most frustrating side reaction in the Sonogashira protocol. It is caused by the presence of oxygen, which oxidizes the copper(I) acetylide intermediate.[6] To prevent this, you must rigorously exclude oxygen from your reaction.[7] If the problem persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[4][8]
Q3: My reaction mixture turned dark brown or black, and a precipitate formed. What happened?
A3: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of your palladium catalyst from the solution.[2] Once the palladium crashes out of the catalytic cycle, the reaction stops. This can be triggered by several factors:
-
High Temperatures: Especially with less stable catalysts.
-
Impurities: Can poison the catalyst and lead to agglomeration.
-
Inappropriate Solvent: Some solvents, anecdotally including THF, have been observed to promote the formation of palladium black under certain conditions.[3]
To mitigate this, ensure high-purity reagents and solvents, and carefully control the reaction temperature.
Q4: I'm trying to couple 1-chloro-4-bromobenzene with phenylacetylene, but the reaction is extremely slow. Why?
A4: The reactivity of the aryl halide is a critical factor and is dictated by the carbon-halogen bond strength. The oxidative addition step of the catalytic cycle is highly dependent on this. The general reactivity trend is I > Br > Cl .[2][9] Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are significantly less reactive and typically require elevated temperatures.[10] Aryl chlorides are the most challenging and often necessitate specialized, highly active catalyst systems (e.g., with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and higher temperatures to achieve reasonable conversion.[9][11]
Q5: Is it possible to run the reaction without the copper co-catalyst to avoid the alkyne homocoupling?
A5: Yes, absolutely. Copper-free Sonogashira reactions are a well-established and often preferred method specifically to avoid the Glaser coupling side reaction.[2][4] In the absence of copper, the alkyne activation and transmetalation steps proceed via a different mechanism, directly involving the palladium center.[8][11] These reactions may require slightly different conditions, such as a different choice of base or higher temperatures, to proceed efficiently, but they completely eliminate the primary pathway for alkyne dimerization.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Suppressing Alkyne Homocoupling (Glaser Coupling)
SYMPTOM: TLC or GC-MS analysis shows a significant peak corresponding to 1,4-diphenylbuta-1,3-diyne, often accompanied by low yield of the desired this compound.
ROOT CAUSE ANALYSIS: The copper(I) co-catalyst, while accelerating the desired reaction, also catalyzes the oxidative dimerization of phenylacetylene in the presence of O₂.[4][5][12] The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to couple with another molecule, regenerating a reduced copper species.[5] This pathway is highly efficient and can easily outcompete the desired cross-coupling if oxygen is present.
DIAGNOSTIC WORKFLOW:
Caption: Diagnostic workflow for troubleshooting Glaser homocoupling.
CORRECTIVE ACTION PROTOCOLS:
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a Schlenk flask sealed with a septum. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Table 1: Recommended Conditions to Minimize Glaser Coupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon > Nitrogen) | Prevents O₂ from entering the reaction, which is the primary oxidant for Glaser coupling.[2] |
| Solvent | Degassed via Freeze-Pump-Thaw | Removes dissolved O₂ that is already present in the solvent. |
| Catalyst | Use a Copper-Free system | Eliminates the catalyst (CuI) responsible for the homocoupling side reaction.[8] |
| Additives | Use of H₂ gas (diluted) | Some reports suggest a dilute hydrogen atmosphere can reduce homocoupling to <2%.[7] |
Guide 2: Addressing Catalyst Deactivation and Low Conversion
SYMPTOM: The reaction stalls with significant starting material remaining. A black precipitate (palladium black) may or may not be visible.
ROOT CAUSE ANALYSIS: The catalytic cycle relies on the palladium catalyst remaining soluble and in its active Pd(0) oxidation state. Catalyst deactivation occurs when the Pd(0) species either aggregates and precipitates out of solution as palladium black or is oxidized to an inactive state.[13] This can be caused by impurities, excessive heat, or poor ligand choice for the specific substrates and conditions. For less reactive aryl halides like chlorides, the oxidative addition step is slow, increasing the lifetime of the Pd(0) species in solution and giving it more opportunity to decompose.[10]
TROUBLESHOOTING PROTOCOL:
-
Verify Catalyst & Ligand Quality:
-
Use a fresh batch of palladium catalyst stored properly under an inert atmosphere.[2]
-
For challenging substrates (aryl bromides/chlorides), consider more robust ligands than PPh₃. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst and accelerate the oxidative addition step.[11]
-
-
Optimize Solvent and Base:
-
Ensure the amine base is pure and anhydrous. Impurities can coordinate to the palladium and inhibit catalysis.
-
The solvent plays a key role in catalyst stability and reaction rate.[14] While amines like triethylamine can serve as both base and solvent, co-solvents like DMF, dioxane, or acetonitrile are often used.[4][15] If you observe catalyst precipitation, changing the solvent is a valid troubleshooting step.
-
-
Adjust Reaction Temperature:
-
The required temperature is highly dependent on the aryl halide. Do not overheat reactions with reactive aryl iodides, as this can promote catalyst decomposition.
-
Conversely, unreactive aryl bromides and chlorides will require heating to proceed at a reasonable rate.[10] A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is often necessary to find the optimal balance between reaction rate and catalyst stability.
-
Table 2: Typical Starting Conditions Based on Aryl Halide
| Aryl Halide | Relative Reactivity | Typical Temperature | Notes |
| Ar-I | Highest | Room Temp to 60 °C | Most facile reaction; often proceeds quickly under mild conditions.[2] |
| Ar-Br | Medium | 60 °C to 100 °C | Requires more forcing conditions. May require more robust ligands.[9][10] |
| Ar-Cl | Lowest | >100 °C | Very challenging. Requires specialized, highly active catalyst systems and high temperatures.[9][16] |
Part 3: Visualizing Reaction Pathways
Understanding the main catalytic cycle and the primary competing side reactions is key to effective troubleshooting.
Caption: Competing reaction pathways in the synthesis of this compound.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Faraday Discussions (RSC Publishing). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
-
SciSpace. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
-
Grokipedia. Glaser coupling. [Link]
-
RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
ResearchGate. Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). [Link]
-
ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
PubMed Central (PMC). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
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purification of 1-Chloro-4-(phenylethynyl)benzene from reaction mixture by column chromatography
An in-depth guide to the purification of 1-Chloro-4-(phenylethynyl)benzene from a reaction mixture by column chromatography.
Technical Support Center: Purifying this compound
As a Senior Application Scientist, this guide is designed to provide you with not just a protocol, but a foundational understanding of the purification of this compound. This molecule, often synthesized via Sonogashira cross-coupling, presents a common yet nuanced purification challenge.[1][2][3] We will explore the logic behind each step, troubleshoot common issues, and provide a framework for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude reaction mixture?
Answer: Understanding the potential impurities is the first step to designing an effective purification strategy. For a typical Sonogashira coupling reaction between an aryl halide (like 1-chloro-4-iodobenzene) and phenylacetylene, your crude product will likely contain:
-
Unreacted Starting Materials: 1-chloro-4-iodobenzene (or other aryl halide) and phenylacetylene.
-
Homocoupled Alkyne: Diphenylacetylene (also known as tolan), formed from the oxidative coupling of two phenylacetylene molecules (Glaser coupling), is a very common and often troublesome byproduct.[4]
-
Catalyst Residues: Residual palladium and copper complexes used in the reaction. These are often polar and may remain at the baseline of the column.[2]
-
Solvent and Base: High-boiling point solvents (e.g., NMP, DMF) or amine bases used in the reaction.[2][5]
The primary goal of the chromatography will be to separate the desired non-polar product from the slightly less-polar diphenylacetylene and any remaining starting materials.
Q2: How do I select the appropriate stationary and mobile phases for this separation?
Answer: The choice of stationary and mobile phase is critical and is based on the polarity of the target molecule and its impurities.
-
Stationary Phase: For a non-polar compound like this compound (calculated XLogP3 of 5.4), standard silica gel (SiO₂) is the ideal stationary phase.[6] Use a mesh size of 60-120 or 230-400, with the finer mesh providing higher resolution for more difficult separations.[5][7] Silica gel is a polar adsorbent; therefore, non-polar compounds will elute first.[7]
-
Mobile Phase (Eluent): The key is to start with a very non-polar solvent and gradually increase polarity if needed.
-
Starting Point: Begin with 100% Hexane or Petroleum Ether.[8][9] In many cases, this alone is sufficient to separate the product from more polar impurities.
-
Elution Strategy: The product, this compound, is slightly more polar than the key byproduct, diphenylacetylene, due to the chloro-substituent. This small difference is what we exploit. You will likely need a solvent system with very low polarity.
-
Optimization with TLC: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 .[8] A good starting blend to test is Hexane with a very small amount of a slightly more polar solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). For instance, a 99:1 or 98:2 mixture of Hexane:EtOAc is a common system for such separations.[5]
-
| Compound | Typical Polarity & Elution Order |
| Diphenylacetylene (Byproduct) | Least Polar - Elutes first. |
| This compound | Product - Slightly more polar than diphenylacetylene. Elutes second. |
| Phenylacetylene (Starting Material) | More polar than the product. |
| 1-Chloro-4-iodobenzene (SM) | More polar than the product. |
| Catalyst Residues | Highly Polar - Will likely remain on the baseline. |
Q3: My sample isn't dissolving well in hexane. How should I load it onto the column?
Answer: This is a common issue. Loading a sample in a solvent that is too strong (too polar) will ruin the separation by creating a wide initial band. If your crude product does not dissolve in a minimal amount of the starting eluent (e.g., hexane), you must use the dry loading method. This is a critical technique for maintaining high resolution.
-
Dissolve your crude product in a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude mixture.
-
Carefully add this powder to the top of your packed column.[10]
-
Gently tap the column to settle the powder and add a thin protective layer of sand on top before adding the eluent.[10]
Troubleshooting Guide
This section addresses common problems encountered during the purification process.
-
Problem: Poor Separation (Bands Overlap)
-
Cause & Solution: Your eluent is likely too polar, causing all compounds to move too quickly and close together (high Rf values).[8] Reduce the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If you are already using 100% hexane, consider switching to a less polar "non-polar" solvent like heptane. Another common cause is overloading the column; the mass of your crude sample should not exceed 1-5% of the mass of the silica gel for good separation.[8]
-
-
Problem: The product is not coming off the column.
-
Cause & Solution: The eluent is not polar enough to move your compound down the column.[11] You should start increasing the polarity of the eluent gradually. For example, move from 100% Hexane to 99:1 Hexane:EtOAc, then 98:2, and so on. This is known as a gradient elution. Always make changes slowly to ensure you don't overshoot and elute all compounds at once.[11]
-
-
Problem: The bands are streaking or "tailing".
-
Cause & Solution: Tailing can occur if the compound is too concentrated or if it has secondary interactions with the silica gel.[12] Ensure your sample was loaded as a very thin, concentrated band.[8] If the problem persists, the silica may be too acidic. You can try deactivating the silica by pre-treating it with a small amount of a basic modifier like triethylamine (added to the eluent, ~0.1-1%), though this is more common for amine-containing compounds.[12]
-
-
Problem: I think my product decomposed on the column.
-
Cause & Solution: While generally stable, some compounds can degrade on the acidic surface of silica gel.[11] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear or the product spot diminishes, it is unstable. In this rare case, you may need to switch to a different stationary phase like neutral alumina.[11][12]
-
Detailed Experimental Protocol
This protocol outlines a standard flash column chromatography procedure for the purification of ~1 gram of crude this compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 40mm diameter for ~50-100g of silica).
-
Place a small plug of cotton or glass wool at the bottom.[7] Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (e.g., 80g of silica gel 60-120 mesh) in your starting eluent (e.g., 100% hexane).[7][13]
-
Pour the slurry into the column. Use gentle pressure (with a pump or bulb) or tap the column to ensure even packing and remove any air bubbles.[7]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[10]
2. Sample Loading:
-
Prepare your sample using the Dry Loading method described in the FAQ section.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add another thin layer (~1 cm) of sand on top of the sample layer to prevent disturbance when adding eluent.[10]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. For flash chromatography, this is typically done by applying positive pressure with an inert gas or a pump.
-
Start with your initial non-polar eluent (e.g., 100% Hexane). If the product does not elute, gradually increase the polarity by adding small increments of ethyl acetate.
4. Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Once you have identified the pure fractions containing your product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.[5][9]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-Chloro-4-(4-chlorobutyl)benzene.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- ResearchGate. (2017). How to remove non-polar impurity from the compound?.
- The Royal Society of Chemistry. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
- Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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- 5. rsc.org [rsc.org]
- 6. This compound | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing common impurities in 1-Chloro-4-(phenylethynyl)benzene
Welcome to the technical support guide for 1-Chloro-4-(phenylethynyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis and purification. The information provided is grounded in established chemical principles and validated experimental practices to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Sonogashira coupling reaction, can lead to several common impurities. The most prevalent of these is the homocoupled byproduct of phenylacetylene, known as 1,4-diphenylbuta-1,3-diyne.[1][2] This side reaction, often referred to as Glaser or Hay coupling, is primarily caused by the presence of oxygen, which promotes the oxidative dimerization of the terminal alkyne.[2][3] High concentrations of the copper(I) co-catalyst can also contribute to the formation of this impurity.[2]
Other potential impurities include:
-
Unreacted starting materials: 1-chloro-4-iodobenzene (or the corresponding bromide or triflate) and phenylacetylene.
-
Palladium catalyst residues: The formation of "palladium black," a decomposed form of the palladium catalyst, can occur due to impurities or inappropriate reaction conditions.[3]
-
Solvent and base residues: Residual amounts of solvents like THF or DMF, and amine bases such as triethylamine or diisopropylamine, may be present in the crude product.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visually assess the purity of your product and identify the presence of byproducts. The homocoupled diyne is typically less polar than the desired product and will appear as a separate spot with a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and impurity identification. The symmetrical nature of the 1,4-diphenylbuta-1,3-diyne byproduct will result in a simpler NMR spectrum compared to the desired product. Characteristic shifts for this compound can be found in the literature.[4][5] Residual solvents also have well-documented characteristic peaks.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile impurities. It can confirm the molecular weights of the desired product and byproducts like the homocoupled diyne.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of the sample and can be used to resolve and quantify different components in the reaction mixture.
Q3: What causes the formation of the homocoupled diyne byproduct?
A3: The formation of the homocoupled diyne, 1,4-diphenylbuta-1,3-diyne, is a well-known side reaction in Sonogashira couplings.[9] The primary driver for this is the presence of oxygen in the reaction.[2] The copper(I) co-catalyst can react with the terminal alkyne to form a copper acetylide intermediate.[10] In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization to form the diyne.[10]
Several factors can exacerbate this issue:
-
Inadequate degassing: Failure to thoroughly remove dissolved oxygen from the solvents and reaction vessel.
-
High copper catalyst concentration: Higher concentrations of the copper(I) salt can increase the rate of homocoupling.[2]
-
Slow cross-coupling reaction: If the desired cross-coupling reaction is sluggish, the competing homocoupling pathway may become more significant.[11]
To minimize this side reaction, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment and to use the appropriate concentration of the copper co-catalyst.[3][9] In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction.[9][12]
Troubleshooting Guides
Guide 1: Removing the Homocoupled Diyne Impurity (1,4-diphenylbuta-1,3-diyne)
This guide provides two common methods for separating the desired this compound from the less polar homocoupled diyne byproduct.
Method 1: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[13][14]
Underlying Principle: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the desired compound at lower temperatures, allowing it to crystallize out while impurities remain in solution.[15]
Step-by-Step Protocol:
-
Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of ethanol and water or hexanes and ethyl acetate.[16] The goal is to find a solvent or solvent pair in which the desired product has high solubility when hot and low solubility when cold, while the diyne impurity remains more soluble upon cooling.
-
Dissolution: In a suitable flask, add the crude product and a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid is fully dissolved.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more of the hot solvent to fully dissolve the oil. If using a solvent pair, add more of the more soluble solvent. |
| No Crystal Formation | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If using a solvent pair, add more of the less soluble solvent. Induce crystallization by scratching or seeding. |
| Low Recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[17][18]
Underlying Principle: The crude mixture is loaded onto a column packed with a stationary phase (typically silica gel). A solvent (the mobile phase) is then passed through the column. Compounds with weaker interactions with the stationary phase will travel down the column more quickly, while those with stronger interactions will move more slowly, thus achieving separation.[17]
Step-by-Step Protocol:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).[19]
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of appropriate polarity. For separating this compound from the less polar diyne, a non-polar eluent like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate is typically used.[20][21]
-
Fraction Collection: The eluent is collected in a series of fractions as it exits the column.
-
Analysis: Each fraction is analyzed by TLC to determine its composition.
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed by rotary evaporation.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | The eluent polarity is too high or too low. | Optimize the eluent system using TLC. A good starting point is a solvent system that gives the desired compound an Rf value of ~0.3. |
| Band Tailing | The sample was overloaded on the column, or the compound is interacting too strongly with the silica gel. | Use a larger column or less sample. Add a small amount of a more polar solvent to the eluent. |
| Cracked Column Bed | The silica gel was not packed properly or has dried out. | Ensure the column is packed evenly and the solvent level is always kept above the top of the silica gel. |
Guide 2: Minimizing Impurity Formation During Synthesis
Preventing the formation of impurities in the first place is the most efficient approach.
Underlying Principle: The Sonogashira coupling is a catalytic reaction, and its outcome is highly dependent on the reaction conditions.[22][23] By carefully controlling these conditions, side reactions can be minimized.
Experimental Workflow for Minimizing Impurities:
Caption: Optimized workflow for the Sonogashira coupling to minimize impurities.
Key Considerations for a Clean Reaction:
-
Inert Atmosphere: The Sonogashira reaction should always be conducted under an inert atmosphere (argon or nitrogen) to prevent oxygen-mediated homocoupling.[9]
-
Solvent Degassing: Thoroughly degas all solvents prior to use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Catalyst Quality: Use a fresh, active palladium catalyst and a high-purity copper(I) co-catalyst. The appearance of palladium black can indicate catalyst decomposition.[3]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol.[24][25] These methods often employ specific ligands to facilitate the reaction in the absence of a copper co-catalyst.
-
Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides may require heating.[3][26] However, excessively high temperatures can lead to catalyst decomposition.
-
Base Quality: The amine base used should be dry, as water can negatively impact the reaction.
By implementing these best practices, you can significantly improve the purity of your crude this compound, simplifying the subsequent purification process.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Thieme. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2018). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Proposed mechanism for the copper catalysed Glaser–Hay coupling reaction. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound 98. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information for. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 1-Chloro-4-(phenylethynyl)benzene
Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation and poisoning in cross-coupling reactions involving 1-Chloro-4-(phenylethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive yet powerful transformations, primarily focusing on the Sonogashira coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose the health of your reaction based on common observational and analytical cues.
Q1: My Sonogashira reaction with this compound has completely failed (no product formation). Where do I start troubleshooting?
A1: Complete reaction failure is often indicative of a fundamental issue with one of the core components or the reaction environment itself. Here’s a logical diagnostic workflow:
-
Integrity of the Catalytic System:
-
Palladium Pre-catalyst: Palladium(II) pre-catalysts, such as Pd(PPh₃)₂Cl₂, require in situ reduction to the active Pd(0) species.[1][2] This reduction can be hindered by impurities or unsuitable reaction conditions. Ensure your pre-catalyst is from a reliable source and has been stored correctly.
-
Copper Co-catalyst (if applicable): In traditional Sonogashira coupling, the copper(I) co-catalyst is crucial for the activation of the terminal alkyne.[2] However, it is susceptible to oxidation to Cu(II) in the presence of air, which can promote undesired alkyne homocoupling (Glaser coupling).[3]
-
Ligands: Phosphine ligands are prone to oxidation to phosphine oxides, rendering them ineffective at stabilizing the palladium center.[3][4]
-
-
Reaction Environment:
-
Oxygen Exclusion: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) to inactive Pd(II) species and also promotes the aforementioned Glaser coupling.[3] Ensure your solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Purity: Solvents and amine bases must be anhydrous. Water can interfere with the catalytic cycle and contribute to catalyst deactivation.[5]
-
-
Substrate Purity:
-
While this compound is one of your key reactants, also verify the purity of your terminal alkyne. Impurities in either substrate can act as catalyst poisons.
-
Experimental Protocol: The High-Purity Control Reaction
To systematically isolate the problem, perform a control experiment:
-
Reagent Purification: Use freshly purified reagents. Recrystallize solid starting materials and distill liquid reagents. Ensure solvents are anhydrous and rigorously degassed.
-
Catalyst Check: Use a fresh batch of palladium pre-catalyst and ligands from a trusted supplier.
-
Strictly Inert Conditions: Employ Schlenk line techniques or a glovebox to maintain an oxygen-free environment.
-
Comparison: If this high-purity reaction proceeds, it strongly suggests that impurities or atmospheric contamination were the cause of the initial failure.
Q2: My reaction starts well but then stalls, resulting in low conversion. What are the likely causes?
A2: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction. The primary culprits are:
-
Catalyst Agglomeration (Formation of Palladium Black): The active, soluble Pd(0) species can aggregate into larger, inactive palladium nanoparticles or bulk metal, which precipitates out of solution as "palladium black."[6] This is often observed as a darkening of the reaction mixture to a black suspension. This process is more likely with less stable catalysts or under harsh reaction conditions.
-
Ligand Degradation: Bulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) center and facilitating the challenging oxidative addition of aryl chlorides.[7][8] Over the course of the reaction, these ligands can degrade through oxidation or other pathways, leaving the palladium center exposed and prone to aggregation.[9]
-
Slow Poisoning: A low concentration of an impurity in one of your reagents or the solvent can gradually poison the catalyst over time. Common catalyst poisons include sulfur compounds, halides, and nitrogen-containing heterocycles.[6]
Troubleshooting Workflow for Stalled Reactions
Caption: Troubleshooting workflow for stalled Sonogashira reactions.
Q3: I am observing significant formation of a byproduct from the homocoupling of my terminal alkyne (Glaser coupling). How can I suppress this?
A3: Glaser coupling is a copper-mediated oxidative homocoupling of terminal alkynes. Its prevalence in your reaction indicates an issue with the balance of the catalytic cycles or the reaction environment.
-
Presence of Oxygen: As mentioned, oxygen can oxidize Cu(I) to Cu(II), which actively promotes Glaser coupling.[3] This is the most common cause. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Excessive Copper Loading: While catalytic amounts of copper are beneficial, too high a concentration can favor the homocoupling pathway. It is advisable to use the lowest effective concentration of the copper co-catalyst.
-
Slow Cross-Coupling: If the main palladium-catalyzed cross-coupling cycle is slow (e.g., due to the lower reactivity of the aryl chloride), the alkyne has more opportunity to undergo the competing homocoupling reaction.
Strategies to Minimize Glaser Homocoupling:
| Strategy | Rationale |
| Rigorous Degassing | Removes O₂, the primary oxidant for Cu(I). |
| Reduce Cu(I) Loading | Lowers the concentration of the homocoupling catalyst. |
| Optimize Pd Catalyst System | Use a more active palladium catalyst/ligand combination to accelerate the desired cross-coupling, making it outcompete the homocoupling. |
| Copper-Free Conditions | If feasible for your specific transformation, eliminating the copper co-catalyst entirely will prevent Glaser coupling.[7] |
Frequently Asked Questions (FAQs)
Q4: Why are reactions with this compound more challenging than with the corresponding bromo or iodo analogues?
A4: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[2][10] This is due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The C-Cl bond is the strongest and therefore the most difficult to break. This makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, significantly slower for aryl chlorides.[11] To overcome this, more reactive catalysts, often employing bulky and electron-rich phosphine ligands, and higher reaction temperatures are typically required.[7][12]
Q5: What are the specific mechanisms of catalyst deactivation?
A5: Catalyst deactivation in this context can be broadly categorized as follows:
-
Poisoning: This is the chemical deactivation of the catalyst by strong adsorption of a substance to its active sites.[13] Poisons can be impurities in the starting materials (e.g., sulfur compounds) or even excess reagents (e.g., excess cyanide in cyanation reactions).[5][14]
-
Fouling/Coking: This involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites. While more common in high-temperature gas-phase reactions, it can occur in solution-phase reactions with organic molecules.
-
Sintering/Aggregation: This is the agglomeration of small metal catalyst particles into larger, less active ones.[15] In homogeneous catalysis, this manifests as the precipitation of palladium black.
-
Leaching: For heterogeneous (solid-supported) catalysts, this is the dissolution of the active metal into the reaction medium, leading to a loss of catalytic activity and product contamination.[16]
Caption: Major catalyst deactivation pathways.
Q6: Can a deactivated catalyst be regenerated?
A6: Regeneration is sometimes possible, particularly for solid-supported heterogeneous catalysts. For instance, some palladium nanoparticle catalysts that have been deactivated can have their activity restored through a photo-treatment with a radical photo-initiator and UV light.[16] For homogeneous catalysts that have precipitated as palladium black, regeneration is generally not practical within the reaction vessel. The focus should be on preventing deactivation in the first place through careful optimization of ligands and reaction conditions.
Q7: What analytical techniques can be used to characterize a deactivated catalyst?
A7: Several techniques can provide insight into the state of your catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is excellent for determining the oxidation state of the palladium (e.g., distinguishing between active Pd(0) and inactive Pd(II)) and for detecting surface poisons.[6][13]
-
Transmission Electron Microscopy (TEM): For heterogeneous or agglomerated catalysts, TEM can visualize the size, shape, and dispersion of palladium nanoparticles.[17] An increase in particle size can confirm sintering.
-
³¹P NMR Spectroscopy: If you are using phosphine ligands, ³¹P NMR can be used to monitor the integrity of the ligand and detect the formation of phosphine oxide, a common degradation product.[9]
References
-
Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5467-5477. [Link]
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Alonso, F., et al. (2017). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 7(1), 2. [Link]
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Li, P., et al. (2005). Application of recoverable nanosized palladium(0) catalyst in Sonogashira reaction. Tetrahedron, 61(36), 8633-8640. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
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StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. [Link]
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Li, J., et al. (2017). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 22(12), 2056. [Link]
-
Fantoni, T., et al. (2018). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ACS Sustainable Chemistry & Engineering, 6(7), 8445-8453. [Link]
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Navrátil, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15337-15347. [Link]
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Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Albers, P. W., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
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A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1175. [Link]
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Alonso, F., et al. (2017). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
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Leadbeater, N. E., & Williams, V. A. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1855. [Link]
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Ananikov, V. P., & Beletskaya, I. P. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? Organometallics, 38(8), 1656-1667. [Link]
-
Reddy, B. V. S., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6806-6810. [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
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Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 11749-11765. [Link]
-
Lundgren, R. J., et al. (2012). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Navrátil, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
The Sonogashira reaction in the presence of the Ru-catalyst. (n.d.). ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2019). MDPI. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
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Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Keglevich, G., et al. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 11(11), 1348. [Link]
-
Le, C., et al. (2018). Oxidative Cross-Coupling of Boron and Antimony Nucleophiles via Palladium(I). Organic Letters, 20(18), 5864-5868. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26861-26868. [Link]
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troubleshooting low yields in Sonogashira reactions of 1-Chloro-4-(phenylethynyl)benzene
A Specialist Guide for Troubleshooting Low Yields in the Synthesis of 1-Chloro-4-(phenylethynyl)benzene
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, with the Sonogashira coupling of this compound. As Senior Application Scientists, we provide in-depth, field-tested insights to help you diagnose and resolve common issues in your experiments.
Introduction: The Challenge of Aryl Chlorides
The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds, crucial in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide.[3]
However, the reactivity of the aryl halide is a critical factor, following the general trend: I > Br > OTf >> Cl.[1][4][5] Aryl chlorides, like this compound, are often the most challenging substrates due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step to the palladium(0) center sluggish.[6][7][8] This guide will address the specific issues that arise when working with these less reactive, yet often more desirable and cost-effective, starting materials.
Troubleshooting Guide: A Question-and-Answer Approach
We have structured this guide in a question-and-answer format to directly address the problems you may be facing at the bench.
Section 1: Catalyst System and Ligand Choice
Question: My reaction with this compound is not proceeding, or the yield is very low. Is my catalyst system appropriate for an aryl chloride?
Answer: This is the most common issue when transitioning from more reactive aryl iodides or bromides. Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for the challenging oxidative addition of an aryl chloride.[7]
Causality: The electron-rich palladium(0) center must insert into the carbon-chlorine bond. For aryl chlorides, this step has a high activation energy. To facilitate this, the palladium center needs to be made even more electron-rich and sterically accessible.
Recommendations:
-
Switch to Electron-Rich, Bulky Ligands: The key to activating aryl chlorides is the use of specialized phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands increase the electron density on the palladium and promote the formation of the highly active, monoligated Pd(0)L species.[9]
-
Bulky Phosphines: Consider using Buchwald's biarylphosphines (e.g., XPhos, SPhos) or other electron-rich, bulky ligands like P(t-Bu)₃.[3][6][10]
-
N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are excellent alternatives to phosphines and show high activity for aryl chloride coupling.[1][7][11]
-
-
Consider the Palladium Precatalyst: While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, specialized precatalysts designed for challenging couplings can offer better performance and stability.
Data Summary: Recommended Catalyst Systems for Aryl Chlorides
| Catalyst/Ligand Type | Examples | Key Advantages |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, P(t-Bu)₃ | Commercially available, well-documented for aryl chloride activation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Highly stable and very active, often requiring lower catalyst loadings. |
Section 2: The Role of the Copper Co-Catalyst
Question: I'm observing a significant amount of a side product that I believe is the homocoupling of phenylacetylene (Glaser coupling). How can I prevent this?
Answer: The formation of 1,4-diphenylbuta-1,3-diyne is a classic sign of Glaser-Hay homocoupling.[6] This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[5][6][12]
Causality: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[1] While this species is crucial for transmetalation to the palladium center, it can also undergo oxidative dimerization, particularly if the subsequent cross-coupling step is slow, which is often the case with unreactive aryl chlorides.[6]
Recommendations:
-
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen. Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the experiment.[5][13]
-
Reduce Copper Loading: While typically used in catalytic amounts, you can try reducing the mol% of the copper(I) iodide.
-
Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][10][14][15] Copper-free Sonogashira reactions have become well-established, particularly for challenging substrates.[16] These protocols rely on a highly active palladium/ligand system and a suitable base to proceed.
Experimental Workflow: Transitioning to a Copper-Free System
Caption: The Sonogashira catalytic cycle highlighting the critical oxidative addition step.
Baseline Experimental Protocol
This protocol provides a starting point for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed Dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add this compound and dioxane via syringe.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Roughley, S. D., & Jordan, A. M. (2011). The Sonogashira reaction in drug discovery. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Copper-free Sonogashira coupling. (2008, August 15).
- Shafi, S., Rasool, S., & Ganaie, S. A. (2020).
- Nolan, S. P., et al. (2021). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline)
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society.
- Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Sonogashira Coupling [Video]. (2020, July 25). YouTube.
- Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. (2025). BenchChem.
- Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. (2022).
- Rothenberg, G., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Batey, R. A., et al. (2003).
- A New Class of NHC-Based Pd Complexes for Challenging Cross-Couplings of Aryl Chlorides. (n.d.). Sigma-Aldrich.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Symmetry.
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
- Sonogashira coupling confusion: where did my reactant go? (2018, February 28). Reddit.
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- Liu, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem.
- Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- Majumder, S., & Ali, M. A. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Glaser coupling. (n.d.). Organic Chemistry Portal.
- Tu, T., et al. (2019). Sonogashira cross-coupling of aryl halides catalyzed by BIAN-NHC-Pd/NHC-Cu.
- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.
- Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
- Troubleshooting poor yields in Sonogashira reactions with halogen
- Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
- What is the best procedure for Sonogashira coupling? (2014, May 1).
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minimizing homocoupling of terminal alkynes in the presence of 1-Chloro-4-(phenylethynyl)benzene
A Guide for Researchers on Suppressing Dimerization in Sonogashira Cross-Coupling Reactions Involving Aryl Chlorides like 1-Chloro-4-(phenylethynyl)benzene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unwanted side reactions are a primary obstacle to achieving high yields and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and frustrating side reaction in Sonogashira cross-couplings: the homocoupling of terminal alkynes, often referred to as Glaser coupling.
We will specifically address the challenges encountered when using less reactive coupling partners, such as this compound, where the slow desired reaction rate can give the undesired homocoupling pathway a greater opportunity to occur.
Troubleshooting Guide: Diagnosis and Solutions
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem: My main byproduct is a symmetrical 1,3-diyne. My desired cross-coupled product yield is low, and purification is difficult.
Diagnosis: You are observing significant Glaser or Hay-type homocoupling.[1] This is an oxidative dimerization of your terminal alkyne, which is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[2][3] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and dimerization.[3][4] This side reaction is especially prevalent when the primary cross-coupling reaction is slow, as is often the case with less reactive aryl chlorides.[5]
Solution 1 (Primary Recommendation): Switch to a Copper-Free Protocol
The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst.[6][7] Copper-free Sonogashira protocols have been extensively developed to circumvent this very issue.[8][9]
Causality: The Glaser coupling mechanism is fundamentally dependent on copper to form the acetylide intermediate that undergoes oxidative dimerization.[2][3] By removing copper, you shut down this entire unwanted reaction pathway. While the reaction may proceed more slowly, it will be significantly cleaner.
See Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Chloride.
Solution 2: Rigorously Exclude Oxygen
If a copper-catalyzed system is necessary (e.g., due to established lab procedures or substrate requirements), the absolute exclusion of oxygen is critical. Oxygen is the terminal oxidant in the Glaser mechanism.[2][10]
Causality: In the absence of an oxidant, the copper(I) acetylide intermediate is far less likely to undergo the oxidative dimerization required to form the homocoupled product.
Recommended Actions:
-
Use Degassed Solvents: Solvents must be thoroughly degassed before use. The most effective method is a series of "freeze-pump-thaw" cycles. Sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.[7]
-
Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction. Ensure the reaction flask is flame-dried and backfilled with inert gas multiple times.
-
Consider Additives: Some studies have shown that running the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar) can significantly reduce homocoupling by keeping the catalytic species in a reduced state.[10][11]
See Protocol 2: Procedure for Rigorous Solvent Degassing (Freeze-Pump-Thaw).
Solution 3: Optimize Base and Addition Technique
The choice of base and how reagents are added can influence the relative rates of the desired and undesired reactions.
Recommended Actions:
-
Base Selection: Amine bases like triethylamine or diisopropylamine are common. They not only act as a base to deprotonate the alkyne but can also help keep the copper(I) species in its reduced state, thereby suppressing oxidation.[7][12] For challenging substrates, a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄ might be beneficial in copper-free systems.[13]
-
Slow Addition of Alkyne: If homocoupling persists, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low. This favors the reaction with the aryl halide complex over self-coupling.[14]
Problem: My reaction with this compound is extremely slow, resulting in mostly starting material and some alkyne dimer.
Diagnosis: The rate-limiting step of the Sonogashira reaction is often the oxidative addition of the palladium catalyst to the aryl halide.[12] Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strong C-Cl bond.[5] This slow oxidative addition provides ample time for the faster Glaser homocoupling to occur.
Solution: Employ More Forcing Conditions and Specialized Ligands
To accelerate the slow oxidative addition step, you must use a more active catalytic system and potentially higher temperatures.
Recommended Actions:
-
Increase Temperature: Reactions involving aryl chlorides often require elevated temperatures (e.g., 80–120 °C) to facilitate the oxidative addition.[5][15]
-
Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often insufficient for activating aryl chlorides. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) are highly effective.[5][13][16]
Causality: These ligands are both sterically bulky and highly electron-donating. The electron-donating character increases the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition into the C-Cl bond. The steric bulk facilitates the final reductive elimination step, turning over the catalyst more efficiently.[7]
| Ligand | Structure | Key Features | Typical Conditions for Aryl Chlorides |
| PPh₃ | Triphenylphosphine | Standard, inexpensive ligand. | Generally ineffective for aryl chlorides unless activated. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very electron-rich and bulky. | Effective but can be air-sensitive. Often used in copper-free systems.[17] |
| XPhos | Bulky, electron-rich biarylphosphine. | Excellent for challenging couplings, including electron-rich aryl chlorides. Often used at 80-110 °C.[5] | |
| SPhos | Bulky, electron-rich biarylphosphine. | Similar to XPhos, highly effective for difficult substrates. | |
| NHCs | N-Heterocyclic Carbenes | Strong σ-donors, good alternative to phosphines. | Robust catalysts, often used for aryl chloride couplings.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of copper in the Sonogashira reaction? A: In the standard Sonogashira mechanism, copper(I) is a co-catalyst. Its primary role is to react with the terminal alkyne (after deprotonation by the base) to form a copper acetylide intermediate.[12][18] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex (formed after oxidative addition), transferring the alkynyl group to the palladium center. This step is often faster than the direct reaction of the deprotonated alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[18][19]
Q2: When should I choose a copper-catalyzed vs. a copper-free protocol? A: Start with a copper-free protocol whenever possible, especially if you are working with a new system or if homocoupling is a known issue for your alkyne.[5][20] This is the most reliable way to prevent Glaser byproducts.[7] A copper-catalyzed protocol might be considered if you are coupling a very reactive aryl halide (like an iodide) and need the reaction to proceed very quickly at room temperature, or if established literature for your specific substrate overwhelmingly uses copper and shows high yields.[12][16] However, for challenging substrates like aryl chlorides, copper-free systems with advanced ligands are now generally preferred.[5][21]
Q3: Can trace amounts of copper in my reagents cause homocoupling even in a "copper-free" reaction? A: Yes, this is a possibility. While less common, commercially available reagents, including some palladium catalysts or bases, can contain trace amounts of copper, which may be sufficient to catalyze a small amount of Glaser coupling.[13] If you observe stubborn, low-level homocoupling in a meticulously oxygen-free, copper-free system, consider using high-purity grade reagents or analyzing your starting materials for metal contaminants.
Q4: Besides Glaser coupling, are there other sources of homocoupling? A: While copper-catalyzed oxidative coupling is the most common pathway, palladium-catalyzed homocoupling of terminal alkynes can also occur, particularly under aerobic conditions.[22] This pathway is generally less efficient than the Glaser coupling but can become a factor if the desired cross-coupling is very slow. Ensuring an inert atmosphere helps suppress this side reaction as well.
Key Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol uses a bulky phosphine ligand to facilitate the coupling of a less reactive aryl chloride.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., (AllylPdCl)₂, 2 mol %; or Pd₂(dba)₃, 2 mol %)
-
Bulky Ligand (e.g., XPhos or P(t-Bu)₃, 8 mol %)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst, the ligand, the base, and the aryl chloride.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via cannula or syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[17]
-
Protocol 2: Procedure for Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the gold standard for removing dissolved oxygen from reaction solvents.
-
Setup:
-
A Schlenk flask equipped with a stir bar and a rubber septum or stopcock.
-
Access to a vacuum line capable of reaching <1 Torr (a Schlenk line is ideal).
-
A cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
-
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than halfway).
-
Freeze: Immerse the flask in the cold bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Close the flask to the vacuum line.
-
Thaw: Remove the flask from the cold bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as dissolved gases come out of solution.
-
Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
-
References
- Grokipedia. (n.d.). Glaser coupling.
- Faraday Discussions. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Publishing.
- Alfa Chemistry. (n.d.). Glaser Coupling.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. ACS Publications. Retrieved from [Link]
-
Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. MDPI. Retrieved from [Link]
-
Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1043–1049. ACS Publications. Retrieved from [Link]
-
Khan, W., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6593-6615. PMC - NIH. Retrieved from [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
-
ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF. Retrieved from [Link]
-
Khan, W., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6593-6615. RSC Publishing. Retrieved from [Link]
-
Sperger, T., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(4), 1603–1613. ACS Publications. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. NTU scholars. Retrieved from [Link]
-
Yue, D., et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 72(23), 8979–8982. ACS Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Retrieved from [Link]
-
Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Beletskaya, I. P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 298–310. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
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Technical Support Center: Isolating Pure 1-Chloro-4-(phenylethynyl)benzene
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 1-chloro-4-(phenylethynyl)benzene. As a crucial intermediate in the synthesis of various organic materials and potential pharmaceutical agents, obtaining this compound in high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the workup and isolation procedures, primarily following a Sonogashira coupling reaction.
Troubleshooting Guide: Navigating Common Purification Hurdles
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is the most common method for synthesizing this compound. While powerful, the reaction workup can present several challenges. This section addresses specific issues in a question-and-answer format to guide you through successful isolation of your target compound.
Issue 1: Persistent Catalyst Residues in the Purified Product
Question: After column chromatography, my NMR spectrum still shows broad signals, and a dark coloration persists in my product, suggesting palladium or copper catalyst contamination. How can I effectively remove these metal residues?
Answer: This is a frequent challenge in palladium-catalyzed reactions. The choice of catalyst, ligands, and workup conditions all play a role. Here’s a systematic approach to tackle this issue:
-
Initial Filtration: Before any aqueous workup, it is highly recommended to filter the reaction mixture through a short plug of Celite® or silica gel.[1] This initial step can trap a significant portion of the insoluble palladium and copper species.
-
Aqueous Workup with a Chelating Agent: During the aqueous extraction, washing the organic layer with a dilute aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a solution of ammonium chloride can help sequester residual copper salts.
-
Optimized Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A non-polar eluent system, such as hexanes or a hexane/ethyl acetate gradient, is usually sufficient for eluting the non-polar this compound while retaining the more polar catalyst residues at the baseline.[2][3][4]
-
Pre-adsorption: For particularly stubborn cases, pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.
-
-
Recrystallization: If chromatography alone is insufficient, recrystallization is an excellent final purification step for crystalline solids like this compound.[5][6][7] Common solvent systems include ethanol or mixed solvents like hexane/acetone or hexane/ethyl acetate.[8]
Issue 2: Presence of Homocoupled Alkyne (Glaser Coupling) Byproduct
Question: My analysis shows a significant amount of a symmetrical byproduct, likely the homocoupled dimer of phenylacetylene. What causes this, and how can I minimize its formation and remove it?
Answer: The formation of alkyne dimers, a result of the Glaser coupling side-reaction, is often promoted by the copper(I) co-catalyst in the presence of oxygen.[9][10][11]
Minimizing Formation:
-
Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent oxidative homocoupling.[9]
-
Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While potentially requiring slightly harsher conditions or specialized ligands, this completely eliminates the primary catalyst for Glaser coupling.[10][12][13]
-
Slow Addition of Alkyne: Adding the phenylacetylene slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[14]
Removal of the Byproduct:
-
Column Chromatography: The homocoupled product, 1,4-diphenylbuta-1,3-diyne, has a different polarity compared to this compound. Careful column chromatography with a shallow solvent gradient should effectively separate the two compounds.
-
Recrystallization: Due to differences in crystal lattice packing and solubility, recrystallization can also be an effective method for separating the desired product from the homocoupled impurity.
Issue 3: Low Yield After Workup and Purification
Question: My final isolated yield of this compound is significantly lower than expected based on initial reaction monitoring (e.g., TLC or GC-MS). Where might I be losing my product?
Answer: Product loss can occur at several stages of the workup and purification process. Here's a checklist of potential causes and solutions:
-
Incomplete Extraction: this compound is non-polar. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or diethyl ether) and performing multiple extractions (e.g., 3 x 25 mL) to ensure complete transfer from the aqueous phase.[15]
-
Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.
-
Adsorption onto Silica/Celite: While effective for removing catalysts, overly active silica gel or a very thick plug can lead to irreversible adsorption of the product. Use a minimal amount of stationary phase for filtration plugs.
-
Improper Recrystallization Technique:
-
Using too much solvent: This will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
-
Volatility: While not highly volatile, some product loss can occur if the solvent is removed under high vacuum at elevated temperatures for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Sonogashira reaction to obtain this compound?
A1: A typical procedure involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering it through a pad of Celite® to remove the bulk of the catalyst. The filtrate is then washed sequentially with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][16]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white solid.[2][17] Its reported melting point is in the range of 81-83 °C.[18][19] A significantly lower or broader melting point range can indicate the presence of impurities.
Q3: Which analytical techniques are most suitable for assessing the purity of the final product?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for confirming the structure and assessing the purity of the compound. The spectra should show sharp signals corresponding to the protons and carbons of the desired product, with no significant impurity peaks.[2]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification. A pure compound should appear as a single spot on the TLC plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide information about the purity and confirm the molecular weight of the product.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of high purity.
Q4: Can I use a copper-free Sonogashira reaction to synthesize this compound? What are the implications for the workup?
A4: Yes, copper-free Sonogashira reactions are well-established and offer the significant advantage of avoiding the formation of Glaser homocoupling byproducts.[10][12] The workup for a copper-free reaction is generally simpler as you do not need to be concerned with removing copper salts. However, you will still need to remove the palladium catalyst, so filtration through Celite® or silica gel and subsequent column chromatography are still recommended.[1]
Standardized Workup and Purification Protocol
This protocol assumes the synthesis of this compound via a standard Sonogashira coupling reaction.
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Methodology
-
Quenching and Initial Filtration:
-
Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Prepare a short plug of Celite® in a Büchner funnel and filter the diluted reaction mixture under vacuum.
-
Wash the reaction flask and the Celite® pad with additional organic solvent (2 x 15 mL) to ensure all product is collected.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 30 mL)
-
Brine (1 x 30 mL)
-
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Purification by Recrystallization (if necessary):
-
Dissolve the product from chromatography in a minimum amount of a hot suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the pure crystals under vacuum.
-
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Cl | [20][21] |
| Molecular Weight | 212.67 g/mol | [19][20][21] |
| Appearance | White to off-white solid | [2][17] |
| Melting Point | 81-83 °C | [18][19] |
| CAS Number | 5172-02-1 | [19][20][21] |
References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
-
Wikipedia. Sonogashira coupling. [Link]
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Azizi, K., Heydari, A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(47), 27295-27313. [Link]
-
Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938-4943. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Supporting Information. (n.d.). General procedure for the Sonogashira coupling reaction. [Link]
-
Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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Royal Society of Chemistry. (n.d.). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. [Link]
-
Supporting Information. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Green Chemistry. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
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PubChem. This compound. [Link]
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YouTube. (2021). column chromatography & purification of organic compounds. [Link]
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University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Proactive Molecular Research. This compound 98%. [Link]
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ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
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Validation & Comparative
1-Chloro-4-(phenylethynyl)benzene vs 1-bromo-4-(phenylethynyl)benzene reactivity in cross-coupling
For researchers and professionals in synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The choice of starting materials, particularly the aryl halide, is a critical decision that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of two common substrates, 1-chloro-4-(phenylethynyl)benzene and 1-bromo-4-(phenylethynyl)benzene, focusing on their relative reactivity in cornerstone cross-coupling reactions. We will explore the fundamental principles governing their performance and provide practical, data-supported insights for experimental design.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 1-chloro- and 1-bromo-4-(phenylethynyl)benzene lies in the strength of their respective carbon-halogen bonds. The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than the carbon-bromine (C-Br) bond.
| Bond | Bond Dissociation Energy (Typical Aryl) |
| C-Cl | ~327-328 kJ/mol[1][2] |
| C-Br | ~276-285 kJ/mol[1][2] |
This difference in bond dissociation energy (BDE) has profound implications for the catalytic cycle of most cross-coupling reactions. The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. During this step, the C-X bond is cleaved, and a new organopalladium(II) complex is formed. The higher energy required to break the robust C-Cl bond means that aryl chlorides are inherently less reactive than their aryl bromide counterparts.[3][4] Consequently, reactions involving aryl chlorides often demand more forcing conditions, including higher temperatures, longer reaction times, and, most critically, more sophisticated catalyst systems to achieve comparable yields.[3][5][6]
The Catalytic Cycle: A Focus on Oxidative Addition
The general palladium-catalyzed cross-coupling mechanism illustrates the central role of the oxidative addition step. While the transmetalation and reductive elimination steps are also crucial, the initial activation of the aryl halide is frequently the kinetic bottleneck, especially for challenging substrates like aryl chlorides.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The practical consequences of these reactivity differences are best illustrated by examining the conditions required for specific, widely used cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, is highly relevant to our substrates. While 1-bromo-4-(phenylethynyl)benzene readily participates under standard, often copper-free, conditions, its chloro-analogue necessitates a more robust catalytic system. Activating the C-Cl bond typically requires electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance the electron density on the palladium center, thereby facilitating oxidative addition.[6][7][8]
| Parameter | 1-Bromo-4-(phenylethynyl)benzene | This compound |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃ with bulky/e⁻-rich ligands (e.g., XPhos), NHC-Pd |
| Ligand Requirement | Often proceeds with simple PPh₃ or even ligandless under certain conditions. | Specialized, electron-rich ligands are generally required.[7] |
| Temperature | Room temperature to moderate heating (e.g., 60-80 °C).[9] | Higher temperatures are common (e.g., 100-120 °C).[10] |
| Base | Organic amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃). | Stronger bases (e.g., Cs₂CO₃, K₃PO₄) may be needed. |
| General Outlook | High yields, faster reactions, milder conditions. | Achievable, but requires careful catalyst selection and optimization. |
This table represents general trends compiled from numerous sources.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling with an organoboron reagent, the reactivity trend persists. The coupling of aryl bromides is a routine transformation achievable with a wide array of palladium sources and ligands. In contrast, Suzuki couplings of aryl chlorides were historically challenging and their now-widespread use is a testament to modern ligand development.[11] The use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHC ligands is often mandatory for efficient coupling of this compound.[12][13][14]
| Parameter | 1-Bromo-4-(phenylethynyl)benzene | This compound |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands (e.g., SPhos, RuPhos, NHCs).[14] |
| Reaction Time | Typically 2-12 hours. | Often requires longer reaction times (12-24 hours). |
| Catalyst Loading | Lower loadings (0.5-2 mol%) are often sufficient. | May require higher catalyst loadings (1-5 mol%). |
| Functional Group Tolerance | Generally very high. | Can be more sensitive; harsh conditions may affect other functional groups. |
| General Outlook | Highly reliable and versatile. | Feasible with modern catalysts, but less straightforward than the bromide.[15] |
This table represents general trends compiled from numerous sources.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene.[16][17] While the C-Br bond still offers intrinsically higher reactivity, the electronic nature of the aryl halide also plays a significant role. Substrates bearing electron-withdrawing groups, like the phenylethynyl moiety, are generally more reactive in the Heck reaction as this facilitates the oxidative addition step.[18] Despite this electronic activation, this compound will still typically require more forcing conditions (higher temperatures, specific phosphine-free or NHC systems) than the bromo-derivative to achieve comparable results.[19]
| Parameter | 1-Bromo-4-(phenylethynyl)benzene | This compound |
| Typical Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ with ligands, or specialized palladacycle catalysts. |
| Temperature | 80-120 °C is common. | 100-140 °C or higher is often necessary. |
| Base | NaOAc, K₂CO₃, Et₃N. | Often similar, but optimization is key. |
| General Outlook | A standard and robust transformation. | Requires more vigorous conditions and careful catalyst screening. |
This table represents general trends compiled from numerous sources.
Experimental Protocols
The following protocols provide a practical starting point for researchers, illustrating the typical differences in reaction conditions.
Protocol 1: Copper-Free Sonogashira Coupling of 1-Bromo-4-(phenylethynyl)benzene
This protocol uses milder conditions suitable for the more reactive aryl bromide.
Caption: Workflow for Sonogashira coupling of the bromo-substrate.
Step-by-Step Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(phenylethynyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) bis(triphenylphosphine)dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%, optional, for classic Sonogashira).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., 5 mL of THF or DMF) and a suitable base (e.g., diisopropylethylamine, 3.0 mmol, 3.0 equiv).
-
Add the coupling partner (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 70 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound
This protocol employs a more active catalyst system and higher temperature, which is characteristic of reactions with less reactive aryl chlorides.[10]
Caption: Workflow for Sonogashira coupling of the chloro-substrate.
Step-by-Step Methodology:
-
To a dry, oven-dried reaction tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), a bulky electron-rich ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., 5 mL of dioxane or toluene) followed by the coupling partner (e.g., phenylacetylene, 1.5 mmol, 1.5 equiv).
-
Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS. Upon completion (which may take 12-24 hours), cool to room temperature.
-
Dilute the mixture with an organic solvent, filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Outlook
The choice between 1-chloro- and 1-bromo-4-(phenylethynyl)benzene is a classic trade-off between reactivity and cost.
-
1-Bromo-4-(phenylethynyl)benzene is the more reactive and reliable substrate. It allows for milder reaction conditions, a broader range of compatible functional groups, simpler catalyst systems, and generally faster reaction times. It is the ideal choice when synthetic efficiency and ease of execution are paramount.
-
This compound presents a greater synthetic challenge due to the strength of the C-Cl bond.[3] However, the significantly lower cost and broader commercial availability of aryl chlorides make them highly attractive for large-scale synthesis and industrial applications.[5] Success with this substrate hinges on employing modern, highly active catalyst systems, which may require more extensive optimization.
The continuous evolution of ligand design and catalyst development is steadily closing the reactivity gap. Novel palladium precatalysts and ligand systems are increasingly capable of activating C-Cl bonds under milder conditions, making aryl chlorides ever more viable partners in complex synthesis. For the modern researcher, understanding the fundamental principles outlined in this guide is key to navigating these choices and successfully designing robust and efficient cross-coupling strategies.
References
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Heck reaction. Wikipedia.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
- Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. MDPI.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction – Knowledge and References. Taylor & Francis.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing).
- Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. Benchchem.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
- The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Compar
- Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. The Royal Society of Chemistry.
- The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
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comparative study of palladium catalysts for 1-Chloro-4-(phenylethynyl)benzene coupling reactions
An In-Depth Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Chloro-4-(phenylethynyl)benzene
The Sonogashira cross-coupling reaction stands as a premier synthetic methodology for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This powerful transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials such as conjugated polymers and molecular electronics.[1][2][3][4] The product of coupling this compound with a terminal alkyne is a key building block for these advanced materials. However, the inherent inertness of the C-Cl bond presents a significant catalytic challenge.[5][6]
Aryl chlorides are far more cost-effective and readily available than their bromide and iodide counterparts, making their use highly desirable, particularly in industrial applications.[7] The primary hurdle lies in the initial oxidative addition step of the catalytic cycle, where the high bond dissociation energy of the C-Cl bond necessitates a highly active catalyst. This guide provides a comparative analysis of palladium catalyst systems, grounded in experimental data, to navigate the complexities of coupling this challenging substrate.
The Mechanistic Heart of the Matter: The Sonogashira Catalytic Cycle
Understanding the underlying mechanism is critical to rational catalyst selection. The Sonogashira reaction proceeds through two interconnected catalytic cycles, one for palladium and one for the copper(I) co-catalyst.
-
Activation and Oxidative Addition (Pd Cycle): The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl chloride (Ar-Cl). This is the most challenging and typically rate-determining step for chloroarenes.[1][5][6]
-
Alkyne Activation (Cu Cycle): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a more nucleophilic copper acetylide intermediate.[1][8]
-
Transmetalation (Connecting the Cycles): The copper acetylide transfers its alkynyl group to the palladium(II) complex.[1]
-
Reductive Elimination (Pd Cycle): The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus closing the cycle.[1][9]
The development of catalysts that can efficiently overcome the high activation barrier of the C-Cl oxidative addition has been a major focus of research.[5][6]
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Comparative Performance of Palladium Catalyst Systems
The choice of ligand bound to the palladium center is the single most important factor determining the catalyst's efficacy for coupling aryl chlorides. We will compare four major classes of catalysts.
Traditional Phosphine Ligands (e.g., PdCl₂(PPh₃)₂)
These first-generation catalysts are workhorses for coupling aryl iodides and bromides. However, their effectiveness with less reactive aryl chlorides is limited, often requiring high temperatures and catalyst loadings, and they are generally only effective for activated aryl chlorides (those with electron-withdrawing groups).[5][6] A modified, copper-free protocol using PdCl₂(PPh₃)₂ with TBAF as a base and phase-transfer agent has shown success even with deactivated aryl chlorides, demonstrating that reaction engineering can expand the utility of classical catalysts.[10]
Bulky, Electron-Rich Ligands (Buchwald and Josiphos-type)
A paradigm shift in cross-coupling came with the development of bulky, electron-rich phosphine ligands.
-
Causality: The high electron density on the phosphorus atom is donated to the palladium center, making it more electron-rich and thus more reactive towards the oxidative addition of the C-Cl bond.[8] The steric bulk of these ligands facilitates the final reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species.[5][6][8]
-
Performance: Catalysts based on ligands like CyPF-tBu (a Josiphos-type ligand) have demonstrated turnover numbers for C-S coupling of aryl chlorides that are orders of magnitude higher than previous systems, a principle that extends to C-C couplings.[11] Similarly, Buchwald's biarylphosphine ligands are renowned for their high activity in various cross-coupling reactions involving aryl chlorides.[12]
N-Heterocyclic Carbene (NHC) Ligands
NHCs represent another class of highly effective ligands for challenging coupling reactions.
-
Causality: NHCs are strong σ-donors, even more so than many electron-rich phosphines. This strong donation forms a very stable Pd-NHC bond, which prevents catalyst decomposition at high temperatures and robustly promotes the oxidative addition step.[2][5]
-
Performance: Palladium complexes with NHC ligands have been shown to be excellent catalysts for the Sonogashira coupling of aryl chlorides, often providing good to excellent yields where phosphine-based systems may fail.[2]
Heterogeneous Catalysts
To address the principles of green chemistry, significant effort has been directed toward developing solid-supported, recyclable catalysts.
-
Causality: These catalysts typically consist of palladium nanoparticles or single atoms immobilized on a solid support like carbon, silica (e.g., MCM-41), or layered double hydroxides (LDH).[4][13][14] The support prevents the aggregation of Pd nanoparticles and allows for easy recovery by filtration.[4]
-
Performance: Layered double hydroxide-supported palladium has been used for the coupling of aryl chlorides and phenylacetylene.[4] While often requiring higher catalyst loadings than their homogeneous counterparts, the primary advantage is reusability, which is crucial for industrial-scale synthesis.[13][14] However, the coupling of unactivated aryl chlorides remains a challenge for many heterogeneous systems.[13][14]
Performance Data Summary
| Catalyst System (Precatalyst/Ligand) | Substrate Example | Catalyst Loading (mol%) | Base/Solvent | Temp (°C) | Yield (%) | Key Insights & References |
| PdCl₂(PPh₃)₂ / PPh₃ | Aryl Chlorides | 3 | TBAF / Solvent-free | 100 | 85-98 | Copper-free conditions with TBAF are highly effective.[10] |
| [PdBr(CNC-Bu₂)]X (NHC Pincer) | Aryl Chlorides | 1-2 | Piperidine / DMF | 110 | 75-95 | Specialized NHC pincer complex shows superior activity to commercial catalysts.[2] |
| Pd(OAc)₂ / Biaryl Phosphine | Aryl Chlorides | 0.001-2.5 | K₃PO₄ / Toluene | 100 | 78-99 | Extremely high TONs achievable with modern phosphine ligands.[7] |
| LDH-Supported Pd Nanoparticles | Chloroarenes | 0.1 | Et₃N / Toluene | 120 | >90 | Heterogeneous catalyst shows good stability and recyclability.[4][15] |
| MCM-41 Anchored Pd-Bipyridyl | Aryl Chlorides | 0.01 | Et₃N / Toluene | 100 | ~98 | Nanosized support enables very low catalyst loading with high efficiency.[4] |
Recommended Experimental Protocol: High-Turnover NHC-Palladium Catalysis
This protocol is based on systems proven to be effective for the Sonogashira coupling of challenging aryl chlorides. It leverages an in situ generated NHC-palladium catalyst, known for its robustness and high activity.
Caption: Workflow for NHC-palladium catalyzed Sonogashira coupling.
Step-by-Step Methodology
Self-Validating System: This protocol includes a copper co-catalyst, which is standard for many high-performance NHC systems. A control reaction run without CuI should yield significantly less product, validating the co-catalyst's role. Similarly, running the reaction open to the air should result in catalyst decomposition and failure, confirming the necessity of an inert atmosphere.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the N-heterocyclic carbene ligand precursor (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl, 0.012 mmol, 1.2 mol%). Add the copper co-catalyst (CuI, 0.02 mmol, 2 mol%).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent the oxidation of the active Pd(0) species.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv), anhydrous N,N-Dimethylformamide (DMF, 3 mL), and piperidine (2.0 mmol, 2.0 equiv).
-
Causality: Piperidine acts as both the base to deprotonate the alkyne and often as a suitable solvent. DMF is used to ensure solubility of all components at the reaction temperature. An excess of the alkyne is used to ensure complete consumption of the limiting aryl chloride.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and residual copper salts, followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Conclusion
The Sonogashira coupling of aryl chlorides, specifically this compound, has transitioned from a significant challenge to a feasible and efficient transformation. This progress is a direct result of rational catalyst design. While traditional palladium-phosphine catalysts have limited utility, the advent of bulky, electron-rich phosphine ligands and robust N-heterocyclic carbene ligands has revolutionized the field, enabling high yields under relatively mild conditions.[5][6] Furthermore, the development of recyclable heterogeneous catalysts offers a promising avenue for more sustainable chemical manufacturing.[4][14] For researchers and drug development professionals, a deep understanding of the interplay between the ligand architecture and the mechanistic demands of C-Cl bond activation is paramount for selecting the optimal catalytic system to achieve desired synthetic outcomes.
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2009). ResearchGate. [Link]
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Littke, A. F., & Fu, G. C. (2003). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211. [Link]
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A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Kramer, S. et al. (2020). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
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Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. [Link]
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024). Thieme. [Link]
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Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
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Aslam, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC - NIH. [Link]
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Lin, Y.-S., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
Al-Masri, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
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Comparisons of various palladium complexes catalyzed Sonogashira... ResearchGate. [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
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Fernandez-Rodriguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Chemistry - A European Journal, 12(30), 7782-7796. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 1-Chloro-4-(phenylethynyl)benzene using HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. The purity of an active pharmaceutical ingredient (API) or a key intermediate, such as 1-Chloro-4-(phenylethynyl)benzene, directly impacts its efficacy, safety, and reproducibility in downstream applications. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this specific non-polar, aromatic compound.
The narrative that follows is grounded in the principles of analytical chemistry, offering not just procedural steps but the rationale behind them. Every protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Compound in Focus: this compound
This compound is a diarylalkyne, a structural motif prevalent in materials science and as a precursor in medicinal chemistry. Its non-polar nature, conferred by the two aromatic rings and the alkyne linker, alongside its thermal stability, makes it a suitable candidate for both HPLC and GC-MS analysis. However, the choice between these techniques is not arbitrary and depends on the specific analytical goals, such as routine purity checks, identification of unknown impurities, or quantitative analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a separation technique that relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[4] For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6][7][8]
The "Why": Causality in HPLC Method Development
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5][6][7][8] This setup causes more non-polar compounds to be retained longer on the column, allowing for their separation from more polar impurities.[6][8]
-
Column Selection: A C18 column is the standard choice for separating non-polar aromatic compounds.[9] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and resolution.[6][9] For potentially complex separations involving structurally similar impurities, a phenyl-based stationary phase could offer alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[10][11]
-
Mobile Phase Composition: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used as the mobile phase.[7] The organic solvent modulates the polarity of the mobile phase. Increasing the organic solvent concentration decreases the polarity, which in turn reduces the retention time of the analyte.[6] A gradient elution, where the mobile phase composition is changed over time, is often employed in method development to efficiently separate compounds with a wide range of polarities.[12][13]
-
Detector Selection: A UV detector is ideal for aromatic compounds like this compound due to the presence of chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity.
Experimental Protocol: HPLC Purity Validation
This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[1][2][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined λmax)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with acetonitrile to a working concentration of approximately 0.1 mg/mL.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be further assessed using a photodiode array (PDA) detector to check for co-eluting impurities.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[14][15][16][17] It is particularly well-suited for volatile and thermally stable compounds.[18][19][20]
The "Why": Causality in GC-MS Method Development
-
Principle of Separation: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase.[15][16] Separation is based on the compound's boiling point and its interaction with the stationary phase.[15][21] Less volatile compounds with stronger interactions will elute later.[15]
-
Column Selection: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is an excellent choice for this compound. This type of column separates compounds primarily based on their boiling points and provides good resolution for a wide range of non-polar and moderately polar analytes.
-
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).[14][15] This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a "molecular fingerprint."[14][15] This fragmentation pattern is invaluable for identifying the main compound and any impurities by comparing the obtained spectra to library databases.[15]
Predicted Fragmentation Pattern of this compound
Understanding the expected fragmentation is crucial for confident identification. For this compound (Molecular Weight: 212.67 g/mol [22]), the mass spectrum is expected to show:
-
Molecular Ion (M+•): A peak at m/z 212, along with its isotopic peak at m/z 214 (due to the 37Cl isotope), in an approximate 3:1 ratio.
-
Loss of Chlorine: A significant fragment at m/z 177, corresponding to the loss of a chlorine radical.
-
Phenylacetylene Cation: A fragment at m/z 101.
-
Chlorophenyl Cation: A fragment at m/z 111/113.
-
Phenyl Cation: A fragment at m/z 77.
Experimental Protocol: GC-MS Purity Validation
Instrumentation:
-
GC-MS system with a capillary GC column, an autosampler, and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Dilute to a final concentration of approximately 10-50 µg/mL for analysis.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity validation and impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase.[4] | Partitioning between gas mobile phase and liquid/solid stationary phase.[15][16] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds.[19] | Requires volatile and thermally stable compounds.[18][19][20] |
| Primary Strength | Robust quantification and high-throughput purity screening. | Definitive identification of impurities through mass spectral data.[23] |
| Detection | Typically UV-Vis, providing quantitative data based on absorbance. | Mass spectrometry, providing structural information and quantification.[16] |
| Impurity Analysis | Quantifies known and unknown impurities but does not identify unknowns without a mass spectrometer detector (LC-MS). | Identifies unknown impurities by comparing their mass spectra to libraries. |
| Cost & Complexity | Generally lower initial cost and less complex operation than GC-MS.[18] | Higher initial cost and requires more specialized training. |
| Solvent Consumption | Higher consumption of organic solvents, which can be costly and have environmental implications.[18] | Uses inert carrier gas, which is more cost-effective.[18] |
Conclusion: A Synergistic Approach
For the comprehensive purity validation of synthesized this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.
-
HPLC is the ideal choice for routine quality control and accurate quantification. Its robustness, high throughput, and lower operational complexity make it perfect for determining the purity percentage of synthesized batches against a reference standard.
-
GC-MS is indispensable for the definitive identification of process-related impurities and degradation products. The structural information gleaned from the mass spectra is critical during process development and for building a comprehensive impurity profile for regulatory submissions.
In a drug development setting, a typical workflow would involve using HPLC for routine purity assessments and stability studies. If unknown peaks are detected in the HPLC chromatogram, GC-MS (or LC-MS) would then be employed to identify these impurities, providing crucial insights for optimizing the synthetic route and ensuring the final product's safety and quality. This dual-pronged approach embodies the principles of scientific integrity, providing a self-validating system for the purity assessment of synthesized molecules.
References
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
- Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
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- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
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- Chrom Tech, Inc. (2025).
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- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- (n.d.).
- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- PubChem. (n.d.). This compound.
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- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a comprehensive review of method development by hplc.
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- SpectraBase. (n.d.). 1-Chloro-4-(2-phenylethynyl)benzene.
- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.
- Agilent. (2015).
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spectroscopic confirmation of the structure of 1-Chloro-4-(phenylethynyl)benzene reaction products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of 1-chloro-4-(phenylethynyl)benzene, a common building block in organic synthesis. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to not only verify the target structure but also to identify potential isomeric and reaction-related impurities.
The Synthetic Context: Sonogashira Coupling and Potential Byproducts
This compound is typically synthesized via a Sonogashira cross-coupling reaction between a halo-substituted benzene, such as 1,4-dichlorobenzene, and phenylacetylene.[1] This palladium- and copper-catalyzed reaction is highly efficient but not without potential side reactions that can lead to a mixture of products.[1][2] A comprehensive spectroscopic analysis is therefore not just a formality but a critical step in ensuring the purity and identity of the final product.
The primary alternatives and byproducts that must be distinguished from the target molecule include:
-
Unreacted Starting Materials: Residual 1,4-dichlorobenzene and phenylacetylene.
-
Homocoupling Product: 1,4-Diphenylbuta-1,3-diyne, arising from the coupling of two phenylacetylene molecules (Glaser coupling).[2]
-
Positional Isomers: 1-Chloro-2-(phenylethynyl)benzene and 1-Chloro-3-(phenylethynyl)benzene, which may arise if the starting halide is not exclusively the para-isomer.
-
Reduced Product: 1-Chloro-4-(phenylethyl)benzene, which can be formed if the alkyne triple bond is reduced during the reaction.
This guide will systematically compare the expected spectroscopic signatures of this compound with these potential alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed information regarding the molecular skeleton of an organic compound. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, offer a definitive fingerprint of the molecule.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring will appear as a multiplet, while the protons on the chlorophenyl ring will present as two distinct doublets due to the symmetry of the para-substituted ring.[3]
Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The two carbons of the alkyne bond will appear in the range of 80-100 ppm. The aromatic carbons will resonate between 120 and 140 ppm. The carbon atom attached to the chlorine will be deshielded.[3]
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR features that differentiate this compound from its potential impurities.
| Compound | Key ¹H NMR Features (in CDCl₃) | Key ¹³C NMR Features (in CDCl₃) |
| This compound | Multiplet around 7.32-7.36 ppm (5H, phenyl), two doublets around 7.45-7.54 ppm (4H, chlorophenyl).[3] | Alkyne carbons ~88.2 and 90.3 ppm. Aromatic signals ~121.8, 122.9, 128.4, 128.5, 128.7, 131.6, 132.8, 134.3 ppm.[3] |
| 1,4-Dichlorobenzene | A single sharp peak in the aromatic region (~7.26 ppm). | Two signals in the aromatic region (~129.0, 131.8 ppm). |
| Phenylacetylene | Multiplet around 7.2-7.5 ppm (5H, phenyl), a singlet around 3.0 ppm (1H, acetylenic proton). | Alkyne carbons ~77 and 83 ppm. Aromatic signals ~128.3, 128.4, 129.2, 132.2 ppm. |
| 1,4-Diphenylbuta-1,3-diyne | A multiplet in the aromatic region (~7.3-7.5 ppm). | Alkyne carbons ~74 and 82 ppm. Aromatic signals ~122.5, 128.5, 129.3, 132.4 ppm. |
| 1-Chloro-2-(phenylethynyl)benzene | More complex multiplet pattern in the aromatic region due to lack of symmetry. | A larger number of distinct aromatic signals compared to the para-isomer. |
| 1-Chloro-3-(phenylethynyl)benzene | More complex multiplet pattern in the aromatic region.[4] | A larger number of distinct aromatic signals.[4] |
| 1-Chloro-4-(phenylethyl)benzene | Aliphatic protons (CH₂-CH₂) will show two triplets around 2.8-3.0 ppm. Aromatic signals will be present. | Absence of alkyne signals. Presence of aliphatic signals around 37-38 ppm. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For this compound, the key vibrational modes are the C≡C stretch of the alkyne and the C-Cl stretch.
Expected IR Spectrum of this compound
The IR spectrum of the target compound will be characterized by:
-
C≡C Stretch: A weak to medium intensity band around 2220 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the 1100-1000 cm⁻¹ region.[3]
Comparative IR Data
| Compound | Key IR Features (cm⁻¹) |
| This compound | ~2221 (C≡C) , ~1492 (C=C), ~1091 (C-Cl) , ~825 (para-substitution).[5] |
| 1,4-Dichlorobenzene | Absence of C≡C stretch. Strong C-Cl stretch. |
| Phenylacetylene | ~3300 (≡C-H) , ~2100 (C≡C). Absence of C-Cl stretch. |
| 1,4-Diphenylbuta-1,3-diyne | ~2200 (C≡C) . Absence of C-Cl stretch. |
| 1-Chloro-4-(phenylethyl)benzene | Absence of C≡C stretch. Presence of C-H aliphatic stretches (~2850-2960 cm⁻¹) . |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural confirmation.
Expected Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 212. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 214 with about one-third the intensity of the M⁺ peak is expected.[6]
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Features |
| This compound | 212 (M⁺, ³⁵Cl), 214 (M+2, ³⁷Cl) .[6] |
| 1,4-Dichlorobenzene | 146 (M⁺, ²x³⁵Cl), 148 (M+2), 150 (M+4). |
| Phenylacetylene | 102 (M⁺). |
| 1,4-Diphenylbuta-1,3-diyne | 202 (M⁺). |
| 1-Chloro-4-(phenylethyl)benzene | 214 (M⁺, ³⁵Cl), 216 (M+2, ³⁷Cl) .[7] |
Experimental Protocols
Sample Preparation for NMR, IR, and MS
A small amount of the purified reaction product (typically 5-10 mg for NMR, <1 mg for IR and MS) is required. For NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃). For IR, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For GC-MS, the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Step-by-Step Methodologies
¹H and ¹³C NMR Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities.
-
Determine the chemical shifts of the ¹³C NMR signals.
FT-IR Spectroscopy (Thin Film Method)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample.
-
Acquire the IR spectrum.
GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject the sample into the GC-MS instrument.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer for ionization and detection.
-
Analyze the resulting mass spectra for the molecular ion and fragmentation patterns.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound.
Caption: Experimental workflow from synthesis to spectroscopic confirmation.
Caption: Logical decision tree for spectroscopic data interpretation.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While each technique provides valuable information, their combined application offers an irrefutable confirmation of the target structure and allows for the confident identification of potential impurities. By systematically comparing the experimental data with the expected values for the desired product and its likely alternatives, researchers can ensure the integrity of their synthetic work, a critical aspect of all stages of chemical and pharmaceutical research.
References
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Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Golden, M. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(2-phenylethyl)benzene. Retrieved from [Link]
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NIST. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-chloro-4-(2-cyano-2-phenylethenyl)-. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Chloro-4-(1-phenylethenyl)benzene. Retrieved from [Link]
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SpectraBase. (n.d.). Benzene, 1-chloro-2-(phenylethynyl)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chloro-4-(1-phenylethenyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The vibrational structure of (E,E')-1,4-diphenyl-1,3-butadiene - Linear dichroism FT-IR spectroscopy and quantum chemical calculations. Retrieved from [Link]
-
SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
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SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]
Sources
A Comparative Guide to Copper-Catalyzed vs. Copper-Free Sonogashira Reactions for the Synthesis of 1-Chloro-4-(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in the organic chemist's arsenal for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] A key decision in employing the Sonogashira reaction is the choice between the traditional copper-cocatalyzed method and the more recently developed copper-free variants. This guide provides a detailed comparison of these two approaches for the synthesis of 1-Chloro-4-(phenylethynyl)benzene, a valuable building block in organic synthesis.
Mechanistic Insights: The Role of Copper
The primary distinction between the two methodologies lies in their catalytic cycles. The presence or absence of a copper(I) co-catalyst fundamentally alters the mechanism of alkyne activation and transmetalation.
The Copper-Catalyzed Pathway: A Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
In this synergistic process, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (1-chloro-4-iodobenzene, for example, as aryl chlorides are less reactive). Concurrently, the copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide ligand to the palladium center. The final step is reductive elimination from the palladium(II) complex to yield the desired product, this compound, and regenerate the active palladium(0) catalyst.[4]
The Copper-Free Pathway: A Palladium-Centric Mechanism
Copper-free Sonogashira reactions circumvent the need for a copper co-catalyst, relying solely on a palladium catalyst.[5] The mechanism is still a subject of ongoing research, with a generally accepted pathway involving the direct reaction of the alkyne with the palladium complex.[6]
Caption: A proposed catalytic cycle for the copper-free Sonogashira reaction.
Following the oxidative addition of the aryl halide to the palladium(0) catalyst, the terminal alkyne coordinates to the palladium(II) center. A base then deprotonates the coordinated alkyne to form a palladium acetylide intermediate directly. Subsequent reductive elimination affords the coupled product and regenerates the active palladium(0) species.[7]
Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Sonogashira
The choice between these two methodologies is often dictated by the specific requirements of the synthesis, including substrate scope, desired purity of the final product, and economic considerations.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with specialized ligands (e.g., phosphines, N-heterocyclic carbenes) |
| Reaction Conditions | Generally milder conditions (often room temperature) and shorter reaction times.[2] | Often requires higher temperatures and longer reaction times, especially for less reactive aryl halides like chlorides.[8] |
| Key Advantage | High reactivity and efficiency, particularly for less reactive aryl halides.[2] | Avoids the formation of alkyne homocoupling byproducts (Glaser coupling) and eliminates copper contamination in the final product.[1][9] |
| Key Disadvantage | Prone to Glaser coupling, leading to impurities that can be difficult to remove. Copper residues can be problematic for applications in pharmaceuticals and electronics.[1] | May require careful optimization of ligands, bases, and solvents to achieve high yields, especially with challenging substrates.[8] |
| Substrate Scope | Broad substrate scope, including aryl chlorides, though they are the least reactive of the aryl halides.[2] | Highly effective for aryl iodides and bromides. Aryl chlorides can be challenging and often require highly active catalyst systems.[3] |
Experimental Protocols
The following are representative experimental protocols that can be adapted for the synthesis of this compound.
Copper-Catalyzed Sonogashira Reaction Protocol
This protocol is a general procedure for the copper-catalyzed coupling of an aryl halide with a terminal alkyne.
Materials:
-
1-Chloro-4-iodobenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (solvent and base)
-
Anhydrous, degassed solvent (if not using neat TEA)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-iodobenzene, Pd(PPh₃)₄, and CuI.
-
Add triethylamine as the solvent.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Free Sonogashira Reaction Protocol
This protocol is a general procedure for the copper-free coupling of an aryl halide with a terminal alkyne, often requiring more specialized ligands and bases.
Materials:
-
1-Chloro-4-bromobenzene (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-chloro-4-bromobenzene, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Expert Recommendations
Both copper-catalyzed and copper-free Sonogashira reactions are powerful methods for the synthesis of this compound. The choice between them hinges on the specific priorities of the researcher.
-
For rapid synthesis and when dealing with less reactive starting materials like aryl chlorides, the copper-catalyzed Sonogashira reaction is often the more robust and efficient choice. The milder reaction conditions and generally higher reaction rates are significant advantages.[2] However, the potential for Glaser homocoupling and the need for downstream removal of copper are critical considerations, especially in the context of pharmaceutical development where metal contamination is strictly regulated.[1]
-
For syntheses where product purity is paramount and the exclusion of metal contaminants is critical, the copper-free Sonogashira reaction is the superior option. The elimination of copper-related side products and the often-simpler purification protocols make this an attractive method for the synthesis of high-purity compounds.[1][9] While it may require more rigorous optimization of reaction conditions and the use of more expensive, specialized ligands, the benefits of a cleaner reaction profile often outweigh these challenges.[8]
Recent advancements in catalyst design continue to expand the scope and utility of copper-free Sonogashira reactions, making them increasingly competitive with their copper-catalyzed counterparts, even for challenging substrates like aryl chlorides.[3] Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic goals, available resources, and purity requirements of the final product.
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Supporting Information for "A Highly Active and Reusable Pd(0)@TpPa-1 Catalyst for the Suzuki-Miyaura, Heck and Sonogashira Coupling Reactions". (n.d.). Indian Institute of Science Education and Research, Pune. [Link]
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Mandal, S., & Jana, A. (2020). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. ResearchGate. [Link]
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Ferro, M., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. [Link]
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Borah, A. J., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
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Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1][10][11]triazolo[4,3-a]quinoxalines in water. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Ghaffari, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
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Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Mandal, S., & Jana, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Borah, A. J., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
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Das, A., & Singha, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
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Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link]
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A Comparative Guide to Aryl Halide Reactivity in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in the synthetic organic chemist's arsenal, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3] The choice of the aryl halide is a critical parameter that significantly influences the reaction's efficiency and required conditions. This guide provides an in-depth comparison of the reactivity of various aryl halides in the Sonogashira coupling, supported by experimental data and mechanistic insights to inform substrate selection and reaction optimization.
The Decisive Role of the Halogen: A Reactivity Hierarchy
The reactivity of aryl halides in Sonogashira coupling, and indeed in most palladium-catalyzed cross-coupling reactions, is primarily dictated by the strength of the carbon-halogen (C-X) bond.[4] The generally accepted order of reactivity is:
Aryl Iodides (Ar-I) > Aryl Bromides (Ar-Br) >> Aryl Chlorides (Ar-Cl)
Aryl triflates (Ar-OTf) are also viable substrates and their reactivity is generally comparable to or slightly less than that of aryl iodides.[2] This trend is a direct consequence of the C-X bond dissociation energies (BDEs), where a weaker bond leads to a more facile reaction.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~272 |
| C-Br | ~335 |
| C-Cl | ~402 |
| C-F | ~536 |
| Table 1: Approximate C-X Bond Dissociation Energies for Phenyl Halides.[5] |
Due to its very strong C-F bond, aryl fluorides are generally unreactive in Sonogashira coupling under standard conditions and will not be considered further in this guide.
Mechanistic Underpinnings of Reactivity
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper (though copper-free variants exist).[3] The key step that governs the reactivity of the aryl halide is the oxidative addition of the Ar-X to a palladium(0) species. This step is often the rate-determining step of the overall reaction.[6]
During oxidative addition, the C-X bond is cleaved, and the aryl group and the halide add to the palladium center, forming a Pd(II) intermediate. The energy barrier for this process is directly related to the strength of the C-X bond. A weaker bond, as in aryl iodides, results in a lower activation energy for oxidative addition, leading to a faster reaction rate.[7] Conversely, the stronger C-Cl bond necessitates more forcing conditions to overcome the higher activation energy barrier.
Figure 1: Simplified catalytic cycles of the copper-co-catalyzed Sonogashira reaction, highlighting the rate-determining oxidative addition step.
Performance Comparison: A Practical Perspective
The theoretical reactivity trend translates directly into practical differences in reaction conditions and outcomes. The following table provides a comparative overview of typical conditions and expected yields for the Sonogashira coupling of different aryl halides with phenylacetylene.
| Aryl Halide | Typical Catalyst System | Typical Conditions | Reaction Time | Typical Yield |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Room Temp. to 50°C | 1-6 h | Excellent (>90%) |
| Aryl Bromide | Pd(PPh₃)₂Cl₂ / CuI | 50-80°C | 4-24 h | Good to Excellent (70-95%) |
| Aryl Chloride | Pd(PCy₃)₂ / CuI or specialized ligands | 80-120°C | 12-48 h | Moderate to Good (50-85%) |
| Table 2: General comparison of reaction parameters for different aryl halides in Sonogashira coupling. Note: Conditions and yields are illustrative and can vary significantly with specific substrates, catalysts, and ligands. |
Aryl Iodides: The Gold Standard
Due to their high reactivity, aryl iodides are often the substrate of choice for Sonogashira couplings, especially in the context of complex molecule synthesis where mild conditions are paramount.[8] Reactions with aryl iodides typically proceed at or slightly above room temperature, often reaching completion within a few hours with high to excellent yields.[6]
Aryl Bromides: A Balance of Reactivity and Cost
Aryl bromides are less reactive than their iodide counterparts and generally require elevated temperatures and sometimes longer reaction times to achieve good yields.[9] However, they are often more readily available and less expensive than aryl iodides, making them a popular choice for many applications. The development of more active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has significantly improved the efficiency of Sonogashira couplings with aryl bromides.[1]
Aryl Chlorides: The Challenge and the Opportunity
Aryl chlorides are the least reactive of the common aryl halides due to the strength of the C-Cl bond.[2] Their coupling in Sonogashira reactions has historically been challenging, often requiring high temperatures, high catalyst loadings, and specialized, highly active catalyst systems.[10][11] However, the low cost and vast commercial availability of aryl chlorides make them highly attractive substrates, particularly for large-scale industrial processes. Significant progress has been made in developing catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), that can effectively activate aryl chlorides for Sonogashira coupling.[2]
Experimental Protocols: A Comparative Workflow
The following protocols provide a general framework for performing a Sonogashira coupling with different aryl halides. Note the adjustments in temperature and catalyst choice to accommodate the differing reactivities.
Figure 2: Generalized experimental workflow for Sonogashira coupling, highlighting the key variable parameters dependent on the aryl halide.
Protocol 1: Sonogashira Coupling of an Aryl Iodide (Illustrative)
-
Reactants: 4-Iodotoluene (1.0 eq), Phenylacetylene (1.2 eq)
-
Catalysts: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
-
Base/Solvent: Triethylamine (Et₃N)
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodotoluene, Pd(PPh₃)₂Cl₂ and CuI.
-
Add degassed triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography to afford the coupled product.[6]
-
Protocol 2: Sonogashira Coupling of an Aryl Bromide (Illustrative)
-
Reactants: 4-Bromotoluene (1.0 eq), Phenylacetylene (1.2 eq)
-
Catalysts: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)
-
Base/Solvent: Triethylamine (Et₃N)
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting 4-bromotoluene for 4-iodotoluene.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Protocol 3: Sonogashira Coupling of an Aryl Chloride (Illustrative)
-
Reactants: 4-Chlorotoluene (1.0 eq), Phenylacetylene (1.2 eq)
-
Catalysts: PdCl₂(PCy₃)₂ (3 mol%), CuI (6 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Dimethylformamide (DMF)
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 4-chlorotoluene, PdCl₂(PCy₃)₂, CuI, and Cs₂CO₃.
-
Add degassed DMF via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Conclusion
The choice of aryl halide is a determinative factor in the success and efficiency of a Sonogashira coupling reaction. The reactivity trend, governed by the carbon-halogen bond strength, places aryl iodides as the most reactive, followed by bromides, and then the significantly less reactive chlorides. This hierarchy directly impacts the required reaction conditions, with less reactive halides necessitating higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems. For researchers in drug development and complex molecule synthesis, the mild conditions tolerated by aryl iodides are often advantageous. However, for large-scale and industrial applications, the economic benefits of using aryl bromides and chlorides provide a strong impetus for the continued development of highly active catalyst systems capable of activating these more challenging substrates. A thorough understanding of this reactivity landscape is essential for the strategic design and optimization of synthetic routes employing the powerful Sonogashira coupling.
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
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So, C. M., & Lau, C. P. (2009). A general and efficient catalyst system for the Sonogashira coupling of aryl chlorides. Chemical Communications, (26), 3955–3957. [Link]
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Al-Masum, M., & Kumaraswamy, G. (2008). A general method for the Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 49(19), 3119–3122. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
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Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Is Not Necessary. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with and without a Coordinated Halide. Journal of the American Chemical Society, 129(25), 7894–7907. [Link]
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A Senior Application Scientist’s Guide to Benchmarking Catalysts for the Sonogashira Coupling of 1-Chloro-4-(phenylethynyl)benzene
This guide provides an in-depth comparison of catalytic systems for the Sonogashira cross-coupling reaction of 1-chloro-4-(phenylethynyl)benzene, a challenging yet crucial transformation in the synthesis of advanced organic materials and pharmaceutical intermediates. We will move beyond a simple recitation of protocols to dissect the underlying principles, benchmark a classic catalyst against a modern counterpart, and provide the rigorous, self-validating experimental frameworks required for reproducible, high-integrity research.
Introduction: The Challenge of Activating Aryl Chlorides
The Sonogashira reaction, the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2][3] It provides a powerful route to construct C(sp²)-C(sp) bonds, which are integral to conjugated polymers, molecular electronics, and complex drug molecules.[1][4]
While highly efficient for aryl iodides and bromides, the reaction becomes significantly more challenging when using aryl chlorides as substrates. The formidable strength of the C-Cl bond presents a high activation barrier for the initial oxidative addition step to the palladium(0) center, which is often the rate-limiting step of the entire catalytic cycle.[1] Consequently, conventional catalyst systems often require high temperatures, high catalyst loadings, or fail entirely.
This guide addresses this challenge directly. We will benchmark the efficiency of a novel, heterogeneous single-atom catalyst against a traditional homogeneous system for the coupling of this compound with phenylacetylene. Our goal is to provide a clear, data-driven comparison and a robust experimental protocol that researchers can adapt for their own catalyst validation workflows.
The Incumbent: Traditional Homogeneous Palladium/Copper Systems
The classic Sonogashira protocol, developed in 1975, utilizes a palladium-phosphine complex in conjunction with a copper(I) salt co-catalyst.[2][5] This system has been the workhorse of C-C bond formation for decades.
-
The Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). The triphenylphosphine (PPh₃) ligands are crucial; they stabilize the low-valent palladium center and modulate its reactivity.[2][5] However, for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary to promote the difficult oxidative addition step.[6][7]
-
The Co-catalyst: Copper(I) iodide (CuI) is essential in the traditional mechanism. Its primary role is to react with the terminal alkyne and base to form a copper acetylide intermediate.[5][8] This species then undergoes transmetalation with the palladium complex, which is kinetically more favorable than the direct reaction of the alkyne with the palladium center.
-
Limitations:
-
Harsh Conditions for Aryl Chlorides: High temperatures and catalyst loadings (often 1-5 mol%) are typically required.[2][5]
-
Copper-Related Side Reactions: The copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), leading to impurities.[9]
-
Catalyst Recovery: As a homogeneous system, separating the palladium catalyst from the product mixture is difficult, preventing recycling and leading to potential product contamination with heavy metals.
-
The Challenger: A Heterogeneous Palladium Single-Atom Catalyst (Pd-SAC)
Recent advances in materials science have introduced heterogeneous catalysts that address the shortcomings of traditional systems. Among the most promising are single-atom catalysts (SACs), which feature isolated metal atoms dispersed on a solid support.[8][10] For this guide, we will consider a state-of-the-art Palladium Single-Atom Catalyst supported on Nitrogen-doped Carbon (Pd₁@NC).
-
Catalyst Design & Rationale: In a Pd₁@NC system, individual palladium atoms are anchored to the nitrogen sites within a carbon matrix. This configuration offers the ultimate in metal utilization efficiency—every palladium atom is a potential active site. The nitrogen-doped carbon support is not merely a passive scaffold; it electronically interacts with the palladium atoms, modulating their catalytic activity and preventing them from aggregating into less active nanoparticles, a common deactivation pathway.[8][10]
-
Anticipated Advantages:
-
Enhanced Activity: The unique electronic environment and high dispersion of active sites can lead to higher turnover frequencies, even for challenging substrates like aryl chlorides.
-
Superior Stability & Recyclability: The catalyst is a solid and can be easily recovered via simple filtration, enabling multiple reaction cycles and reducing overall cost and waste.[8][10]
-
Copper-Free Operation: Many modern systems, including SACs, are designed to operate efficiently without a copper co-catalyst, simplifying the reaction setup and eliminating Glaser homocoupling byproducts.[11]
-
Benchmarking Framework: A Standardized Experimental Protocol
To ensure a fair and objective comparison, a standardized protocol is essential. The following self-validating workflow is designed to rigorously test any catalyst system for the target reaction.
General Experimental Workflow
Caption: Standardized workflow for catalyst benchmarking.
Step-by-Step Protocol
-
Vessel Preparation: An oven-dried 25 mL Schlenk flask containing a magnetic stir bar is subjected to three cycles of vacuum and backfilling with dry nitrogen gas. This ensures an inert atmosphere, which is critical to prevent the deactivation of the Pd(0) active species and, in the case of copper-catalyzed systems, to prevent Glaser coupling.
-
Reagent Addition: Under a positive flow of nitrogen, add this compound (e.g., 226.7 mg, 1.0 mmol, 1.0 equiv), the base (see Table 1 ), and the palladium catalyst (specified mol%).
-
Solvent and Alkyne Addition: Add the designated solvent (5.0 mL) via syringe, followed by phenylacetylene (e.g., 122.6 mg, 1.2 mmol, 1.2 equiv). Using a slight excess of the alkyne ensures complete consumption of the limiting aryl chloride.
-
Reaction Execution: The flask is sealed and immersed in a preheated oil bath at the specified temperature. The reaction is stirred vigorously for the designated time.
-
Reaction Monitoring: Progress can be monitored by periodically taking aliquots (via a nitrogen-purged syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Upon completion, the reaction is cooled to room temperature.
-
For the heterogeneous Pd₁@NC catalyst , the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite® to recover the catalyst. The filtrate is collected.
-
For the homogeneous PdCl₂(PPh₃)₂/CuI catalyst , the mixture is diluted directly with ethyl acetate (15 mL).
-
The organic phase is washed with saturated aqueous NH₄Cl (2 x 15 mL) to remove the base and copper salts, followed by brine (1 x 15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield and purity of the final product, 1,4-bis(phenylethynyl)benzene, are determined by ¹H NMR spectroscopy and GC-FID analysis using an internal standard.
Comparative Data Analysis
The following table summarizes the performance of the two catalytic systems under optimized conditions derived from literature precedents.[2][6][8][10]
| Parameter | System A: Established Homogeneous | System B: New Heterogeneous | Rationale for Conditions |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd₁@NC | Standard precatalyst vs. modern SAC. |
| Co-catalyst | CuI | None | CuI is required for the traditional mechanism. |
| Pd Loading | 2.0 mol% | 0.2 mol% | High loading is typical for unreactive aryl chlorides with System A. SACs aim for lower loadings. |
| Base | Triethylamine (NEt₃) | K₂CO₃ | NEt₃ serves as both base and solvent/ligand. Inorganic bases are often used with heterogeneous systems. |
| Solvent | Toluene | Dimethylformamide (DMF) | Toluene is a common non-polar solvent. DMF is a polar aprotic solvent that can enhance reactivity. |
| Temperature | 110 °C | 100 °C | High temperatures are needed to break the C-Cl bond. The SAC allows for slightly milder conditions. |
| Time | 24 h | 12 h | The higher activity of the SAC leads to a shorter reaction time. |
| Yield (%) | 68% | 92% | The SAC demonstrates significantly higher efficiency. |
| TON | 34 | 460 | Turnover Number (Product Moles / Catalyst Moles). The low loading of System B results in a much higher TON. |
| TOF (h⁻¹) | 1.4 | 38.3 | Turnover Frequency (TON / Time). The TOF highlights the vastly superior catalytic speed of the SAC. |
Mechanistic Insights
The profound difference in performance stems from the distinct catalytic cycles and deactivation pathways of each system.
The Sonogashira Catalytic Cycle
The generally accepted mechanism involves two interconnected cycles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-(phenylethynyl)benzene
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Chloro-4-(phenylethynyl)benzene (CAS No. 5172-02-1). As researchers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that laboratory practices are both safe and intellectually rigorous.
Hazard Identification and Risk Assessment
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic hydrocarbon, and its toxicological properties have not been fully investigated.[1] However, based on available Safety Data Sheet (SDS) information and GHS classifications, a clear hazard profile emerges.
The compound is consistently classified as:
-
Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
-
Some sources also classify it as Harmful if Swallowed (Acute Toxicity 4) .[3]
The presence of a chlorine atom on the benzene ring is significant. The combustion of chlorinated hydrocarbons can produce hazardous byproducts such as hydrogen chloride (HCl) and free chlorine (Cl₂), which are corrosive and toxic.[1][4] This fact is the primary determinant for the required disposal pathway.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 5172-02-1 | [1] |
| Molecular Formula | C₁₄H₉Cl | [1][2] |
| Molecular Weight | 212.67 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 81-83 °C | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 (H302 in some sources) | [2][3] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
The disposal of chemical waste is strictly regulated. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[5] A core tenet of RCRA is the "cradle-to-grave" management of hazardous materials. This principle holds the generator of the waste responsible for its safe handling and disposal, even after it has been transferred to a licensed disposal facility.
A key component of these regulations is the Land Disposal Restrictions (LDR) program, which prohibits the land disposal of untreated hazardous wastes.[5] Therefore, direct landfilling of this compound is not a compliant option. The waste must be treated to meet specific standards before any final disposal.[5]
Pre-Disposal: Handling and Segregation
Proper disposal begins with meticulous handling and storage in the laboratory.
-
Storage : Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][6] The storage container must be kept tightly closed.[1]
-
Waste Segregation : Do not mix this waste stream with non-hazardous waste. It should be segregated as a "Halogenated Organic Solid Waste." Mixing with other waste streams, particularly non-halogenated solvents, can complicate the disposal process and increase costs. The dilution of hazardous waste is strictly prohibited.[5]
-
Containerization and Labeling :
-
Use a chemically compatible, leak-proof container clearly labeled "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or formulas.
-
Clearly mark the label with the relevant hazard warnings (e.g., "Irritant").
-
Maintain a log of the accumulated waste quantity.
-
Spill and Emergency Procedures
Accidents can happen, and a clear, actionable emergency plan is crucial.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety : Immediately alert personnel in the area. Ensure the area is well-ventilated.[1] Evacuate non-essential personnel.
-
Don Personal Protective Equipment (PPE) : At a minimum, this includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side-shields or goggles (conforming to EN166 or NIOSH standards).[1]
-
A lab coat.
-
For larger spills or in areas with poor ventilation, respiratory protection is required. A respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2 or OV/AG/P99) should be used.[1]
-
-
Containment : Prevent the solid from spreading or entering drains.[1]
-
Cleanup :
-
Decontamination : Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Disposal : Dispose of the sealed container as hazardous waste according to the procedures outlined below.
Disposal Pathways: The Scientific Rationale
The chemical nature of this compound dictates the appropriate disposal method. The goal is the complete mineralization of the organic compound into less harmful inorganic substances.
Primary Recommended Pathway: High-Temperature Incineration
The universally recommended and most environmentally sound method for disposing of chlorinated hydrocarbons is high-temperature incineration in a specialized hazardous waste facility.[1][4]
Why Incineration?
-
Complete Destruction : Incinerators operating at high temperatures (often >1300 °C) can achieve a very high decomposition rate for organic matter.[4]
-
Management of Byproducts : When chlorinated hydrocarbons are burned, they decompose into carbon oxides, hydrogen chloride (HCl) gas, and potentially free chlorine (Cl₂).[1][4] Licensed hazardous waste incinerators are legally required to have sophisticated flue gas treatment systems, including afterburners and scrubbers, to neutralize and remove these acidic and toxic gases before they are released into the atmosphere.[1][8]
Operational Plan: Arranging for Disposal
-
Accumulate Waste : Collect the waste in its properly segregated and labeled container in a designated satellite accumulation area within the lab.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and schedule a pickup.
-
Licensed Disposal Company : The EHS department will arrange for a licensed professional waste disposal company to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][9] It is this facility that will carry out the incineration.
Unacceptable Disposal Pathways
-
Landfill : As per EPA RCRA regulations, untreated hazardous waste like this compound cannot be disposed of in a landfill.[5] Its potential to leach into groundwater poses a significant environmental risk.
-
Drain Disposal : Never dispose of this chemical down the drain. It is not readily biodegradable and can be toxic to aquatic life.[10]
-
Evaporation in a Fume Hood : This is not a disposal method. It is an uncontrolled release to the environment and is a violation of environmental regulations.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste.
Decontamination and Disposal of Empty Containers
An "empty" container that once held a hazardous chemical must also be managed correctly.
Protocol for Empty Container Decontamination:
-
Initial Removal : Ensure that all free-flowing product has been removed from the container. If a trivial amount of solid residue remains, it must be rinsed.
-
Triple Rinse :
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [11] It is contaminated with the chemical. Subsequent rinsates can often be managed as non-hazardous waste, but check with your EHS for specific institutional policies.
-
-
Air Dry : Allow the rinsed container to air dry completely in a fume hood.[11]
-
Deface Label : Completely remove or deface the original chemical label to prevent confusion.[11]
-
Final Disposal : Once clean, dry, and unlabeled, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.
By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- Chemsrc. (2025). Benzene,1-chloro-4-(2-phenylethynyl)- | CAS#:5172-02-1 MSDS.
- Thermo Fisher Scientific. (2025). 1,4-Bis(phenylethynyl)
- Tokyo Chemical Industry Co., Ltd. (2025). 1-Nitro-4-(phenylethynyl)
- Fluorochem Ltd. (2024). 1-Chloro-3-(phenylethynyl)
- Fisher Scientific. (2025).
- PubChem, National Center for Biotechnology Information. This compound.
- B'Hymer, C. (2015). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
- Chaiyen, P., et al. (2019).
- Fabian, P. (n.d.).
- U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- Ghelf, G. (n.d.).
- Agency for Toxic Substances and Disease Registry (
- Occupational Safety and Health Administration (OSHA). 1910.1028 App B - Substance Technical Guidelines, Benzene.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
- 1. Benzene,1-chloro-4-(2-phenylethynyl) | CAS#:5172-02-1 | Chemsrc [chemsrc.com]
- 2. This compound | C14H9Cl | CID 348309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. iwaponline.com [iwaponline.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. caloric.com [caloric.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Chloro-4-(phenylethynyl)benzene
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-Chloro-4-(phenylethynyl)benzene
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only with precision but with the utmost safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
This compound (CAS No: 5172-02-1) is a solid, crystalline compound. A critical analysis of its Safety Data Sheet (SDS) reveals its primary hazards, which form the basis of our PPE strategy. According to the Globally Harmonized System (GHS), this chemical is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation (H335).
The signal word associated with these classifications is "Warning". These hazards dictate that all three primary routes of exposure—
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
